Chlorimuron
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O6S/c1-24-10-6-9(14)15-12(16-10)17-13(21)18-25(22,23)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,15,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXZHMCCFLRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244020 | |
| Record name | Chlorimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99283-00-8 | |
| Record name | Chlorimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorimuron [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5PMS64MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chlorimuron-ethyl on Acetolactate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorimuron-ethyl (B22764), a prominent member of the sulfonylurea class of herbicides, exerts its potent herbicidal activity by specifically targeting and inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, this compound-ethyl exhibits high selectivity and low mammalian toxicity. This technical guide provides a comprehensive overview of the molecular mechanism of this compound-ethyl's action on ALS, including its binding kinetics, interaction with key amino acid residues, and the downstream metabolic consequences of enzyme inhibition. Detailed experimental protocols for studying this interaction and quantitative data are presented to facilitate further research and development in this area.
Introduction to Acetolactate Synthase (ALS)
Acetolactate synthase (EC 2.2.1.6) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[1][2] The enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it an excellent target for the development of selective herbicides and antimicrobial agents. ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor to valine and leucine, and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.
Mechanism of Inhibition by this compound-ethyl
This compound-ethyl is a potent, non-competitive or slow, tight-binding inhibitor of ALS. It does not bind to the active site of the enzyme in the same manner as the natural substrates. Instead, it binds to a channel leading to the active site, effectively blocking substrate access.[3] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.
Binding Kinetics and Affinity
The inhibitory potency of this compound-ethyl on ALS is characterized by low inhibition constants (Ki) and 50% inhibitory concentrations (IC50). These values can vary depending on the species and the specific isoform of the ALS enzyme.
| Parameter | Species | Value | Reference(s) |
| Ki | Arabidopsis thaliana | 8 nM | [3] |
| Kiapp | Arabidopsis thaliana | 10.8 nM | [3] |
| IC50 (Susceptible) | Amaranthus palmeri | 1.8 mg ai. L⁻¹ | [4][5] |
| IC50 (Resistant) | Amaranthus palmeri | 159.5 mg ai. L⁻¹ | [4][5] |
| IC50 (Susceptible) | Conyza sumatrensis | 18.93 - 47.02 g ha⁻¹ (I50) | [6] |
| IC50 (Resistant) | Kochia scoparia | 70 to 490-fold higher than susceptible | [7] |
Interaction with ALS Amino Acid Residues
X-ray crystallography studies of the Arabidopsis thaliana ALS (AtAHAS) in complex with this compound-ethyl have revealed the specific amino acid residues involved in the binding of the herbicide. These interactions are crucial for the tight binding and inhibitory effect of this compound-ethyl. Mutations in the genes encoding these residues can lead to herbicide resistance.
| Interacting Residue | Type of Interaction | Consequence of Interaction |
| Trp574 | π-π stacking | Anchors the herbicide in the binding pocket. Mutation to Leucine reduces binding affinity. |
| Pro197 | Hydrophobic interactions | Contributes to the shape of the binding site. Mutations can alter the binding pocket and confer resistance. |
| Ala122 | van der Waals forces | Involved in positioning the herbicide. Mutations can affect herbicide sensitivity. |
| Asp376 | Hydrogen bonding | Stabilizes the herbicide-enzyme complex. Mutations can disrupt binding. |
| Arg377 | Hydrogen bonding | Interacts with the sulfonylurea bridge of the herbicide. |
| Ser653 | van der Waals forces | Contributes to the overall binding affinity. |
Downstream Metabolic Consequences of ALS Inhibition
The inhibition of ALS by this compound-ethyl leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This starvation for essential amino acids halts protein synthesis and cell division, ultimately leading to plant death.
Depletion of Branched-Chain Amino Acids
Quantitative analysis of amino acid levels in plants treated with this compound-ethyl demonstrates a significant reduction in the concentrations of valine, leucine, and isoleucine.
| Amino Acid | Plant Species | Treatment Duration | % Reduction (compared to control) | Reference(s) |
| Valine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |
| Leucine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |
| Isoleucine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |
Accumulation of Precursors and Other Metabolic Changes
Inhibition of ALS can also lead to the accumulation of its substrate, 2-ketobutyrate, which can be toxic at high concentrations. Furthermore, the overall amino acid metabolism is disrupted, leading to changes in the levels of other amino acids. For instance, in soybean, this compound-ethyl treatment leads to an increase in the total free amino acid pool, while the proportion of branched-chain amino acids within that pool decreases.[8]
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from established methods for assaying ALS activity and its inhibition by sulfonylurea herbicides.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible species)
-
Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM pyruvate, 10% (v/v) glycerol (B35011), 1 mM DTT, and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, and 10 mM MgCl₂.
-
This compound-ethyl stock solution (in a suitable solvent like DMSO) and serial dilutions.
-
Stopping Solution: 6 N H₂SO₄.
-
Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Microplate reader.
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract. Keep on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of enzyme extract (diluted to an appropriate concentration).
-
10 µL of this compound-ethyl solution at various concentrations (or solvent control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of 100 mM sodium pyruvate.
-
Incubate at 37°C for 60 minutes.
-
-
Stopping and Color Development:
-
Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well.
-
Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.
-
Add 50 µL of Color Reagent A to each well.
-
Add 50 µL of Color Reagent B to each well.
-
Incubate at 60°C for 15 minutes for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound-ethyl concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
X-ray Crystallography of the ALS-Chlorimuron-ethyl Complex
The following is a generalized methodology based on published studies for the crystallization and structure determination of the ALS-herbicide complex.
Materials:
-
Purified recombinant ALS enzyme.
-
This compound-ethyl.
-
Crystallization screening kits.
-
Cryoprotectant solutions.
-
X-ray diffraction equipment (synchrotron source is recommended).
Procedure:
-
Protein Expression and Purification:
-
Express the catalytic subunit of ALS (e.g., from Arabidopsis thaliana) in a suitable expression system (e.g., E. coli).
-
Purify the recombinant protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified ALS enzyme with a molar excess of this compound-ethyl to ensure complete binding.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercial and in-house screening solutions.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature. For the Arabidopsis thaliana AHAS in complex with this compound-ethyl, crystals were obtained in a solution containing polyethylene (B3416737) glycol.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The crystals of AtAHAS-chlorimuron-ethyl complex diffracted to 3.0 Å resolution and belonged to the space group P6₄22 with unit-cell parameters a = b = 179.92 Å, c = 185.82 Å.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the structure by molecular replacement using a known ALS structure as a search model.
-
Refine the model against the diffraction data using programs like PHENIX or REFMAC5, including manual model building in Coot.
-
Validate the final structure using tools such as MolProbity.
-
Visualizations
// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4"]; Ketobutyrate [label="2-Ketobutyrate", fillcolor="#F1F3F4"]; Acetolactate [label="2-Acetolactate", fillcolor="#FBBC05"]; Acetohydroxybutyrate [label="2-Aceto-2-hydroxybutyrate", fillcolor="#FBBC05"]; Dihydroxyisovalerate [label="2,3-Dihydroxy-\nisovalerate", fillcolor="#FBBC05"]; Dihydroxymethylvalerate [label="2,3-Dihydroxy-\n3-methylvalerate", fillcolor="#FBBC05"]; Ketoisovalerate [label="2-Ketoisovalerate", fillcolor="#FBBC05"]; Ketomethylvalerate [label="2-Keto-3-methylvalerate", fillcolor="#FBBC05"]; Valine [label="Valine", fillcolor="#34A853"]; Leucine [label="Leucine", fillcolor="#34A853"]; Isoleucine [label="Isoleucine", fillcolor="#34A853"]; ALS [label="Acetolactate Synthase\n(ALS/AHAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound-ethyl", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyruvate -> Acetolactate [label="Pyruvate", dir=forward]; Pyruvate -> ALS [style=dashed, arrowhead=none]; Ketobutyrate -> ALS [style=dashed, arrowhead=none]; ALS -> Acetolactate; ALS -> Acetohydroxybutyrate; Acetolactate -> Dihydroxyisovalerate [label="KARI"]; Acetohydroxybutyrate -> Dihydroxymethylvalerate [label="KARI"]; Dihydroxyisovalerate -> Ketoisovalerate [label="DHAD"]; Dihydroxymethylvalerate -> Ketomethylvalerate [label="DHAD"]; Ketoisovalerate -> Valine [label="BCAT"]; Ketoisovalerate -> Leucine [label="Multiple Steps"]; Ketomethylvalerate -> Isoleucine [label="BCAT"]; this compound -> ALS [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }
Figure 1. Branched-chain amino acid biosynthesis pathway and its inhibition by this compound-ethyl.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme_extraction [label="Enzyme Extraction from Plant Tissue"]; protein_quant [label="Protein Quantification"]; assay_setup [label="Assay Setup in 96-well Plate\n(Enzyme, Buffer, this compound-ethyl)"]; pre_incubation [label="Pre-incubation (37°C)"]; reaction_init [label="Initiate Reaction with Pyruvate"]; incubation [label="Incubation (37°C)"]; stop_reaction [label="Stop Reaction with H₂SO₄"]; decarboxylation [label="Decarboxylation to Acetoin (60°C)"]; color_dev [label="Color Development with Creatine & α-naphthol (60°C)"]; measurement [label="Measure Absorbance at 525 nm"]; analysis [label="Data Analysis (Calculate % Inhibition, IC50)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> enzyme_extraction; enzyme_extraction -> protein_quant; protein_quant -> assay_setup; assay_setup -> pre_incubation; pre_incubation -> reaction_init; reaction_init -> incubation; incubation -> stop_reaction; stop_reaction -> decarboxylation; decarboxylation -> color_dev; color_dev -> measurement; measurement -> analysis; analysis -> end; }
Figure 2. Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_prep [label="ALS Protein Expression & Purification"]; complex_form [label="Formation of ALS-Chlorimuron-ethyl Complex"]; crystallization [label="Crystallization Screening & Optimization"]; data_collection [label="X-ray Diffraction Data Collection (Synchrotron)"]; structure_solution [label="Structure Solution (Molecular Replacement)"]; refinement [label="Model Refinement & Building"]; validation [label="Structure Validation"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> protein_prep; protein_prep -> complex_form; complex_form -> crystallization; crystallization -> data_collection; data_collection -> structure_solution; structure_solution -> refinement; refinement -> validation; validation -> end; }
Figure 3. Experimental workflow for X-ray crystallography of the ALS-chlorimuron-ethyl complex.
Conclusion
This compound-ethyl is a highly effective inhibitor of acetolactate synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its mechanism of action involves binding to a channel leading to the active site, thereby blocking substrate access and leading to the depletion of essential amino acids. The detailed understanding of its binding mode and the identification of key interacting residues provide a rational basis for the development of new herbicides and for understanding the molecular basis of herbicide resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of agriculture, biochemistry, and drug development.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical and Physical Properties of Chlorimuron-ethyl (B22764)
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound-ethyl, a sulfonylurea herbicide. The information is curated to support research, development, and scientific analysis, with a focus on quantitative data, experimental methodologies, and a clear visualization of its mechanism of action.
General Information and Identifiers
This compound-ethyl is the ethyl ester of this compound, used as a selective, post-emergence herbicide to control broad-leaved weeds in crops like soybeans and peanuts.[1][2] It belongs to the sulfonylurea chemical family.[3]
| Identifier | Value |
| IUPAC Name | ethyl 2-[[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate[1] |
| CAS Number | 90982-32-4[1][3][4][5][6] |
| Molecular Formula | C₁₅H₁₅ClN₄O₆S[1][4][5][6] |
| Molecular Weight | 414.82 g/mol [5][6][7] |
| Synonyms | This compound ethyl ester, Classic, DPX-F6025[1][3][5] |
Physicochemical Properties
This compound-ethyl appears as colorless to white crystals or solid powder.[1][4][8] Its properties, particularly solubility and persistence, are significantly influenced by environmental pH.
| Property | Value |
| Physical Form | Colorless or white crystalline solid[1][8] |
| Melting Point | 180 - 182 °C[4][7] |
| Density | 1.51 g/cm³ (at 25 °C)[1][4] |
| Vapor Pressure | 4.0 x 10⁻¹² mm Hg (at 25 °C)[1] |
| Dissociation Constant (pKa) | 4.2[1][4][9] |
| Octanol-Water Partition Coefficient (Log Kow) | 2.50[1] (Note: pH-dependent; Kow is 320 at pH 5 and 2.3 at pH 7[10]) |
Solubility
The solubility of this compound-ethyl is highly dependent on the pH of the aqueous solution and is also soluble in various organic solvents.
| Solvent | Solubility (at 25 °C) |
| Water (pH 5.0) | 11 mg/L[1][5] |
| Water (pH 6.5) | 450 mg/L[1][5] |
| Water (pH 7.0) | 1200 mg/L[1][2][5] |
| Acetone | 71,000 mg/L (7.05 g/100 ml)[1][3][5] |
| Acetonitrile | 31,000 mg/L[1][5] |
| Methylene Chloride | 153,000 mg/L[1][5] |
| Benzene | 8,000 mg/L[1][5] |
| Ethyl Acetate | 2.36 g/100 ml[3] |
| Methanol | 0.74 g/100 ml[3] |
| Xylenes | 0.28 g/100 ml[3] |
| n-Hexane | 0.006 g/100 ml[3] |
Stability and Degradation
The environmental persistence of this compound-ethyl is primarily governed by chemical hydrolysis and microbial breakdown.
| Parameter | Value / Observation |
| Hydrolysis | Considered the major degradation pathway.[3] The half-life is pH-dependent: approx. 17 days at pH 5 and < 3.5 days at pH 7-9.[1] |
| Photodegradation | Not a major degradation pathway, but photodegradation on soil surfaces has a reported half-life of approximately 36 days.[1][3] |
| Soil Persistence (Field DT₅₀) | Typically ranges from 14 to 42 days.[2] Persistence is longer at higher soil pH.[2] |
| Microbial Breakdown | Serves as a key deactivation mechanism following initial hydrolysis.[3] |
Mechanism of Action: ALS Inhibition
This compound-ethyl functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7][11] This enzyme (EC 2.2.1.6) is critical in plants and microorganisms for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][11] By blocking this pathway, the herbicide halts cell division and subsequent plant growth, leading to the death of susceptible weeds.[1][3]
Caption: Mechanism of action of this compound-ethyl via inhibition of the ALS enzyme.
Experimental Protocols: Analyte Determination
The quantification of this compound-ethyl residues in environmental samples is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.
Protocol: Determination of this compound-ethyl in Soil via HPLC-UV
This method utilizes a multi-dimensional, isocratic HPLC system with UV detection for quantifying trace levels of the herbicide in soil matrices.[9]
1. Sample Extraction and Cleanup:
-
Soil samples are extracted.
-
The extract is passed through a C8 Empore™ solid-phase extraction disk for cleanup.
-
This compound-ethyl is eluted from the disk using 100% ethyl acetate.
-
The eluate is evaporated to dryness and resuspended in the initial mobile phase (35% Acetonitrile / 65% 0.03 M phosphate (B84403) buffer at pH 3.0).[9]
2. Chromatographic Separation:
-
Instrumentation: An HPLC system equipped with a UV detector (set to 240 nm) and a column-switching valve.[9]
-
Columns:
-
Mobile Phase: An isocratic mixture of 65:35 0.03 M phosphate buffer (pH 3.0) and Acetonitrile.[9]
-
Procedure (Heart-Cutting):
-
A 200-μL sample is injected onto the SB-Cyano cleanup column.
-
At the specific retention time window for this compound-ethyl, the switching valve diverts the analyte fraction ("heart-cut") onto the Zorbax®-ODS analytical column.
-
The analyte is then separated on the second column before reaching the detector.[9]
-
3. Quantification:
-
The concentration is determined by comparing the peak area of the analyte to that of a calibration curve prepared from certified standards.
-
Limit of Detection (LOD): 0.2 µg/kg (0.2 ppb).[9]
Caption: HPLC workflow for determining this compound-ethyl residues in soil.
Other Cited Analytical Methods
-
HPLC for Metabolites: A reversed-phase HPLC method using an RP18 column with a methanol-water (70:30 v/v) mobile phase and UV detection at 230 nm has been developed for the simultaneous determination of this compound-ethyl and its major metabolites in soil and water.[13]
-
Mass Spectrometry: Methods such as pyrolysis Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) have also been used for analysis.[1]) have also been used for analysis. [cite: 1]
References
- 1. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound-ethyl [chembk.com]
- 5. This compound-ethyl [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. This compound-ethyl CAS#: 90982-32-4 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. epa.gov [epa.gov]
- 10. scielo.br [scielo.br]
- 11. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 12. ECM for this compound-ethyl in Soil - MRID 43430001 | Analytical Methods and Procedures for Pesticides | US EPA [19january2017snapshot.epa.gov]
- 13. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Weed Control: A Technical Guide to the History and Development of Sulfonylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of sulfonylurea herbicides in 1975 by Dr. George Levitt at DuPont marked a pivotal moment in agricultural science, heralding a new generation of low-dose, high-efficacy weed control agents.[1] First commercialized in 1982 for use in wheat and barley, this class of herbicides revolutionized crop protection with its novel mode of action and favorable environmental profile.[1][2] Sulfonylureas are characterized by their remarkable potency, allowing for application rates in grams per hectare rather than the kilograms required by older chemistries.[1] This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental methodologies associated with sulfonylurea herbicides.
A History of Innovation: From Discovery to Global Impact
The journey of sulfonylurea herbicides began in the mid-1970s at DuPont's Experimental Station. Dr. Levitt's pioneering research led to the synthesis of a new class of compounds with unprecedented herbicidal activity.[1] The first patent for a sulfonylurea herbicide, chlorsulfuron (B1668881), was awarded to DuPont in 1978. This was followed by the commercial launch of chlorsulfuron under the brand name Glean in 1982.[2]
The subsequent decades saw the development and commercialization of over 30 different sulfonylurea molecules worldwide, with applications in a vast array of major row crops.[3] This rapid expansion was driven by the chemical versatility of the sulfonylurea scaffold, which allowed for the creation of derivatives with varying crop selectivity and weed control spectra. The development of sulfonylurea-tolerant crops through genetic engineering has further broadened the utility of these herbicides, enabling post-emergence weed control in crops that were previously susceptible.[4]
Quantitative Data on Key Sulfonylurea Herbicides
The following tables summarize key quantitative data for a selection of prominent sulfonylurea herbicides, providing a comparative overview of their application rates, efficacy on common weed species, and environmental fate.
Table 1: Application Rates and Crop Usage of Selected Sulfonylurea Herbicides
| Active Ingredient | Typical Application Rate (g a.i./ha) | Primary Crops |
| Chlorsulfuron | 5 - 20 | Wheat, Barley, Triticale |
| Metsulfuron-methyl | 4 - 10 | Wheat, Barley, Oats, Pastures |
| Thifensulfuron-methyl | 15 - 30 | Wheat, Barley, Soybeans |
| Tribenuron-methyl | 10 - 20 | Wheat, Barley, Oats |
| Rimsulfuron | 15 - 30 | Corn, Potatoes |
| Nicosulfuron | 35 - 70 | Corn |
Note: Application rates can vary depending on the target weed species, crop growth stage, and environmental conditions. Always consult the product label for specific recommendations.[5][6][7][8]
Table 2: Comparative Efficacy of Selected Sulfonylurea Herbicides on Common Weed Species
| Weed Species | Chlorsulfuron | Metsulfuron-methyl | Thifensulfuron-methyl | Tribenuron-methyl |
| Broadleaf Weeds | ||||
| Kochia (Kochia scoparia) | Excellent | Excellent | Good | Excellent |
| Russian thistle (Salsola tragus) | Excellent | Excellent | Fair | Good |
| Wild mustard (Sinapis arvensis) | Excellent | Excellent | Excellent | Excellent |
| Pigweed (Amaranthus spp.) | Good | Good | Good | Good |
| Lambsquarters (Chenopodium album) | Good | Good | Good | Good |
| Grassy Weeds | ||||
| Wild oat (Avena fatua) | Poor | Poor | Poor | Poor |
| Green foxtail (Setaria viridis) | Suppression | Suppression | Poor | Poor |
Efficacy ratings are generalized and can be influenced by factors such as weed biotype, growth stage, and environmental conditions.[5][9]
Table 3: Soil Half-Life of Selected Sulfonylurea Herbicides
| Active Ingredient | Soil Half-Life at pH 7 (Days) | Factors Affecting Degradation |
| Chlorsulfuron | 14 - 42 | Increased degradation in acidic soils; microbial degradation.[10][11] |
| Metsulfuron-methyl | 14 - 30 | Increased degradation in acidic soils; microbial degradation.[12] |
| Thifensulfuron-methyl | 5 - 12 | Primarily microbial degradation. |
| Tribenuron-methyl | 10 - 20 | Primarily microbial degradation. |
Soil half-life is highly variable and dependent on soil type, pH, temperature, and microbial activity.[1][13][14]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[15][16] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3] These amino acids are essential for protein synthesis and, consequently, plant growth and development. By blocking ALS, sulfonylurea herbicides halt cell division in the growing points of susceptible plants, leading to a cessation of growth and eventual death.[4][15] The selectivity of sulfonylurea herbicides is primarily due to the differential rates of metabolism in tolerant crops versus susceptible weeds.[3] Tolerant crops can rapidly metabolize the herbicide into inactive compounds.[3]
Caption: Mechanism of action of sulfonylurea herbicides.
Experimental Protocols
Synthesis of Chlorsulfuron: A Representative Protocol
The synthesis of chlorsulfuron typically involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196).[2][17] The following is a generalized, multi-step protocol based on established chemical literature.
Step 1: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine [17]
-
To a solution of methanol, add acetamidine (B91507) hydrochloride and cool to 10°C.
-
Slowly add a solution of sodium methoxide (B1231860) while maintaining the temperature at 10°C.
-
After stirring, add dimethyl N-cyanoimidocarbonate, allowing for a slight exotherm.
-
Stir the reaction mixture at room temperature for one hour, then heat to reflux for 15 minutes.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Filter the crystals, wash with water, methanol, and ether, and then dry.
Step 2: Synthesis of 2-chlorobenzenesulfonyl isocyanate [18][19]
-
In a reaction vessel, combine 2-chlorobenzenesulfonamide, a catalytic amount of n-butyl isocyanate, and an inert solvent like xylene.
-
Heat the mixture to reflux.
-
Introduce phosgene (B1210022) gas over several hours while maintaining the reflux temperature.
-
After the addition is complete, continue to reflux to drive the reaction to completion.
-
Cool the reaction mixture and filter. Remove the solvent and excess butyl isocyanate under vacuum to obtain the crude isocyanate.
Step 3: Final Synthesis of Chlorsulfuron [17][18]
-
Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent such as toluene.
-
Add the 2-chlorobenzenesulfonyl isocyanate to the solution.
-
Heat the reaction mixture to approximately 50°C and maintain this temperature for about 3 hours.
-
Cool the mixture, and the chlorsulfuron product will precipitate.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
In Vitro ALS Enzyme Inhibition Assay
This colorimetric assay quantifies the inhibitory effect of a sulfonylurea compound on ALS activity.[20][21]
-
Enzyme Extraction:
-
Harvest fresh, young plant tissue (e.g., spinach or pea shoots) and immediately freeze in liquid nitrogen.[20]
-
Grind the frozen tissue to a fine powder.[20]
-
Homogenize the powder in an ice-cold extraction buffer.[21]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.[20]
-
The resulting supernatant contains the crude ALS enzyme extract.[21]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, the substrate (pyruvate), and necessary cofactors (thiamine pyrophosphate, FAD, and MgCl2).[21]
-
Add serial dilutions of the sulfonylurea herbicide to the wells of a microplate.
-
Add the enzyme extract to initiate the reaction. Include a control with no herbicide.[21]
-
Incubate the plate at 37°C for 60 minutes.[20]
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin (B143602).[21]
-
Incubate at 60°C for 15 minutes.[21]
-
Add a creatine (B1669601) and α-naphthol solution to each well. This reacts with acetoin to produce a colored complex.[20]
-
Incubate at 60°C for another 15 minutes to allow for color development.[21]
-
Measure the absorbance at 525 nm using a microplate reader.[21]
-
-
Data Analysis:
Standardized Field Efficacy Trial Protocol
Field trials are essential to evaluate the efficacy and crop safety of a new herbicide formulation under real-world conditions.[22]
-
Trial Design and Setup:
-
Select a trial site with a uniform and representative population of the target weed species.
-
The experimental design should be a randomized complete block design with a minimum of four replications.[22]
-
Plot size should be adequate to minimize edge effects and allow for accurate assessments (e.g., 10-20 square meters).[22]
-
Include an untreated control plot within each replication for comparison.
-
-
Herbicide Application:
-
Calibrate the application equipment (e.g., backpack sprayer with a boom) to ensure accurate and uniform spray coverage.
-
Apply the herbicide treatments at the recommended crop and weed growth stages.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).[23]
-
-
Data Collection and Assessment:
-
Assess weed control at multiple intervals after application (e.g., 14, 28, and 56 days).[23]
-
Weed control is typically evaluated using a visual rating scale (e.g., 0-100%, where 0 is no control and 100 is complete kill) compared to the untreated control.[23]
-
Assess crop phytotoxicity (injury) using a similar visual rating scale.
-
At the end of the season, harvest the crop from the center of each plot to determine yield.
-
-
Data Analysis:
-
Analyze the weed control, crop injury, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
-
Herbicide Development Workflow
The development of a new sulfonylurea herbicide, from initial discovery to market launch, is a complex and lengthy process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the development of a new herbicide.
Conclusion
The sulfonylurea herbicides represent a landmark achievement in the field of chemical weed control. Their high potency, low application rates, and novel mode of action have provided farmers with a powerful tool for managing a broad spectrum of weeds in a wide range of crops.[16] As with all herbicides, the responsible use of sulfonylureas within an integrated weed management program is crucial to mitigate the development of herbicide-resistant weeds and ensure their long-term efficacy.[16] Continued research and development in this area will undoubtedly lead to the discovery of new and improved herbicidal solutions for sustainable agriculture.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorsulfuron - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]
- 5. bio-conferences.org [bio-conferences.org]
- 6. ag.fmc.com [ag.fmc.com]
- 7. genfarm.com.au [genfarm.com.au]
- 8. cdms.net [cdms.net]
- 9. benchchem.com [benchchem.com]
- 10. grdc.com.au [grdc.com.au]
- 11. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 12. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes | Weed Technology | Cambridge Core [cambridge.org]
- 14. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kenso.com.au [kenso.com.au]
- 16. sulfonylurea herbicides [cnagrochem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. resources.colead.link [resources.colead.link]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Formula of Chlorimuron-ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Chlorimuron-ethyl. It includes detailed experimental protocols for its synthesis and analysis, and a visualization of its molecular structure.
Molecular Identity and Structure
This compound-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2] It is utilized for the post-emergence control of broadleaf weeds in various crops, including soybeans and peanuts.[2][3][4] The herbicidal activity of this compound-ethyl stems from its ability to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine and isoleucine in plants.[1][3] This inhibition halts cell division and plant growth, ultimately leading to weed death.[3]
-
Chemical Name: ethyl 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate[5]
The molecular structure of this compound-ethyl is characterized by a central sulfonylurea bridge that connects a substituted pyrimidine (B1678525) ring to a benzene (B151609) ring bearing an ethyl ester group.
Caption: Molecular structure of this compound-ethyl.
Physicochemical Properties
A summary of the key quantitative data for this compound-ethyl is presented below. These properties are crucial for understanding its environmental fate, solubility, and analytical behavior.
| Property | Value | Reference |
| Molecular Weight | 414.8 g/mol | [3] |
| Physical State | Colorless or white solid crystals | [2][3] |
| Melting Point | 181 °C | [2] |
| Density | 1.51 g/cm³ | [2] |
| pKa | 4.2 | [7] |
| Vapor Pressure | 4 x 10⁻¹² mm Hg | [3] |
| Henry's Law Constant | 1.8 x 10⁻¹⁵ atm·m³/mol | [3] |
| Water Solubility | 11 ppm (at pH 5) | [3][5] |
| 450 ppm (at pH 6.5) | [3][5] | |
| 1200 ppm (at pH 7) | [3][5] | |
| Organic Solvent Solubility | Acetone: 71,000 ppm | [3][5] |
| Acetonitrile (B52724): 31,000 ppm | [3][5] | |
| Benzene: 8,000 ppm | [3][5] | |
| Methylene Chloride: 153,000 ppm | [3][5] |
Experimental Protocols
Commercial production of this compound-ethyl is typically achieved through a multi-step synthesis. A common pathway involves the sulfonation of 2-amino-4-chloro-6-methoxypyrimidine (B129847) with 2-(ethoxycarbonyl)benzenesulfonyl chloride under basic conditions to create the sulfonamide linkage.[4] Another described method involves the condensation of 2-chloro-6-(trifluoromethyl)pyrimidine-4-sulfonyl chloride with ethyl 2-amino-4-methoxy-6-methylpyrimidine-5-carboxylate in a controlled alkaline environment.[8]
A patented process for a key intermediate, high-purity 2-amino-4-chloro-6-methoxypyrimidine, involves the following steps:[9]
-
Add 2-amino-4,6-dichloropyrimidine (B145751) to a mixed solvent (e.g., methanol (B129727) and sherwood oil).
-
Raise the temperature and add sodium methoxide (B1231860) dropwise to initiate the reaction.
-
Following the reaction, add a decolorizing agent.
-
Filter, cool, and crystallize the solution to obtain the high-purity intermediate.
-
The resulting intermediate is then used in subsequent steps to synthesize the final this compound-ethyl product.
This protocol outlines a method for the determination of this compound-ethyl residues in soil using high-performance liquid chromatography (HPLC) with UV detection.[7]
A. Sample Extraction and Cleanup:
-
Fortify the soil matrix and allow it to sit for 15 minutes.
-
Add 25 mL of 0.03 M Phosphate (B84403) buffer (pH 3.0) and 100 mL of 100% ethyl acetate.
-
Shake the sample continuously for 15 minutes.
-
Centrifuge the sample for 10 minutes at approximately 3000 RPM.
-
Decant and combine the supernatant. Repeat the extraction on the pellet.
-
The combined supernatant is passed through a pre-treated C8 solid-phase extraction disk for cleanup.
-
Elute the this compound-ethyl from the disk using 100% ethyl acetate.
-
Evaporate the solution to dryness and reconstitute the residue in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).
B. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV absorbance detector set to 240 nm.[7]
-
Columns: The method employs a column-switching technique ("heart-cutting").[7]
-
Cleanup Column: Zorbax® SB-Cyano column.
-
Analytical Column: Zorbax®-ODS column.
-
-
Mobile Phase: An isocratic mobile phase consisting of 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).[7]
-
Procedure:
-
Inject a 200-μL sample onto the Zorbax® SB-Cyano column.
-
At the retention time of this compound-ethyl, a switching valve diverts the analyte onto the Zorbax®-ODS column.
-
The analytical separation and quantification occur on the second column.
-
-
Quantification: The limit of detection (LOD) for this method is 0.200 ppb, and the limit of quantitation (LOQ) is 0.400 ppb.[7]
Logical Workflow for Analysis
The following diagram illustrates the workflow for the analytical determination of this compound-ethyl in environmental samples as described in the protocol.
Caption: Workflow for this compound-ethyl analysis in soil.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 5. This compound-ethyl [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. epa.gov [epa.gov]
- 8. Page loading... [guidechem.com]
- 9. CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents [patents.google.com]
Chlorimuron's Mode of Action in Inhibiting Amino Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorimuron, a potent sulfonylurea herbicide, effectively controls weed growth by targeting a crucial enzyme in the biosynthesis of branched-chain amino acids. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action. It details the targeted biochemical pathway, presents quantitative data on enzyme inhibition, outlines key experimental protocols for its study, and provides visual representations of the involved processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and herbicide research.
Introduction: The Target - Acetolactate Synthase
This compound's herbicidal activity stems from its specific and potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme (EC 2.2.1.6) is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[2][3][4] The BCAA synthesis pathway is present in plants and microorganisms but absent in animals, making ALS an ideal and selective target for herbicides with low mammalian toxicity.[1][3] Inhibition of ALS leads to a deficiency in these critical amino acids, which are essential for protein synthesis and overall plant growth, ultimately resulting in plant death.[5]
The Biochemical Pathway: Branched-Chain Amino Acid Synthesis
The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the first committed step in this pathway.[6][7] In the synthesis of valine and leucine, ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate. For isoleucine synthesis, it catalyzes the condensation of pyruvate and α-ketobutyrate (derived from threonine) to form α-aceto-α-hydroxybutyrate.[8] The subsequent steps are catalyzed by a series of enzymes including ketol-acid reductoisomerase, dihydroxy-acid dehydratase, and branched-chain aminotransferase to yield the final amino acid products.[7][9]
Mechanism of Action: How this compound Inhibits ALS
This compound is a member of the sulfonylurea class of herbicides.[10] It acts as a potent, slow-binding inhibitor of the ALS enzyme.[8][11] The inhibition is characterized by a time-dependent, biphasic process.[8] Initially, this compound binds to the enzyme to form a transient complex, which then slowly isomerizes to a more stable, tightly bound complex.[8]
Structural studies have revealed that this compound does not bind to the active site of the enzyme in a manner that mimics the substrate.[12] Instead, it binds to a channel that leads to the active site, effectively blocking substrate access.[12][13] This binding site is partially overlapping with that of other classes of ALS-inhibiting herbicides, such as imidazolinones.[12] The inhibitor's binding is stabilized by interactions with multiple amino acid residues within this channel.[13] Mutations in these residues can confer resistance to the herbicide.[13][14]
Quantitative Inhibition Data
The inhibitory potency of this compound and related sulfonylurea herbicides against ALS has been extensively studied. The following table summarizes key quantitative data from various studies, providing a comparative overview of their efficacy.
| Herbicide | Parameter | Value | Plant/Organism Source | Comments |
| This compound ethyl | Ki | 3.3 nM | Yeast | Represents the dissociation constant of the enzyme-inhibitor complex.[6][13][14] |
| Chlorsulfuron | Initial Apparent Ki | 68 nM | Barley (Hordeum vulgare L.) | Calculated from double-reciprocal plots of the time-dependent biphasic inhibition.[11] |
| Chlorsulfuron | Final Steady-State Kd | 3 nM | Barley (Hordeum vulgare L.) | Estimated after the formation of the slowly reversible complex.[11] |
| Chlorsulfuron | IC50 | 7.1 nM | Wheat (Triticum aestivum) | Concentration causing 50% inhibition of enzyme activity.[8] |
| This compound ethyl | IC50 | 10.8 nM | Arabidopsis thaliana | Apparent inhibition constant (Kiapp).[15] |
Experimental Protocols: In Vitro ALS Enzyme Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory effect of a compound on the activity of ALS extracted from plant tissue.[16][17][18]
5.1. Enzyme Extraction
-
Harvest fresh, young plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.[16]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder on ice in an extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM pyruvate, 10% glycerol, and 1 mM dithiothreitol).[16]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[17]
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice for immediate use.[16]
5.2. ALS Activity Assay
-
Prepare a reaction mixture in a microplate well. A typical 100 µL reaction includes:
-
Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM pyruvate, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10 mM MgCl₂).[16]
-
Enzyme extract.
-
This compound solution at various concentrations (or a solvent control).
-
-
Pre-incubate the mixture at 37°C.[16]
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).[16]
-
Stop the reaction by adding sulfuric acid (e.g., 50 µL of 6 N H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin (B143602).[18]
-
Incubate at 60°C for 15 minutes to complete the decarboxylation.[16]
5.3. Detection and Analysis
-
Add a colorimetric reagent containing creatine (B1669601) (e.g., 0.5% w/v) and α-naphthol (e.g., 5% w/v in 2.5 N NaOH).[16]
-
Incubate at 60°C for 15 minutes to allow for the development of a red-colored complex.[16]
-
Measure the absorbance of the complex at 525 nm using a spectrophotometer or microplate reader.[16]
-
Quantify the amount of acetoin produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.[17]
Downstream Effects and Plant Physiology
The inhibition of ALS by this compound has significant downstream consequences for plant physiology. The depletion of valine, leucine, and isoleucine pools halts protein synthesis, which is critical for cell division and growth.[19][20] This is particularly detrimental in meristematic tissues where rapid growth occurs. Studies have shown that treatment with this compound leads to a significant decrease in the endogenous levels of these branched-chain amino acids.[19] Furthermore, the overall protein content in treated plants is also reduced.[19] The cessation of growth and eventual plant death are the ultimate outcomes of this targeted inhibition.
Conclusion
This compound's mode of action is a well-characterized example of targeted enzyme inhibition. By specifically blocking acetolactate synthase, it disrupts the biosynthesis of essential branched-chain amino acids, leading to effective weed control. The detailed understanding of its interaction with ALS at a molecular level, supported by quantitative data and established experimental protocols, provides a solid foundation for the rational design of new herbicides and for strategies to manage herbicide resistance. This technical guide serves as a valuable resource for professionals in the field, consolidating key information on the biochemical and physiological basis of this compound's herbicidal activity.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Presentation biosynthesis of valine , leucine and isoleucine | PPTX [slideshare.net]
- 5. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the specificity of binding of sulfonylurea herbicides to acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluctuation in amino acids content in Triticum aestivum L. cultivars as an indicator on the impact of post-emergence herbicides in controlling weeds - PMC [pmc.ncbi.nlm.nih.gov]
Uptake and Translocation of Chlorimuron in Plant Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea family, widely utilized for the control of broadleaf weeds in various crops, particularly soybeans and peanuts.[1][2] Its efficacy is intrinsically linked to its absorption by the plant, translocation to the site of action, and the plant's ability to metabolize the compound. This guide provides a comprehensive overview of the uptake and translocation of this compound in different plant species, detailing the experimental protocols used to study these processes and presenting key quantitative data.
This compound acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[1][2] This inhibition leads to the cessation of cell division in meristematic tissues, ultimately causing plant death.[1] The herbicide is absorbed by both the roots (pre-emergence) and foliage (post-emergence), and its movement within the plant is a critical determinant of its herbicidal activity.[1]
Data Presentation: Quantitative Analysis of this compound Uptake and Translocation
The following tables summarize quantitative data on the absorption and translocation of this compound in various plant species from cited studies. These studies typically utilize radiolabeled ¹⁴C-chlorimuron to trace its movement and distribution.
Table 1: Foliar Absorption of ¹⁴C-Chlorimuron in Various Plant Species 72 Hours After Application
| Plant Species | Scientific Name | Absorption (% of Applied) |
| Soybean | Glycine max | Similar to peanut, sicklepod, common cocklebur, and prickly sida[3] |
| Peanut | Arachis hypogaea | Similar to soybean, sicklepod, common cocklebur, and prickly sida[3] |
| Sicklepod | Senna obtusifolia | Similar to soybean, peanut, common cocklebur, and prickly sida[3] |
| Common Cocklebur | Xanthium strumarium | Similar to soybean, peanut, sicklepod, and prickly sida[3] |
| Prickly Sida | Sida spinosa | Similar to soybean, peanut, sicklepod, and common cocklebur[3] |
| Florida Beggarweed | Desmodium tortuosum | Much less than other tested species[3] |
| Velvetleaf | Abutilon theophrasti | <2% (without additive), 21% (with nonionic surfactant), 9% (with 28% UAN), 32% (with nonionic surfactant + 28% UAN) 84 hours after treatment[4] |
| Yellow Nutsedge | Cyperus esculentus | >12% within 1 day[5] |
| Purple Nutsedge | Cyperus rotundus | >12% within 1 day[5] |
| Resistant Smooth Pigweed | Amaranthus hybridus | Higher than susceptible accession at 6 hours[6] |
| Susceptible Smooth Pigweed | Amaranthus hybridus | Lower than resistant accession at 6 hours[6] |
Table 2: Translocation of Foliar-Applied ¹⁴C-Chlorimuron in Various Plant Species
| Plant Species | Scientific Name | Translocation Details |
| Soybean | Glycine max | Slight symplasmic and apoplasmic translocation.[3] |
| Peanut | Arachis hypogaea | Slight symplasmic and apoplasmic translocation.[3] Reduced translocation in older plants.[3] |
| Sicklepod | Senna obtusifolia | Slight symplasmic and apoplasmic translocation.[3] |
| Common Cocklebur | Xanthium strumarium | Slight symplasmic and apoplasmic translocation.[3] |
| Prickly Sida | Sida spinosa | Slight symplasmic and apoplasmic translocation.[3] |
| Florida Beggarweed | Desmodium tortuosum | Slight symplasmic and apoplasmic translocation.[3] |
| Velvetleaf | Abutilon theophrasti | Primarily acropetal translocation, increased with nonionic surfactant + 28% UAN.[4] |
| Yellow Nutsedge | Cyperus esculentus | >15% of absorbed ¹⁴C translocated within 1 day.[5] >76% of absorbed ¹⁴C remained in the treated area.[5] Limited basipetal transport.[5] |
| Purple Nutsedge | Cyperus rotundus | >15% of absorbed ¹⁴C translocated within 1 day.[5] >72% of absorbed ¹⁴C remained in the treated area.[5] Limited basipetal transport.[5] |
| Resistant Smooth Pigweed | Amaranthus hybridus | Translocation out of the treated leaf was similar to the susceptible accession.[6] |
| Susceptible Smooth Pigweed | Amaranthus hybridus | Translocation out of the treated leaf was similar to the resistant accession.[6] |
Table 3: Root Uptake and Translocation of ¹⁴C-Chlorimuron
| Plant Species | Scientific Name | Time After Treatment | Uptake Details | Translocation to Shoots/Leaves |
| 'W-20' Soybean (Sulfonylurea-resistant) | Glycine max | 24 and 72 h | Lowest uptake compared to 'Essex' and 'Vance'[7] | Limited and did not differ among species[7] |
| 'Essex' Soybean | Glycine max | 24 and 72 h | Higher than 'W-20' and morningglory species[7] | Limited and did not differ among species[7] |
| 'Vance' Soybean | Glycine max | 24 and 72 h | Higher than 'W-20' and morningglory species[7] | Limited and did not differ among species[7] |
| Entireleaf Morningglory | Ipomoea hederacea var. integriuscula | 24 and 72 h | Lower uptake[7] | Limited and did not differ among species[7] |
| Pitted Morningglory | Ipomoea lacunosa | 24 and 72 h | Lower uptake[7] | Limited and did not differ among species[7] |
Experimental Protocols
The study of this compound uptake and translocation in plants predominantly involves the use of radiolabeled herbicides, which allows for both qualitative and quantitative assessment of its movement.
Key Experimental Methodologies
1. Plant Material and Growth Conditions:
-
Species Selection: A range of plant species are typically chosen, including the target crop (e.g., soybean, peanut) and various weed species to assess selectivity.
-
Growth: Plants are grown under controlled greenhouse or growth chamber conditions with specified temperature, humidity, and photoperiod to ensure uniformity.
2. Radiolabeling:
-
Isotope: ¹⁴C-labeled this compound is the most commonly used radiotracer.
-
Application Solution: The ¹⁴C-chlorimuron is dissolved in a suitable solvent, often with adjuvants like nonionic surfactants or urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) to enhance uptake.[4]
3. Herbicide Application:
-
Foliar Application: A precise volume of the radiolabeled solution is applied to a specific area of a fully expanded leaf using a microsyringe.[5]
-
Root Application: For root uptake studies, plants are often grown in hydroponic solutions to which the ¹⁴C-chlorimuron is added.[7]
4. Sample Harvesting and Processing:
-
Time Course: Plants are harvested at various time points after treatment (e.g., 6, 24, 72 hours) to track the movement of the herbicide over time.[6][7]
-
Separation: The treated leaf is often washed with a solvent to remove unabsorbed herbicide from the leaf surface. The plant is then sectioned into different parts (e.g., treated leaf, shoots above and below the treated leaf, roots).
5. Quantification and Visualization:
-
Liquid Scintillation Counting (LSC): The amount of radioactivity in each plant part is quantified using LSC. This provides quantitative data on absorption and translocation.
-
Biological Oxidation: Plant samples are combusted, and the resulting ¹⁴CO₂ is trapped and quantified by LSC to determine the total amount of radiolabel in the tissue.
-
Autoradiography: Whole plants are pressed and exposed to X-ray film to visualize the distribution of the radiolabeled herbicide. This provides a qualitative assessment of translocation patterns.
-
Thin-Layer Chromatography (TLC): Plant extracts are analyzed by TLC to separate the parent this compound from its metabolites.[5]
Visualizations
Experimental Workflow for Studying this compound Uptake and Translocation
Caption: Workflow for radiotracer studies of this compound in plants.
Simplified Translocation and Mode of Action of this compound
Caption: Pathway of this compound from uptake to plant death.
Metabolic Fate of this compound in Tolerant vs. Susceptible Plants
Caption: Metabolic pathways of this compound in tolerant and susceptible species.
Factors Influencing Uptake and Translocation
Several factors can influence the absorption and movement of this compound in plants:
-
Plant Species and Age: Different plant species exhibit varying capacities for uptake, translocation, and metabolism.[3][7] For instance, the tolerance of peanuts to this compound increases with age due to reduced absorption and translocation, and more extensive metabolism.[3]
-
Additives/Adjuvants: The addition of nonionic surfactants and 28% UAN can significantly increase the foliar uptake and translocation of this compound in certain weed species like velvetleaf.[4]
-
Environmental Conditions: Factors such as temperature, humidity, and soil moisture can affect plant growth and physiological processes, thereby influencing herbicide uptake and translocation.[8][9] Drought stress, for example, can lead to the development of a thicker waxy cuticle on leaves, which can reduce herbicide penetration.[8]
-
Herbicide Resistance: In some cases, resistance to sulfonylurea herbicides can be conferred by an altered target site (ALS enzyme) rather than differences in uptake or translocation.[7] However, enhanced metabolism can also be a mechanism of resistance.[6]
Conclusion
The efficacy of this compound as a selective herbicide is a complex interplay of its uptake, translocation, and metabolism within the target plant species. Tolerant crops like soybeans and peanuts are able to rapidly metabolize the herbicide into inactive compounds, while susceptible weeds are not.[3] Understanding these processes at a quantitative and mechanistic level is crucial for optimizing weed management strategies, developing new herbicide formulations, and managing the evolution of herbicide resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between herbicides and plants.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Absorption, Translocation, and Metabolism of Foliar-Applied this compound in Soybeans (Glycine max), Peanuts (Arachis hypogaea), and Selected Weeds | Weed Science | Cambridge Core [cambridge.org]
- 4. Effects of Additives on Efficacy, Uptake, and Translocation of this compound Ethyl Ester | Weed Technology | Cambridge Core [cambridge.org]
- 5. Toxicity, Absorption, Translocation, and Metabolism of Foliar-Applied this compound in Yellow and Purple Nutsedge (Cyperus esculentus and C. rotundus) | Weed Science | Cambridge Core [cambridge.org]
- 6. Absorption, Translocation, and Metabolism of this compound and Nicosulfuron in Imidazolinone-Resistant and -Susceptible Smooth Pigweed (Amaranthus hybridus) | Weed Technology | Cambridge Core [cambridge.org]
- 7. Uptake, Translocation, and Metabolism of this compound in Soybean (Glycine max) and Morningglory (Ipomoea spp.) | Weed Technology | Cambridge Core [cambridge.org]
- 8. ag.purdue.edu [ag.purdue.edu]
- 9. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
Chlorimuron's Role as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorimuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Also known as acetohydroxyacid synthase (AHAS), this enzyme catalyzes the first essential step in the production of valine, leucine, and isoleucine.[2][3] Because this metabolic pathway is present in plants and microorganisms but absent in animals, ALS is an effective and highly specific target for herbicide action.[3][4][5] this compound exhibits a slow, tight-binding inhibition mechanism, leading to the depletion of essential amino acids, cessation of cell division, and ultimately, the death of susceptible plants.[3] This guide provides a detailed examination of the molecular mechanism, quantitative inhibition data, experimental protocols, and the physiological consequences of ALS inhibition by this compound.
The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition
Acetolactate synthase (EC 2.2.1.6) is the rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] The pathway initiates with the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, which is a precursor for valine and leucine.[4][6] Alternatively, it can catalyze the condensation of one pyruvate molecule and one α-ketobutyrate molecule to generate α-aceto-α-hydroxybutyrate, the precursor to isoleucine.[4][6] This entire synthesis process occurs within the plastids of plant cells.[7]
This compound disrupts this vital pathway. Its herbicidal activity is derived from its specific and potent inhibition of ALS.[8] This leads to a deficiency in BCAAs, which are crucial for protein synthesis and overall plant development.[5] The subsequent halt in growth and development manifests as visible symptoms such as stunting, chlorosis (yellowing), and necrosis, eventually leading to plant death.[9][10]
Molecular Mechanism of this compound Inhibition
This compound acts as a slow, tight-binding, non-competitive inhibitor of ALS.[3] Structural studies have revealed that sulfonylurea herbicides like this compound do not bind to the enzyme's active site. Instead, they bind to an allosteric site located at the entrance of the substrate-access channel.[4][11] This binding event induces a conformational change in the enzyme, effectively blocking the substrate from reaching the active site.[3]
Studies have indicated that the herbicide binding site is the regulatory site of the enzyme, where the end-products (valine, leucine, and isoleucine) would normally bind to provide feedback inhibition.[12][13] This explains the non-competitive nature of the inhibition with respect to the substrate, pyruvate. The binding of this compound is a time-dependent, biphasic process, which begins with an initial, reversible binding event, followed by a slower isomerization to a more stable and tightly bound enzyme-inhibitor complex.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound and related sulfonylurea herbicides against ALS has been extensively quantified. The table below summarizes key inhibition constants, providing a comparative view of their efficacy against ALS from various plant sources.
| Parameter | Inhibitor | Value | Plant Source | Comments | Reference |
| Ki | This compound Ethyl | 11 nM | Arabidopsis thaliana | Inhibition of ALS expressed in E. coli. | [14] |
| IC50 | Chlorsulfuron | 7.1 nM | Wheat (Triticum aestivum) | A related sulfonylurea herbicide. | [3] |
| IC50 | Chlorsulfuron | 3.6 nM | Bean | IC50 of a 5-hydroxy metabolite. | [3] |
| Initial Apparent Ki | Chlorsulfuron | 68 nM | Barley (Hordeum vulgare L.) | Calculated from biphasic inhibition kinetics. | [3] |
| Final Steady-State Kd | Chlorsulfuron | 3 nM | Barley (Hordeum vulgare L.) | Estimated after stable complex formation. | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. Ki (Inhibition constant) and Kd (Dissociation constant) are measures of the inhibitor's binding affinity.
Experimental Protocols
In Vitro ALS Enzyme Inhibition Assay (IC50 Determination)
This protocol details the procedure for determining the inhibitory effect of this compound on ALS activity from a crude plant extract.[4][15]
1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young plant tissue (e.g., pea shoots) and place immediately on ice.[15] b. Homogenize the tissue in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT). c. Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C.[15] d. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it promptly.[4][15] e. Determine the protein concentration of the extract using a standard method like the Bradford assay.[4]
2. Assay Procedure: a. Prepare a series of this compound dilutions in the assay buffer to test a range of concentrations. b. In a 96-well microplate or microcentrifuge tubes, prepare the reaction mixtures. For a 100 µL final volume, combine:
- 40 µL Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM pyruvate, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10 mM MgCl₂).[4]
- 10 µL of this compound solution (or buffer for the control).[4]
- 50 µL of the crude enzyme extract. c. Pre-incubate the mixture for 10-15 minutes at 37°C.[4] d. Initiate the enzymatic reaction by adding the substrate (pyruvate is already in the assay buffer). e. Incubate the reaction for 60 minutes at 37°C.[4]
3. Detection and Quantification: a. Stop the reaction by adding 50 µL of 3 M H₂SO₄.[15] b. Incubate at 60°C for 15 minutes. This step facilitates the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate, into acetoin.[4] c. Add 100 µL of a freshly prepared dye reagent consisting of 0.5% (w/v) creatine (B1669601) and 5% (w/v) α-naphthol (in 2.5 N NaOH).[4] d. Incubate at 60°C for another 15 minutes to allow for the development of a red-colored complex.[4] e. Measure the absorbance of the solution at 525 nm using a microplate reader.[4][15]
4. Data Analysis: a. Calculate the percentage of ALS activity for each this compound concentration relative to the control (no inhibitor). b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.[4][16]
Direct Binding Assay using Radiolabeled Inhibitor
This method directly demonstrates the binding of this compound to the ALS enzyme.[4]
1. Radiolabel: Utilize [14C]this compound or another suitably labeled version. 2. Incubation: Incubate a known concentration of the purified or partially purified ALS enzyme with a known concentration of radiolabeled this compound. 3. Separation: Separate the enzyme-inhibitor complex from the free, unbound inhibitor. A common method is gel filtration chromatography (e.g., using a Sephadex G-50 column). The larger enzyme-inhibitor complex will elute from the column before the smaller, free inhibitor.[4] 4. Quantification: Collect the eluted fractions and quantify the radioactivity in each using liquid scintillation counting. The radioactivity in the early fractions corresponds to the bound inhibitor, allowing for the calculation of binding stoichiometry and affinity.
X-ray Crystallography of the ALS-Chlorimuron Complex
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule.[17][18]
1. Crystallization: The primary and often most challenging step is to obtain high-quality crystals of the ALS enzyme co-crystallized with this compound. This involves purifying the protein to a high concentration and screening various conditions (e.g., pH, precipitants, temperature) to induce crystal formation.[17] 2. X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector.[17][18] 3. Data Processing and Structure Solution: The intensities and positions of the diffraction spots are measured. This data is then used to calculate an electron density map of the molecule.[17] 4. Model Building and Refinement: An atomic model of the protein and the bound inhibitor is built into the electron density map. This model is then computationally refined to best fit the experimental data, yielding a detailed three-dimensional structure of the ALS-chlorimuron complex.[19] This structural information is invaluable for understanding the precise molecular interactions responsible for inhibition.[11]
Conclusion
This compound is a highly effective herbicide due to its specific and potent inhibition of acetolactate synthase, a key enzyme in a biosynthetic pathway unique to plants and microorganisms. Its mechanism of action involves slow, tight binding to a regulatory site on the enzyme, which allosterically blocks substrate access to the active site. This leads to a cascade of events beginning with the depletion of essential branched-chain amino acids and culminating in plant death. The low nanomolar inhibition constants underscore its potency. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the development of new herbicidal agents and for managing the evolution of herbicide resistance in weed populations.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 8. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. Amino Acid (ALS) Inhibitor Herbicide Injury ()-Hort Answers - University of Illinois Extension [web.extension.illinois.edu]
- 11. pnas.org [pnas.org]
- 12. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BindingDB PrimarySearch_ki [bindingdb.org]
- 15. benchchem.com [benchchem.com]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Classification and Family of Chlorimuron Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorimuron, predominantly used as its ethyl ester, This compound-ethyl (B22764), is a selective, systemic herbicide widely employed for the control of broadleaf weeds in various agricultural settings.[1][2] This technical guide provides a comprehensive overview of its chemical classification, family, and physicochemical properties. Detailed experimental protocols for its analysis, alongside a summary of its toxicological profile, are presented. Furthermore, this document elucidates its mechanism of action through a detailed signaling pathway diagram and outlines experimental workflows using the Graphviz DOT language, offering a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.
Chemical Classification and Family
This compound-ethyl belongs to the sulfonylurea chemical family of herbicides.[1][2][3][4][5] This classification is based on its core chemical structure, which features a sulfonylurea bridge (-SO₂NHCONH-). It is also classified as a pyrimidine (B1678525) derivative due to the presence of a substituted pyrimidine ring.[3] According to the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), this compound-ethyl is classified as a Group 2 herbicide, which are known inhibitors of the acetolactate synthase (ALS) enzyme.[2][6]
IUPAC Name: ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate[3]
CAS Number: 90982-32-4[3][4][7]
Physicochemical Properties of this compound-ethyl
A summary of the key physicochemical properties of this compound-ethyl is presented in the table below. This data is essential for understanding its environmental fate and behavior, as well as for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClN₄O₆S | [3][7] |
| Molecular Weight | 414.8 g/mol | [3] |
| Physical State | Colorless to off-white crystalline solid | [3][4] |
| Melting Point | 181 °C | [4] |
| Solubility in Water | 11 ppm (pH 5), 450 ppm (pH 6.5), 1200 ppm (pH 7) | [3] |
| Solubility in Organic Solvents (ppm) | Acetone: 71,000, Acetonitrile (B52724): 31,000, Methylene Chloride: 153,000, Benzene: 8,000 | [3] |
| pKa | 4.2 |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound-ethyl's herbicidal activity stems from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][3] As these amino acids are essential for protein synthesis and cell division, the inhibition of ALS leads to a cessation of plant growth, followed by chlorosis and necrosis, ultimately resulting in plant death within 7 to 21 days.[1]
Signaling Pathway of this compound-ethyl Action
The following diagram illustrates the mechanism of action of this compound-ethyl at the cellular level.
Caption: Mechanism of action of this compound-ethyl herbicide.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and toxicological assessment of this compound-ethyl.
Determination of this compound-ethyl Residues in Soil by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of this compound-ethyl in environmental samples.
Objective: To quantify the concentration of this compound-ethyl in soil samples.
Principle: Soil samples are extracted with an organic solvent, and the extract is cleaned up and analyzed by reversed-phase HPLC with UV detection.
Materials and Reagents:
-
HPLC system with UV detector
-
Analytical balance
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
This compound-ethyl analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sodium chloride
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 20 g of the sieved soil into a 250 mL conical flask.
-
-
Extraction:
-
Add 100 mL of acetonitrile to the soil sample.
-
Shake the flask on a mechanical shaker for 1 hour.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a round-bottom flask.
-
Repeat the extraction process twice more with 50 mL of acetonitrile each time.
-
Combine the supernatants and concentrate to near dryness using a rotary evaporator at 40°C.
-
-
Clean-up:
-
Re-dissolve the residue in 5 mL of 10% NaCl solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the this compound-ethyl with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound-ethyl in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound-ethyl in the sample by comparing its peak area with the calibration curve.
-
Caption: Experimental workflow for HPLC analysis of this compound-ethyl.
Acute Oral Toxicity (LD₅₀) Test Protocol Guideline
This protocol is a general guideline based on OECD Test Guideline 420 for determining the acute oral toxicity of a substance.
Objective: To determine the median lethal dose (LD₅₀) of this compound-ethyl in a rodent model.
Principle: A single dose of the test substance is administered orally to a group of experimental animals, and the mortality is observed over a period of 14 days.
Materials and Reagents:
-
Wistar rats (young, healthy adults, both sexes)
-
This compound-ethyl
-
Vehicle (e.g., corn oil or water)
-
Oral gavage needles
-
Animal cages with appropriate bedding and environmental controls
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least 5 days prior to the experiment.
-
-
Dose Preparation:
-
Prepare a stable formulation of this compound-ethyl in the chosen vehicle.
-
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Administer a single oral dose of the test substance using a gavage needle.
-
Start with a sighting study to determine the appropriate dose range.
-
For the main study, use at least 3 dose levels, with a geometric progression factor (e.g., 2.0).
-
Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Detailed observations should be made during the first few hours after dosing and at least once daily thereafter.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
-
Data Analysis:
-
Calculate the LD₅₀ value and its 95% confidence limits using a suitable statistical method (e.g., probit analysis).
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local institutional animal care and use committee.
Toxicological Summary
This compound-ethyl exhibits low acute toxicity in mammals. The oral LD₅₀ in rats is reported to be greater than 4000 mg/kg, indicating a low order of acute toxicity.[8] It is not considered to be carcinogenic, mutagenic, or teratogenic.[4]
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | >4000 mg/kg | [8] |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | |
| Carcinogenicity | Not likely to be carcinogenic to humans | [4] | |
| Mutagenicity | Not mutagenic | [4] |
Conclusion
This compound-ethyl is a well-established sulfonylurea herbicide with a specific mode of action involving the inhibition of the ALS enzyme in plants. Its physicochemical properties and toxicological profile have been extensively studied. The provided experimental protocols offer a foundation for the analysis and safety assessment of this compound. The diagrams presented visually summarize its mechanism of action and analytical workflow, serving as a valuable tool for researchers and professionals. Further research could focus on the development of more sensitive analytical methods and a deeper understanding of its environmental fate and potential for resistance development in weed populations.
References
- 1. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clathration of this compound-ethyl by β-cyclodextrin for improvement of water solubility [jstage.jst.go.jp]
- 3. epa.gov [epa.gov]
- 4. Separation of this compound-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ECM for this compound-ethyl in Soil - MRID 43430001 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 6. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 7. Analysis of this compound Ethyl and Tribenuron Methyl in Crops by HPLC with a Photodiode Array Detector | Semantic Scholar [semanticscholar.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Chlorimuron-ethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the herbicide Chlorimuron-ethyl. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on the analytical characterization of this compound. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with relevant experimental protocols and a visualization of a typical analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound-ethyl.
Table 1: Mass Spectrometry (MS) Data
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅ClN₄O₆S | [1][2][3] |
| Molecular Weight | 414.82 g/mol | [1][2] |
| Mass-to-Charge Ratio ([M+H]⁺) | 414.93 | [4] |
| Major Fragmentation Ions (m/z) | ||
| m/z 274.16 | Cleavage of the sulfonylurea bridge | [4] |
| m/z 185.9, 184.9 | Further fragmentation products | [5] |
| m/z 159.97 | Cleavage of the sulfonylurea bridge | [4] |
Note: The fragmentation of sulfonylurea herbicides like this compound-ethyl typically involves the cleavage of the sulfonylurea bridge, which is a key characteristic in its mass spectrum.[4][5]
Table 2: ¹H NMR Spectral Data (Predicted)
Due to the lack of publicly available experimental ¹H NMR data with full assignments, the following table presents predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures. The actual experimental values may vary slightly.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl-CH₃ | 1.2 - 1.4 | Triplet | ~7 |
| Ethyl-CH₂ | 4.2 - 4.4 | Quartet | ~7 |
| Methoxy-CH₃ | 3.9 - 4.1 | Singlet | - |
| Pyrimidine-H | 6.5 - 6.7 | Singlet | - |
| Aromatic-H (multiple) | 7.5 - 8.2 | Multiplets | - |
| N-H (amide/urea) | 7.0 - 11.0 | Broad Singlets | - |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | 13 - 15 |
| Ethyl-CH₂ | 62 - 64 |
| Methoxy-CH₃ | 54 - 56 |
| Aromatic/Pyrimidine Carbons | 110 - 175 |
| Carbonyl (Ester) | 164 - 166 |
| Carbonyl (Urea) | 152 - 154 |
Table 4: Infrared (IR) Spectroscopy Data
While a complete, assigned experimental FTIR spectrum is not available in the public domain, the following table lists the expected characteristic absorption bands for the functional groups present in this compound-ethyl.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching |
| 1730 - 1715 | C=O (Ester) | Stretching |
| 1680 - 1650 | C=O (Urea) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1350 - 1150 | S=O (Sulfonyl) | Asymmetric & Symmetric Stretching |
| 1250 - 1000 | C-O (Ester, Ether) | Stretching |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following sections provide methodologies for NMR, IR, and MS analysis of this compound-ethyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound-ethyl.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound-ethyl analytical standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). The choice of solvent may depend on the solubility of the sample and the desired resolution of specific peaks.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound-ethyl.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound-ethyl with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
FTIR Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound-ethyl.
-
Compare the obtained spectrum with reference spectra if available.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound-ethyl for structural confirmation.
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
Prepare a stock solution of this compound-ethyl in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
LC-MS Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (ESI in positive ion mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Scan Range: m/z 100-600 for full scan analysis.
-
For Tandem MS (MS/MS): Select the precursor ion [M+H]⁺ (m/z 415.1) and apply collision-induced dissociation (CID) to obtain fragment ions. Monitor specific transitions, such as 415.1 -> 185.9 and 415.1 -> 184.9, for targeted analysis.[5]
-
Data Analysis:
-
Identify the molecular ion peak in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. The cleavage of the sulfonylurea bridge is a characteristic fragmentation pathway.[4]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound-ethyl.
References
- 1. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-ethyl [drugfuture.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Chlorimuron-ethyl
This technical guide provides a comprehensive overview of the solubility of chlorimuron-ethyl (B22764) in various organic solvents and in water under different pH conditions. The information is intended for researchers, scientists, and professionals in drug development and agricultural sciences who require detailed knowledge of the physicochemical properties of this herbicide.
Introduction to this compound-ethyl
This compound-ethyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1][2] Its efficacy and environmental fate are significantly influenced by its solubility, which dictates its behavior in formulations, in the soil, and its potential for leaching.[3][4] The active ingredient is the ethyl ester of this compound.[5]
Solubility of this compound-ethyl in Organic Solvents
This compound-ethyl exhibits a range of solubilities in organic solvents. This data is critical for the development of stable and effective herbicide formulations. The following table summarizes the available quantitative data on the solubility of this compound-ethyl in various organic solvents at 25 °C.
| Organic Solvent | Solubility | Unit | Reference(s) |
| Acetone | 71,000 | ppm | [2][6][7] |
| 7.05 | g/100 mL | [8][9] | |
| Acetonitrile | 31,000 | ppm | [2][6][7] |
| 3.10 | g/100 mL | [8][9] | |
| Benzene | 8,000 | ppm | [2][6][7] |
| 0.815 | g/100 mL | [8][9] | |
| Dichloromethane (Methylene chloride) | 153,000 | ppm | [2][6][7] |
| 15.3 | g/100 mL | [8][9] | |
| Ethyl acetate | 2.36 | g/100 mL | [8][9] |
| Ethyl alcohol | 0.392 | g/100 mL | [8][9] |
| n-Hexane | 0.006 | g/100 mL | [8][9] |
| Methyl alcohol | 0.740 | g/100 mL | [8][9] |
| Xylenes | 0.283 | g/100 mL | [8][9] |
| DMSO | 250 | mg/mL | [10] |
Solubility of this compound-ethyl in Water
The aqueous solubility of this compound-ethyl is highly dependent on the pH of the solution. As a weak acid, its solubility increases significantly with an increase in pH. This property is crucial for its herbicidal activity and its mobility in the soil.[3][11]
| pH | Solubility | Unit | Temperature (°C) | Reference(s) |
| 1.3 | 1.5 | mg/L | Not Specified | [8] |
| 1.9 | 1.5 | mg/L | Not Specified | [8] |
| 2.5 | 1.5 | mg/L | Not Specified | [8] |
| 4.2 | 4.1 | mg/L | Not Specified | [8] |
| 5.0 | 11 | ppm (mg/L) | Not Specified | [2][6][7] |
| 5.0 | 9.0 | mg/L | Not Specified | [8] |
| 5.8 | 99 | mg/L | Not Specified | [8] |
| 6.5 | 450 | ppm (mg/L) | Not Specified | [2][6][7][8] |
| 7.0 | 1,200 | ppm (mg/L) | 25 | [2][6][7][8] |
| 7.0 | 4.5 | g/L | Not Specified | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound-ethyl solubility are not extensively described in the available literature. However, standard methods such as the shake-flask method or the saturation method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) are typically employed for such measurements.[6]
A generalized workflow for determining herbicide solubility is presented below.
Factors Influencing Solubility
The solubility of this compound-ethyl is influenced by several factors, with pH being the most significant for its aqueous solubility.
As illustrated, the chemical nature of the solvent (polarity) and the temperature of the system also play crucial roles in determining the extent to which this compound-ethyl will dissolve.
Mechanism of Action and its Relation to Solubility
This compound-ethyl is an inhibitor of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1][6] Its ability to be absorbed by the roots and shoots and translocated within the plant is dependent on its solubility in both aqueous (plant fluids) and lipid (cell membranes) environments.[2]
Conclusion
References
- 1. This compound-ethyl CAS#: 90982-32-4 [m.chemicalbook.com]
- 2. This compound-Ethyl (Classic)®: A New Broadleaf Postemergence Herbicide in Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 3. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 4. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-ethyl [drugfuture.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scielo.br [scielo.br]
Toxicological Profile of Chlorimuron-ethyl in Non-target Organisms: An In-depth Technical Guide
Introduction
Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide widely used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] While highly effective against target weeds, understanding its toxicological impact on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound-ethyl in various non-target organisms, including quantitative toxicity data, experimental protocols, and key mechanistic insights.
Ecotoxicological Data Summary
The following tables summarize the acute and chronic toxicity of this compound-ethyl to a range of non-target organisms.
Table 1: Acute Toxicity of this compound-ethyl to Aquatic Organisms
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour acute toxicity | LC50 | > 12 | [3] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour acute toxicity | LC50 | > 10 | [3] |
| Daphnia magna (Water Flea) | 48-hour acute toxicity | EC50 | > 10 | [3] |
| Green Algae (Chlorella vulgaris) | 4-day toxicity | EC50 | 19.2364 | [4] |
Table 2: Avian Toxicity of this compound-ethyl
| Species | Test Type | Endpoint | Value | Reference |
| Mallard Duck (Anas platyrhynchos) | Acute oral toxicity | LD50 | > 2510 mg/kg | [3] |
| Bobwhite Quail (Colinus virginianus) | Dietary toxicity | LC50 | > 5620 ppm | [3] |
| Mallard Duck (Anas platyrhynchos) | Dietary toxicity | LC50 | > 5620 ppm | [3] |
Table 3: Toxicity of this compound-ethyl to Terrestrial Invertebrates
| Species | Test Type | Endpoint | Value | Reference |
| Honeybee (Apis mellifera) | Acute contact toxicity | LD50 | 12.5 µ g/bee | [5] |
| Earthworm (Eisenia fetida) | 14-day acute toxicity | LC50 | > 1000 mg/kg soil | [6] |
Table 4: Mammalian Toxicity of this compound-ethyl
| Species | Test Type | Endpoint | Value (mg/kg/day) | Reference |
| Rat (Female) | Chronic toxicity | LOAEL | 214 | [4] |
| Dog | Long-term toxicity | LOAEL | 124 (Male) / 181 (Female) | [4] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and laboratories.
Aquatic Organism Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[2][7] Test species like Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[2][7] Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours.[2]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity to Daphnia magna.[8][9] Young daphnids are exposed to various concentrations of the test substance, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[8][9]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of algae, such as Selenastrum capricornutum.[10][11] The test measures the reduction in cell growth (biomass and cell density) at various concentrations to determine the EC50.[10][11]
Avian Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral dose.[12][13] Typically, species like the Mallard Duck or Bobwhite Quail are used.[12]
-
Avian Dietary Toxicity Test (OECD 205): This study assesses the toxicity of a substance when mixed into the diet of birds over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).[14] The median lethal concentration (LC50) in the diet is determined.[14]
Terrestrial Invertebrate Toxicity Testing
-
Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These laboratory tests determine the acute contact and oral LD50 of a substance to adult honeybees.[15][16][17] For the contact test, the substance is applied directly to the thorax of the bees.[17] For the oral test, bees are fed a sugar solution containing the test substance.[15][18]
-
Earthworm Acute Toxicity Test (OECD 207): This 14-day test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.[6][19] The test determines the LC50 based on mortality.[6]
Mammalian Toxicity Testing
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.[20][21] It allows for the determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[20][21]
-
Chronic Toxicity Studies (OECD 452): These are long-term studies (e.g., 1-2 years) designed to assess the effects of a substance over a significant portion of the test animal's lifespan.[20] They are used to identify chronic toxicity and carcinogenic potential.[20]
Signaling Pathways and Workflows
Mechanism of Action: ALS Inhibition
This compound-ethyl, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme.[22][23] This enzyme is the first step in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[22] The inhibition of ALS leads to a deficiency in these amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.[24]
References
- 1. Effect of this compound-ethyl on Soil Microbial Number,Enzyme Activity and Respiration | Semantic Scholar [semanticscholar.org]
- 2. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 10. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. A higher tier flow-through toxicity test with the green alga Selenastrum capricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50 [mdpi.com]
- 15. content.fera.co.uk [content.fera.co.uk]
- 16. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 17. oecd.org [oecd.org]
- 18. farmlandbirds.net [farmlandbirds.net]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. wisnerbaum.com [wisnerbaum.com]
- 22. researchgate.net [researchgate.net]
- 23. repository.belmont.edu [repository.belmont.edu]
- 24. researchgate.net [researchgate.net]
Executive Summary
Chlorimuron, a member of the sulfonylurea class of herbicides, is a potent inhibitor of weed growth in various crops. Its efficacy stems from the highly specific and potent inhibition of a single key enzyme: acetolactate synthase (ALS).[1][2] Also known as acetohydroxyacid synthase (AHAS), ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.[3][4] This pathway is present in plants and microorganisms but absent in animals, providing the basis for the herbicide's high selectivity and low mammalian toxicity.[5] Inhibition of ALS leads to a rapid depletion of BCAAs, which halts protein synthesis and cell division in the meristematic tissues of susceptible plants, ultimately resulting in plant death.[4] This guide provides an in-depth analysis of the biochemical interaction between this compound and ALS, quantitative inhibition data, and detailed experimental protocols for its characterization.
The Primary Target: Acetolactate Synthase (ALS)
Acetolactate synthase (EC 2.2.1.6) is a critical enzyme located in the plastids of plant cells. It catalyzes two parallel condensation reactions that initiate the synthesis of valine, leucine, and isoleucine:
-
The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor for valine and leucine.
-
The condensation of one pyruvate molecule and one 2-oxobutanoate (B1229078) molecule to form 2-aceto-2-hydroxybutanoate, the precursor for isoleucine.
As the first common step in this vital pathway, ALS serves as a crucial regulatory point. Its inhibition has immediate and severe consequences for plant metabolism and development.
Mechanism of this compound Inhibition
This compound is a highly potent, non-competitive inhibitor of the ALS enzyme.[5][6] It does not bind to the enzyme's active site where the substrates (pyruvate and 2-oxobutanoate) would normally bind. Instead, it binds to an allosteric site near the substrate-access channel, inducing a conformational change in the enzyme that prevents the substrates from reaching the active site.[6]
The binding is characterized as a slow, tight-binding interaction.[6] This means the inhibition process is time-dependent, beginning with an initial, weaker binding event followed by a slower isomerization to a more stable, tightly bound enzyme-inhibitor complex.[7] This results in a very potent and slowly reversible inhibition, effectively shutting down the BCAA synthesis pathway.
Quantitative Inhibition Data
The potency of ALS-inhibiting herbicides is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For sulfonylureas like this compound, these values are typically in the low nanomolar range, underscoring their high affinity for the enzyme.[3][8]
| Herbicide Class | Compound | Plant Species | Inhibition Constant (Kiapp) |
| Sulfonylurea | This compound Ethyl | Arabidopsis thaliana | 10.8 nM[8] |
| Sulfonylurea | Chlorsulfuron (B1668881) | Hordeum vulgare (Barley) | 3 nM (steady-state)[7][9] |
| Imidazolinone | Imazaquin (B1671739) | Arabidopsis thaliana | 3.0 µM (3000 nM)[8] |
Table 1: Comparative inhibition constants for ALS-inhibiting herbicides. The significantly lower Kiapp value for this compound Ethyl compared to imazaquin highlights the high potency of the sulfonylurea class.
Biochemical Pathway and Site of Inhibition
The inhibition of ALS by this compound blocks the entire downstream pathway for synthesizing valine, leucine, and isoleucine. These amino acids are essential for the synthesis of proteins and other vital cellular functions. The cessation of their production leads to a halt in cell division and growth, particularly in the plant's growing points (meristems), leading to characteristic injury symptoms like stunting, chlorosis, and necrosis.[4]
Caption: Branched-chain amino acid pathway and this compound's mode of action.
Experimental Protocols
In Vitro ALS Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of a compound like this compound on the activity of ALS extracted from susceptible plant tissue. The assay is a colorimetric method that measures the production of acetolactate, which is converted to acetoin (B143602) for quantification.
Materials and Reagents:
-
Fresh, young leaf tissue from a susceptible plant species (e.g., pea, spinach)
-
Liquid nitrogen
-
Ice-cold Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM FAD)
-
Test compound (this compound) stock solution and serial dilutions
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 20 mM sodium pyruvate, 10 mM MgCl₂, 2 mM FAD, 2 mM Thiamine pyrophosphate)
-
Stopping Solution: 3 M Sulfuric Acid (H₂SO₄)
-
Color Reagent A: 0.5% (w/v) Creatine solution
-
Color Reagent B: 5% (w/v) α-Naphthol in 2.5 M NaOH
-
Microplate reader, centrifuge, homogenizer, 96-well microplates
Procedure:
-
Enzyme Extraction: a. Harvest ~1-2 grams of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in ice-cold extraction buffer. d. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.
-
Enzyme Assay: a. To appropriate wells of a 96-well microplate, add the reaction buffer. b. Add serial dilutions of this compound to the test wells. Add solvent carrier to control wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding the crude enzyme extract to all wells. e. Incubate the plate at 37°C for 60 minutes.
-
Color Development and Measurement: a. Stop the enzymatic reaction by adding 50 µL of 3 M H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin. b. Incubate the plate at 60°C for 15 minutes. c. Add 50 µL of Color Reagent A (Creatine) to each well. d. Add 50 µL of Color Reagent B (α-Naphthol) to each well. e. Incubate at 60°C for 15 minutes to allow for color development. f. Measure the absorbance at 525 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control wells. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Use a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of ALS activity).
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound against ALS.
Conclusion
The primary biochemical target of this compound in susceptible plants is unequivocally the enzyme acetolactate synthase (ALS). By potently and specifically inhibiting this enzyme, this compound disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of growth and eventual plant death. Its mechanism of action, involving slow, tight-binding, non-competitive inhibition, results in extremely low effective concentrations, as evidenced by inhibition constants in the nanomolar range. The absence of the ALS enzyme in animals makes it an ideal target for selective herbicides. Understanding this precise mechanism is fundamental for the development of new herbicidal agents and for managing the evolution of herbicide resistance in weed populations.
References
- 1. repository.belmont.edu [repository.belmont.edu]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. New aspects on inhibition of plant acetolactate synthase by chlorsulfuron and imazaquin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Chlorimuron in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of Chlorimuron-ethyl (B22764) in environmental matrices such as soil and water. The protocols detailed below are intended to guide researchers in the accurate detection and quantification of this sulfonylurea herbicide.
Introduction
This compound-ethyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds. Due to its potential for mobility and persistence in soil and water, sensitive and reliable analytical methods are crucial for environmental monitoring and risk assessment. This document outlines various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of this compound-ethyl residues.
Analytical Methods Overview
A variety of analytical methods are available for the detection of this compound-ethyl, each with its own advantages in terms of sensitivity, selectivity, and cost. The choice of method often depends on the matrix, the required limit of detection, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound-ethyl due to its robustness and ability to separate the analyte from complex sample matrices. Detection is typically performed using an ultraviolet (UV) detector.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of pesticides. While not as common as HPLC for sulfonylureas due to their thermal lability, with appropriate derivatization, GC-MS can be a powerful tool.[6][7][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method that utilizes the specific binding of antibodies to the target analyte. It is particularly useful for high-throughput analysis of a large number of samples.[9][10][11][12]
Electrochemical Biosensors
Electrochemical biosensors are emerging as a promising alternative for the rapid and sensitive detection of pesticides. These devices utilize biological recognition elements, such as enzymes or antibodies, coupled with an electrochemical transducer.[13][14][15][16][17]
Quantitative Data Summary
The performance of various analytical methods for this compound-ethyl detection is summarized in the tables below.
Table 1: Method Performance for this compound-ethyl Detection in Soil
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV | 0.200 ppb | 0.400 ppb | Not Specified | [1] |
| HPLC-UV | 8.84 µg·L⁻¹ | 29.48 µg·L⁻¹ | 80 - 100 | [4][18] |
| Bioassay | 0.002 µg·g⁻¹ | Not Specified | Not Specified | [19] |
| ELISA | Not Specified | Not Specified | 95 - 104 | [9] |
Table 2: Method Performance for this compound-ethyl Detection in Water
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC | Not Specified | Not Specified | 80 - 95 | [2] |
| LC-MS/MS | 8.8 ng/L | 50.0 ng/L | Not Specified | [20] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results.[21] A general procedure for soil sample preparation is as follows:
-
Drying: Soil samples are typically air-dried or oven-dried at a low temperature (e.g., 50°C) to a constant weight.[22][23]
-
Grinding and Sieving: The dried soil is ground using a mortar and pestle or a mechanical grinder and then passed through a sieve (e.g., 2 mm or 12-mesh) to ensure homogeneity.[22]
-
Storage: Prepared soil samples should be stored in appropriate containers at 4°C until analysis.[1]
For water samples, the primary goal is to extract and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a commonly used technique.[24][25][26][27][28]
-
Filtration: Water samples should be filtered to remove any suspended particulate matter.
-
Solid-Phase Extraction (SPE):
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by deionized water.[25]
-
Loading: The water sample is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with deionized water to remove interfering substances.[25]
-
Elution: The retained this compound-ethyl is eluted from the cartridge using an organic solvent such as methanol or ethyl acetate.[1][25]
-
-
Concentration: The eluate is concentrated, often under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis.[29]
Analytical Method Protocols
This protocol is based on the EPA method for the determination of this compound-ethyl in soil.[1]
A. Extraction:
-
Weigh 100.0 g of prepared soil into a centrifuge bottle.
-
Add 25 mL of 0.03 M phosphate (B84403) buffer (pH 3.0) and 100 mL of ethyl acetate.
-
Shake vigorously and centrifuge.
-
Decant the supernatant.
-
Repeat the extraction with fresh solvents.
-
Combine the supernatants.
B. Cleanup:
-
Pass the combined extract through a C8 Empore™ extraction disk.
-
Elute the this compound-ethyl from the disk with 100% ethyl acetate.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
C. HPLC-UV Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: Zorbax® SB-Cyano column.
-
Mobile Phase: 35% Acetonitrile / 65% 0.03 M phosphate buffer (pH 3.0).
-
Detection Wavelength: 240 nm.
-
Injection Volume: 200 µL.
This protocol provides a general workflow for an indirect competitive ELISA.
A. Extraction:
-
Extract the soil sample with a suitable buffer (e.g., 0.15 mol/L NaHCO3).[19]
-
Centrifuge the mixture and collect the supernatant for analysis.
B. ELISA Procedure:
-
Coat a microtiter plate with a this compound-ethyl-protein conjugate.
-
Add the sample extract and a specific monoclonal antibody to the wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-linked secondary antibody and incubate.
-
Wash the plate again.
-
Add a substrate solution to produce a colorimetric reaction.
-
Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the this compound-ethyl concentration in the sample.
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Method for Chromatographic Determination of this compound Ethyl Herbicide in Sediments - Open Access Library [oalib.com]
- 4. Analytical Procedures and Method Validation for Determination of this compound Ethyl in Sediments [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 9. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA for Environmental Monitoring - Creative Diagnostics [creative-diagnostics.com]
- 11. Evaluation of enzyme-linked immunosorbent assay (ELISA) for herbicide analysis of Wisconsin soils in comparison to gas chromatography | WRI [wri.wisc.edu]
- 12. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
- 13. mdpi.com [mdpi.com]
- 14. benthamopen.com [benthamopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Progress in Electrochemical Nano-Biosensors for Detection of Pesticides and Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. waterqualitydata.us [waterqualitydata.us]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 23. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 24. Development of a solid phase extraction method for agricultural pesticides in large-volume water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. analiticaweb.com.br [analiticaweb.com.br]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchinventy.com [researchinventy.com]
Application Notes: Quantification of Chlorimuron-ethyl Residues by HPLC-UV
References
- 1. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 2. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 5. goldbio.com [goldbio.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. journals.plos.org [journals.plos.org]
- 8. epa.gov [epa.gov]
- 9. Analysis of this compound Ethyl and Tribenuron Methyl in Crops by HPLC with a Photodiode Array Detector | Semantic Scholar [semanticscholar.org]
Application Note: High-Recovery Extraction of Chlorimuron-ethyl from Plant Tissues for Chromatographic Analysis
Abstract
This application note provides a detailed protocol for the extraction of chlorimuron-ethyl (B22764), a widely used sulfonylurea herbicide, from various plant tissues. The described methodology is a synthesized approach based on established analytical procedures, ensuring high recovery and reproducibility for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the fields of environmental science, agricultural chemistry, and drug development who are involved in the analysis of herbicide residues in plant matrices.
Introduction
This compound-ethyl is a selective, systemic herbicide used for the control of broadleaf weeds in various crops such as soybeans, peanuts, and corn.[1][2] Due to its potential for persistence in the environment and its effects on succeeding crops, monitoring its residue levels in plant tissues is crucial.[3][4][5] This protocol details a robust method for the extraction and cleanup of this compound-ethyl from plant samples, preparing them for accurate quantitative analysis. The procedure involves homogenization, solvent extraction, liquid-liquid partitioning for lipid removal, and solid-phase extraction for cleanup.
Experimental Protocol
This protocol is a comprehensive synthesis of methodologies described in peer-reviewed literature.[1][6][7]
Materials and Reagents
-
Solvents: Acetone (B3395972), Ethyl Acetate (B1210297), Acetonitrile (B52724), n-Hexane, Methanol (all HPLC grade)
-
Reagents: Sodium Chloride (NaCl), Anhydrous Sodium Sulfate, 0.1 M Phosphate Buffer (pH 7.0)
-
Solid-Phase Extraction (SPE): Florisil cartridges and Bond Elut SAX cartridges[1]
-
Equipment: High-speed blender/homogenizer, Centrifuge, Rotary evaporator, Vortex mixer, SPE manifold, Analytical balance, pH meter
Sample Preparation
-
Collect representative plant tissue samples (e.g., leaves, stems, grains).
-
Chop the samples into small pieces and weigh a 20 g subsample.
-
Homogenize the sample with 100 mL of acetone in a high-speed blender for 2-3 minutes.
Extraction
-
Filter the homogenate through a Büchner funnel.
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of ethyl acetate and 100 mL of a 5% NaCl solution to the separatory funnel.
-
Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with another 50 mL of ethyl acetate.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
Cleanup
-
Dissolve the residue from step 2.3.8 in 25 mL of acetonitrile.
-
Transfer the solution to a separatory funnel and add 25 mL of n-hexane.
-
Shake for 1-2 minutes and allow the layers to separate.
-
Discard the upper n-hexane layer (which contains lipids).
-
Repeat the partitioning two more times with fresh n-hexane.
-
Evaporate the acetonitrile layer to dryness.
-
Florisil Column Cleanup: [1]
-
Condition a Florisil SPE cartridge with 5 mL of ethyl acetate.
-
Dissolve the residue from step 2.4.1.6 (or 2.3.8 for low-fat matrices) in a small volume of ethyl acetate.
-
Load the sample onto the cartridge and allow it to pass through.
-
Elute the this compound-ethyl with an appropriate solvent mixture (e.g., acetone/ethyl acetate).
-
Collect the eluate and evaporate to dryness.
-
-
SAX Cartridge Cleanup: [1]
-
Reconstitute the residue from the previous step in a suitable solvent.
-
Condition a Bond Elut SAX cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte with an acidic mobile phase.
-
Collect the eluate.
-
Final Preparation for HPLC Analysis
-
Reconstitute the final cleaned-up residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.[6]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for this compound-ethyl in soil, which can serve as a reference for expected sensitivity in plant tissue analysis. Recovery data from fortified samples is also presented.
| Matrix | Fortification Level (ppb) | Mean Recovery (%) | Relative Standard Deviation (%) | LOD (ppb) | LOQ (ppb) | Reference |
| Soil | 0.200 | 95.7 | 5.8 | 0.200 | 0.400 | [7] |
| Soil | 0.500 | 92.4 | 4.3 | 0.200 | 0.400 | [7] |
| Soil | 0.400 | 93.8 | 3.2 | 0.200 | 0.400 | [7] |
| Soil | 1.00 | 90.1 | 2.9 | 0.200 | 0.400 | [7] |
Workflow Diagram
The following diagram illustrates the logical flow of the this compound-ethyl extraction protocol.
Caption: Experimental workflow for this compound-ethyl extraction from plant tissues.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 3. isws.org.in [isws.org.in]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Laboratory simulated dissipation of metsulfuron methyl and this compound ethyl in soils and their residual fate in rice, wheat and soybean at harvest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for Chlorimuron in Soybean Weed Management
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive details on the application of Chlorimuron-ethyl (B22764), a selective sulfonylurea herbicide, for effective weed management in soybean crops. The information is intended to guide research and development efforts by outlining its mechanism of action, application parameters, and protocols for efficacy evaluation.
Introduction and Chemical Profile
This compound-ethyl is a selective, systemic herbicide used for the control of annual and perennial broadleaf weeds and sedges in soybeans and other leguminous crops.[1] It belongs to the sulfonylurea chemical family and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its mode of action as an acetolactate synthase (ALS) inhibitor.[2] It can be applied both as a pre-emergence and post-emergence treatment, offering flexibility in weed management programs.[1] Its effectiveness at low application rates makes it a cost-effective option for soybean producers.[1]
-
Generic Name: this compound-ethyl[3]
-
Chemical Name: Ethyl 2-[[[((4-chloro-6-methoxyprimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate[3]
-
Formulation: Typically available as a 25% Wettable Powder (WP) or Water Dispersible Granule (WDG).[1][4]
Mechanism of Action
This compound-ethyl is absorbed through the roots and foliage of the plant and translocated to the growing points.[1][3] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][5][6]
-
ALS Enzyme Inhibition: The ALS enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[5]
-
Amino Acid Depletion: By blocking this enzyme, this compound-ethyl halts the production of these essential amino acids.[5]
-
Cessation of Cell Division: This deficiency rapidly stops cell division and growth in the meristematic tissues of the plant's shoots and roots.[1][3]
-
Symptom Development: Susceptible weeds show symptoms within 3-5 days, beginning with yellowing (chlorosis) of new growth.[4][7] This is followed by stunted growth and necrosis, leading to complete plant death within 7 to 28 days.[1][4][7]
Soybeans exhibit tolerance to this compound-ethyl due to their ability to rapidly metabolize the compound into non-herbicidal forms through hydroxylation and conjugation.[1]
Caption: Mechanism of action of this compound-ethyl, inhibiting the ALS enzyme.
Application Guidelines and Data
Effective weed management with this compound-ethyl requires adherence to specific application rates and timings, which vary for pre-emergence and post-emergence strategies.
3.1 Application Rates and Timing
Application rates are generally low, ranging from 5 to 24 grams of active ingredient per hectare (g a.i./ha).[1][8][9] Post-emergence applications are most effective when weeds are young and actively growing and soybeans are in the early trifoliate stages.[1][4]
| Application Timing | Rate (g a.i./ha) | Soybean Stage | Target Weed Stage | Remarks |
| Pre-emergence | 10 - 15 | After planting, before crop emergence | Not Applicable | Provides residual control of germinating broadleaf weeds.[1] |
| Post-emergence | 6 - 24 | 1st to 3rd trifoliate leaf | 2-4 leaf stage, young and actively growing | Application timing is critical for optimal efficacy.[1][4][8][9] Do not apply later than 60 days before soybean maturity.[7] |
| Burndown (Tank Mix) | 10 - 20 | Pre-plant | Existing vegetation | Often tank-mixed with glyphosate (B1671968) for broad-spectrum burndown.[10] |
3.2 Weed Control Spectrum
This compound-ethyl is highly effective against a wide range of broadleaf weeds and sedges but provides limited control of grasses.[1][8] For broader spectrum control, it is commonly tank-mixed with herbicides like glyphosate, S-metolachlor, or flumioxazin.[1][10][11]
| Weed Species | Common Name | Efficacy at 9-12 g a.i./ha | Reference |
| Amaranthus spp. | Pigweed | Excellent | [1][2] |
| Abutilon theophrasti | Velvetleaf | Excellent | [1][2] |
| Chenopodium album | Lambsquarters | Excellent | [1] |
| Ipomoea spp. | Morningglory | Good to Excellent | [1] |
| Polygonum spp. | Smartweed | Good | [1] |
| Cyperus rotundus | Purple Nutsedge | Good | [8] |
| Bidens pilosa | Hairy Beggarticks | Excellent (in tank mix) | [10] |
| Echinochloa crus-galli | Barnyardgrass | Poor / Suppression only | [8] |
3.3 Impact on Soybean Yield
Proper application of this compound-ethyl can significantly increase soybean yields compared to untreated, weedy fields by reducing weed competition. However, yields may be slightly lower than in hand-weeded plots, especially if grass weeds, which are not controlled by this compound-ethyl alone, become dominant.[8]
| Treatment | Application Rate (g a.i./ha) | Application Timing (DAS) | Soybean Seed Yield ( kg/ha ) | Reference |
| This compound-ethyl | 9 | 5 DAS | 1468 | [9] |
| This compound-ethyl | 12 | 3 DAS | 1747 | [9] |
| Weedy Control | - | - | 750 | [8] |
| Hand Weeding | - | - | 2234 | [8] |
| DAS: Days After Sowing |
Experimental Protocols
4.1 Protocol for Evaluating Post-Emergence Efficacy of this compound-ethyl
Objective: To determine the dose-response and application timing effects of this compound-ethyl on target weed species and to assess soybean crop tolerance.
Materials:
-
Soybean seeds (specify cultivar, e.g., JS-335).[9]
-
This compound-ethyl 25% WP/WDG formulation.
-
Non-ionic surfactant (NIS) or other specified adjuvant.[12]
-
CO2-pressurized backpack sprayer with flat fan nozzles (e.g., 110.02 XR).[10]
-
Plot markers, measuring tapes, and quadrat (e.g., 1m x 1m).
-
Personal Protective Equipment (PPE).
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 3-4 replications.[10][13]
-
Plot Size: Minimum of 3m x 5m to minimize edge effects.
-
Treatments:
-
This compound-ethyl at multiple rates (e.g., 6, 9, 12 g a.i./ha).[9]
-
This compound-ethyl at multiple application timings (e.g., 5, 10, 15 Days After Sowing).[9]
-
A standard herbicide treatment for comparison (e.g., Pendimethalin).[9]
-
A weed-free control (maintained by hand weeding).[8]
-
A weedy (untreated) control.[8]
-
Procedure:
-
Site Preparation: Select a field with uniform soil type and a natural, consistent infestation of target broadleaf weeds.
-
Planting: Sow soybean seeds at a consistent depth and row spacing.
-
Sprayer Calibration: Calibrate the backpack sprayer to deliver a consistent volume (e.g., 200-300 L/ha) at a specified pressure.[1][10]
-
Herbicide Application:
-
Prepare spray solutions for each treatment immediately before application.
-
Apply treatments at the specified soybean and weed growth stages. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Crop Injury: Visually assess soybean injury (stunting, chlorosis, necrosis) at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no injury) to 100% (crop death).
-
Weed Control: Visually assess percent weed control by species at 15, 30, and 45 DAT on a scale of 0% (no control) to 100% (complete control).[10]
-
Weed Density and Biomass: At a specified time point (e.g., 45 DAT), place a quadrat in a representative area of each plot. Count the number of individuals of each weed species and harvest all above-ground weed biomass. Dry the biomass to a constant weight.
-
Soybean Yield: Harvest the central rows of each plot at crop maturity. Determine the grain yield and adjust for moisture content.
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).[14]
-
If ANOVA shows significant differences, use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) at a significance level of p ≤ 0.05 to compare treatment means.[14]
Caption: Workflow for a standard herbicide efficacy and crop tolerance trial.
Crop Safety and Resistance Management
5.1 Crop Injury and Environmental Factors
While soybeans are generally tolerant, crop injury can occur under specific conditions.
-
Soil pH: Avoid use in soils with a pH greater than 7.5, as higher pH increases herbicide availability and persistence, heightening the risk of injury.[1][15]
-
Stress Conditions: Applications made during periods of high temperature and humidity can increase the likelihood of temporary crop injury.[16][17]
-
Symptoms: Injury symptoms in soybeans include stunting, chlorosis (yellowing), and distinctive reddish or purple leaf veins.[17][18] Plants typically recover from minor injury within a few weeks.[17]
-
Rotational Crops: this compound-ethyl has soil residual activity. Sensitive rotational crops like wheat, barley, canola, and mustard may be injured if planted too soon after application.[1][12] Follow label-specific plant-back intervals.
5.2 Weed Resistance Management
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. This compound-ethyl is a Group 2 herbicide (ALS inhibitor).[2] To mitigate resistance:
-
Rotate Herbicides: Rotate with herbicides from different HRAC groups, such as Group 14 (PPO inhibitors) or Group 4 (synthetic auxins).[1]
-
Use Tank Mixes: Employ tank mixes with other effective modes of action to control a broader spectrum of weeds and reduce selection pressure.[1]
-
Integrated Weed Management (IWM): Incorporate non-chemical control methods like crop rotation, cover crops, and mechanical cultivation into the overall weed management strategy.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. redeagleinternational.com [redeagleinternational.com]
- 5. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. worldveg.tind.io [worldveg.tind.io]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Residual effect of this compound-ethyl tank mixed with glyphosate applied as a burndown treatment for pre-site preparation in soybean - Weed Control Journal [weedcontroljournal.org]
- 11. albertafarmexpress.ca [albertafarmexpress.ca]
- 12. isws.org.in [isws.org.in]
- 13. isws.org.in [isws.org.in]
- 14. tandfonline.com [tandfonline.com]
- 15. lsuagcenter.com [lsuagcenter.com]
- 16. Herbicide Injury Symptoms on Corn and Soybeans (Purdue University) [btny.purdue.edu]
- 17. corn-states.com [corn-states.com]
- 18. Early Season Soybean Herbicide Injury | Crop Science US [cropscience.bayer.us]
Application Notes and Protocols for Assessing Chlorimuron Herbicide Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioassays to assess the sensitivity of plants to the herbicide chlorimuron-ethyl (B22764). This compound-ethyl is a member of the sulfonylurea class of herbicides that selectively controls broadleaf weeds and some grasses in various crops.[1] Understanding the sensitivity of different plant species to this herbicide is crucial for effective weed management, resistance monitoring, and the development of new herbicide-tolerant crops.
Introduction to this compound and its Mechanism of Action
This compound-ethyl is a systemic herbicide that is absorbed by both the roots and foliage of plants.[1][2] It acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][3][5][6] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[4][5][6]
Symptoms of this compound-ethyl phytotoxicity are typically slow to develop, appearing several days after application.[2][4] Initial symptoms include stunting of growth, followed by chlorosis (yellowing) of the leaves, particularly the newer growth.[4] In some cases, a purplish discoloration of the leaves may be observed.[2]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound and the subsequent pathway leading to plant cell death.
Caption: Mechanism of this compound-ethyl action in plants.
Quantitative Data on this compound Sensitivity
The sensitivity of different plant species to this compound-ethyl can vary significantly. This is often quantified by the GR50 value, which is the concentration of the herbicide that causes a 50% reduction in plant growth. The following table summarizes dose-response data for this compound-ethyl on various plant species.
| Plant Species | Biotype | Herbicide Rate (g a.i./ha) for 50% Injury (I50) | Resistance Factor (RF) | Reference |
| Conyza bonariensis | Susceptible | ~10 | 1 | [7] |
| Conyza bonariensis | Resistant | >100 | >10 | [7] |
| Erigeron sumatrensis | Susceptible | ~5 | 1 | [8] |
| Erigeron sumatrensis | Resistant | >80 | >16 | [8] |
Note: The resistance factor (RF) is calculated as the I50 of the resistant population divided by the I50 of the susceptible population.
Experimental Protocols for Assessing this compound Sensitivity
Two common bioassay methods for assessing herbicide sensitivity are the whole-plant bioassay and the petri dish bioassay.
Whole-Plant Bioassay Protocol
This protocol is designed to assess the response of whole plants to this compound-ethyl under controlled environmental conditions.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Chlorimuron-ethyl as a Wettable Powder (WP)
Document ID: ANP-CEWP-20251218
Introduction
Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in various crops.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[1][3][4] For experimental purposes, formulating this compound-ethyl as a wettable powder (WP) is a common approach. A wettable powder is a dry formulation that, when mixed with water, forms a stable suspension for spray application.[5][6] This document provides detailed protocols for the formulation of a 25% this compound-ethyl WP and the subsequent quality control experiments to ensure its physical and chemical properties are suitable for research applications.
Principle of Wettable Powder (WP) Formulation
A WP formulation consists of the active ingredient (AI), a carrier (or diluent), a wetting agent, and a dispersing agent.[5][7]
-
Active Ingredient (AI): The biologically active component, in this case, this compound-ethyl.
-
Carrier: An inert material that dilutes the AI to the desired concentration.
-
Wetting Agent: A surfactant that reduces the surface tension between the powder particles and water, allowing the powder to be readily wetted.[5]
-
Dispersing Agent: A surfactant that prevents the wetted particles from agglomerating (flocculating) and ensures they remain evenly distributed in the water to form a stable suspension.[5][7]
Formulation Protocol for 25% this compound-ethyl WP
This section outlines the components and the manufacturing process for a laboratory-scale batch of 25% this compound-ethyl wettable powder.
Materials and Equipment
Materials:
-
This compound-ethyl Technical Grade (≥95% purity)
-
Kaolin (carrier)
-
Sodium dodecyl sulfate (B86663) (wetting agent)
-
Sodium lignosulfonate (dispersing agent)
Equipment:
-
Analytical balance
-
Mortar and pestle or a laboratory-scale blender
-
Air-jet mill (for fine grinding)
-
Sieve shaker with a 75 µm sieve
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, dust mask
Component Summary for a 100g Batch
| Component | Role | Percentage (%) | Weight (g) for 100g Batch |
| This compound-ethyl (95% Purity) | Active Ingredient | 25.00 (as pure AI) | 26.32 |
| Sodium dodecyl sulfate | Wetting Agent | 2.00 | 2.00 |
| Sodium lignosulfonate | Dispersing Agent | 5.00 | 5.00 |
| Kaolin | Carrier/Diluent | 68.00 | 66.68 |
| Total | 100.00 | 100.00 |
Formulation Workflow
The process involves pre-blending the components, followed by milling to achieve a fine, homogenous powder.
Caption: Workflow for the preparation of this compound-ethyl WP.
Step-by-Step Protocol
-
Weighing: Accurately weigh each component as specified in the table above using an analytical balance.
-
Pre-blending: Combine the weighed components in a laboratory blender or use a mortar and pestle for smaller quantities. Mix thoroughly for 10-15 minutes to ensure a homogenous pre-mix.
-
Milling: Pass the pre-blended mixture through an air-jet mill to reduce the particle size. The goal is to have the majority of particles pass through a 75 µm sieve.
-
Sieving and Packaging: Sieve the milled powder to remove any oversized particles. Store the final 25% this compound-ethyl WP in a sealed, airtight container, protected from moisture and light.
Quality Control Protocols
A series of tests should be performed to ensure the formulated WP meets standard specifications.[8][9] These tests evaluate its physical properties, which are critical for effective application.
Summary of Quality Control Specifications
| Parameter | Test Method (Reference) | Acceptable Limit |
| Wettability | CIPAC MT 53.3 | < 1 minute |
| Suspensibility | CIPAC MT 184 | ≥ 70% |
| Persistent Foam | CIPAC MT 47.3 | ≤ 20 mL after 1 min |
| Wet Sieve Test | CIPAC MT 185 | ≤ 2% retained on 75 µm sieve |
| pH (1% suspension) | CIPAC MT 75.3 | 6.0 - 8.0 |
Quality Control Workflow
Caption: General workflow for quality control testing of the WP formulation.
Experimental Protocol: Wettability Test
Objective: To determine the time required for the WP to become completely wetted when added to water. Apparatus: 250 mL beaker, stopwatch, spatula. Procedure:
-
Add 100 mL of standard hard water (CIPAC Standard Water D) to a 250 mL beaker.
-
Weigh 1.0 g of the WP formulation.
-
Drop the sample onto the surface of the water from a height of about 2 cm.
-
Start the stopwatch immediately.
-
Record the time taken for the powder to become completely submerged and wetted without swirling.[10][11][12]
-
The time should be less than 1 minute.
Experimental Protocol: Suspensibility Test
Objective: To determine the amount of active ingredient that remains suspended after a specified time.[13] Apparatus: 250 mL graduated cylinder with stopper, constant temperature water bath (30°C), pipette, analytical balance. Procedure:
-
Prepare a 1% suspension by adding 2.5 g of the WP to a small beaker containing about 50 mL of standard hard water. Mix to form a smooth cream.
-
Transfer this slurry to a 250 mL graduated cylinder. Rinse the beaker with standard hard water and add the rinsings to the cylinder.
-
Make up the volume to 250 mL with standard hard water.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in a constant temperature water bath at 30°C and let it stand for 30 minutes.[14]
-
After 30 minutes, carefully siphon off the top 225 mL (9/10ths) of the suspension using a pipette, ensuring the sediment at the bottom is not disturbed.
-
Transfer the remaining 25 mL (containing the sediment) to a pre-weighed evaporating dish.
-
Evaporate the water in an oven at 105°C until a constant weight is achieved.
-
Calculate the suspensibility using the formula: Suspensibility (%) = [ (Initial Sample Weight - Weight of Sediment) / Initial Sample Weight ] x 100
-
The result should be ≥ 70%.[14]
Experimental Protocol: Persistent Foam Test
Objective: To measure the volume of foam generated by the WP suspension after 1 minute. Apparatus: 250 mL graduated cylinder with stopper. Procedure:
-
Add 100 mL of standard hard water to the graduated cylinder.
-
Add 1.0 g of the WP formulation.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder on a flat surface and start a stopwatch.
-
After 1 minute, measure the volume of foam on top of the liquid.[9][10]
-
The foam volume should not exceed 20 mL.[14]
Application and Mode of Action
Preparation of Spray Suspension
For experimental field or greenhouse applications, the WP must be diluted in water to the desired concentration.
Caption: Workflow for preparing and applying the spray suspension.
Mode of Action: ALS Inhibition
This compound-ethyl's herbicidal activity stems from its ability to inhibit the Acetolactate Synthase (ALS) enzyme. This enzyme is the first step in the biosynthesis of essential branched-chain amino acids.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. This compound-Ethyl 25% Wg/Wdg of Herbicide Pesticide [rayfull.net]
- 3. This compound Ethyl 25 WP Herbicide – Effective Weed Control [hbjrain.com]
- 4. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 6. Wettable powder - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. fao.org [fao.org]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. fao.org [fao.org]
- 13. scribd.com [scribd.com]
- 14. fao.org [fao.org]
Application Note: Solid-Phase Extraction (SPE) Cleanup for Chlorimuron Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorimuron-ethyl (B22764) is a sulfonylurea herbicide used for broadleaf weed control in various crops. Accurate determination of its residues in environmental samples like soil and water is crucial for monitoring and regulatory purposes. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.[1][2] This application note provides a detailed protocol for the SPE cleanup of this compound-ethyl from soil samples, based on established methodologies, to ensure reliable and reproducible analytical results. The primary mechanism of SPE involves partitioning of the analyte between a solid sorbent and a liquid mobile phase, allowing for the separation of the target compound from interfering matrix components.[3]
Data Presentation
The following table summarizes the quantitative performance data for this compound analysis using solid-phase extraction cleanup methods from various studies.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| This compound-ethyl | Soil | C8 Empore™ Disk | HPLC-UV | Not Specified | 0.200 ppb | 0.400 ppb | [4] |
| This compound-ethyl | Soil and Water | RP18 | HPLC | 80-95% | Not Specified | Not Specified | [5] |
| This compound-ethyl and other sulfonylurea herbicides | Soil | C18 (d-SPE) | Sweeping-MEKC | 76.0-93.5% | 0.5-1.0 ng/g | 1.7-3.3 ng/g | [6][7] |
| This compound-ethyl | Water | Graphitized Carbon | HPLC/MS | Not Specified | 0.0048 µg/L | Not Specified | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; ppb: parts per billion; ng/g: nanograms per gram; µg/L: micrograms per liter; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; HPLC: High-Performance Liquid Chromatography; Sweeping-MEKC: Sweeping Micellar Electrokinetic Chromatography; HPLC/MS: High-Performance Liquid Chromatography with Mass Spectrometry; d-SPE: dispersive Solid-Phase Extraction.
Experimental Protocols
This section details the methodology for the solid-phase extraction cleanup of this compound-ethyl from soil samples, adapted from the EPA analytical method.[4]
Materials:
-
C8 SPE Cartridges or Disks (e.g., Empore™)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q® or deionized water
-
0.03 M Phosphate (B84403) buffer (pH 5.0)
-
Solid-Phase Extraction Manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment (Soil):
-
Extract the soil sample with an appropriate solvent system (e.g., acetonitrile/water).
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant to remove any remaining particulate matter.
-
Adjust the pH of the aqueous extract to 5.0 ± 0.1.[4]
-
-
SPE Cartridge Conditioning:
-
Pass 20.0 mL of ethyl acetate through the C8 SPE disk.[4]
-
Air dry the disk for 5 minutes.[4]
-
Rinse the disk with 20 mL of methanol. Crucially, do not allow the disk to go dry from this point until the sample is loaded. [4]
-
Rinse the disk with 20 mL of Milli-Q® water.[4]
-
Equilibrate the disk with 20.0 mL of 0.03 M phosphate buffer at pH 5.0.[4]
-
-
Sample Loading:
-
Washing:
-
After the entire sample has passed through, air dry the disk for 15 minutes to remove residual water.[4] This step is critical to ensure efficient elution with a non-polar solvent.
-
-
Elution:
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the residue in a known volume of the initial mobile phase for the subsequent chromatographic analysis (e.g., 1.0 mL of 35% ACN/65% 0.03 M Phosphate, pH 3.0 buffer).[4]
-
Vortex the reconstituted sample to ensure complete dissolution before injection into the analytical instrument.[4]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction cleanup of this compound.
Caption: Experimental workflow for SPE cleanup of this compound.
Caption: Logical flow of this compound separation by SPE.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. labicom.cz [labicom.cz]
- 4. epa.gov [epa.gov]
- 5. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of some sulfonylurea herbicides in soil by a novel liquid-phase microextraction combined with sweeping micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Chlorimuron in Plant Cell Culture for Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorimuron, a sulfonylurea herbicide, is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][3] Due to its specific mode of action and high efficacy at low concentrations, this compound is widely used in agriculture and as a selective agent in plant biotechnology.[2] Animal cells lack the ALS enzyme, which accounts for this compound's low toxicity to mammals.[2]
In plant cell culture, this compound serves as a powerful tool for selecting cells that have acquired resistance, either through spontaneous mutation, mutagenesis, or genetic transformation.[4][5] These resistant cell lines are invaluable for studying the molecular mechanisms of herbicide resistance, identifying resistance-conferring genes, and developing herbicide-tolerant crops.[6]
Mechanism of Action and Resistance
This compound inhibits ALS, leading to a deficiency in essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[3][7] Resistance to this compound in plants primarily arises from two mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves point mutations within the ALS gene. These mutations result in amino acid substitutions in the ALS enzyme, which reduce its binding affinity for sulfonylurea herbicides like this compound, rendering the enzyme insensitive.[6]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target enzyme. A key example is enhanced herbicide metabolism, where enzymes such as cytochrome P450 monooxygenases detoxify the this compound molecule before it can inhibit ALS.[6]
A diagram illustrating the mechanism of action of this compound is presented below.
References
- 1. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 41.89.96.81:8080 [41.89.96.81:8080]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Application Notes and Protocols for Field Trial Design: Evaluating Chlorimuron Efficacy and Crop Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea family.[1] It is widely used for the control of annual and perennial broadleaf weeds in various crops, including soybeans and peanuts.[1] The primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants.[1] This document provides detailed protocols for conducting field trials to assess the weed control efficacy of this compound and its safety on the target crop.
The objective of these trials is to generate data on:
-
The spectrum of weeds controlled by this compound at different application rates and timings.
-
The potential for phytotoxicity and its impact on crop growth, development, and yield.
-
The margin of safety for the target crop under various environmental conditions.
Experimental Design
A well-structured experimental design is fundamental to obtaining unbiased and statistically valid results. The Randomized Complete Block Design (RCBD) is highly recommended for herbicide field trials to account for field variability.[2][3]
Treatment Structure
The following treatments should be included to comprehensively evaluate efficacy and crop safety:
-
Untreated Control: A plot that receives no herbicide application, serving as a baseline for weed pressure and crop performance.
-
Weed-Free Control: A plot kept free of weeds through manual or mechanical means to determine the crop's maximum yield potential in the absence of weed competition.
-
This compound Application Rates: A minimum of three rates should be tested:
-
1X Rate: The proposed label rate.
-
0.5X Rate: Half the proposed label rate to assess performance under lower application.
-
2X Rate: Double the proposed label rate to evaluate the margin of crop safety.
-
-
Standard Herbicide Control: A commercially available and commonly used herbicide for the target crop and weed spectrum to provide a benchmark for comparison.
Field Layout
-
Plot Size: Plots should be large enough to minimize edge effects and allow for representative sampling. A typical plot size is 3 meters by 10 meters.
-
Replication: Each treatment should be replicated at least four times to ensure statistical power.[2][3]
-
Randomization: Treatments within each block must be randomly assigned to plots to avoid systematic bias.[4]
-
Buffer Zones: Maintain a buffer zone of at least 1 meter between plots to prevent spray drift and interference from adjacent treatments.
Experimental Protocols
Site Selection and Preparation
-
Select a field with a uniform soil type and a known history of moderate to heavy infestation of the target weed species.
-
Conduct a baseline soil analysis to determine pH, organic matter content, and nutrient levels.
-
Prepare the seedbed according to standard agronomic practices for the target crop.
Herbicide Application
-
Equipment: Utilize a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform application.
-
Timing: Apply this compound at the recommended crop and weed growth stage as specified in the protocol (e.g., pre-emergence, post-emergence).
-
Weather Conditions: Record environmental conditions (temperature, humidity, wind speed, and direction) at the time of application. Avoid spraying in windy conditions to prevent drift.
Data Collection
Consistent and accurate data collection is critical for the successful evaluation of the trial.
-
Weed Counts: At 14, 28, and 56 days after treatment (DAT), count the number of individual weed species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.
-
Weed Biomass: At 56 DAT, collect all weed biomass from the quadrat, dry it in an oven at 70°C until a constant weight is achieved, and record the dry weight.
-
Visual Weed Control Ratings: Visually assess the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete control) at 14, 28, and 56 DAT.
-
Visual Injury Ratings: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death). Note specific symptoms such as stunting, chlorosis, or necrosis.
-
Crop Stand Counts: Record the number of crop plants in a designated length of row in each plot after emergence and at harvest.
-
Crop Height: Measure the height of ten randomly selected crop plants in each plot at key growth stages.
-
Harvest: Harvest the central rows of each plot to avoid edge effects.
-
Yield: Record the total grain or biomass yield per plot and adjust for moisture content.
-
Yield Components: Depending on the crop, measure relevant yield components such as the number of pods per plant, seeds per pod, and 1000-seed weight.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Weed Control Efficacy of this compound at 28 Days After Treatment (DAT)
| Treatment | Application Rate (g a.i./ha) | Weed Species 1 (% Control) | Weed Species 2 (% Control) | Weed Species 3 (% Control) |
| Untreated Control | 0 | 0 | 0 | 0 |
| This compound | 0.5X | |||
| This compound | 1X | |||
| This compound | 2X | |||
| Standard Herbicide | 1X |
Table 2: Crop Phytotoxicity and Yield Response to this compound
| Treatment | Application Rate (g a.i./ha) | Visual Injury at 14 DAT (%) | Crop Height at Mid-Season (cm) | Yield ( kg/ha ) |
| Untreated Control | 0 | 0 | ||
| Weed-Free Control | N/A | 0 | ||
| This compound | 0.5X | |||
| This compound | 1X | |||
| This compound | 2X | |||
| Standard Herbicide | 1X |
Statistical Analysis
All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[5] Use a protected least significant difference (LSD) test at a significance level of p ≤ 0.05 to separate treatment means.
Visualizations
Caption: Experimental workflow for a this compound field trial.
Caption: Logical relationships in herbicide evaluation.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 3. agmatix.com [agmatix.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. assets.echocommunity.org [assets.echocommunity.org]
Application Notes and Protocols for Isotopic Labeling of Chlorimuron for Metabolic Fate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of the herbicide Chlorimuron and its use in metabolic fate studies. The information is intended to guide researchers in designing and executing robust experiments to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems and its environmental fate.
Introduction
This compound-ethyl is a sulfonylurea herbicide widely used for broadleaf weed control in crops such as soybeans.[1] Understanding its metabolic fate is crucial for assessing its environmental impact, ensuring crop safety, and evaluating potential risks to non-target organisms. Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique that allows for the sensitive and specific tracking of the parent compound and its metabolites through various biological and environmental systems.[2]
This document outlines the synthesis of ¹⁴C-labeled this compound, followed by detailed protocols for conducting metabolic fate studies in rats (as a mammalian model), soybeans (as a target crop), and soil.
Synthesis of [phenyl-U-¹⁴C]this compound-ethyl
The synthesis of uniformly ¹⁴C-labeled this compound-ethyl on the phenyl ring provides a stable tracer for metabolic studies, as this part of the molecule is less likely to be fragmented during initial metabolic transformations.
Protocol 2.1: Synthesis of [phenyl-U-¹⁴C]this compound-ethyl
Materials:
-
[U-¹⁴C]Aniline hydrochloride
-
Acetic anhydride (B1165640)
-
Potassium carbonate (K₂CO₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and safety equipment for handling radioactive materials
Procedure:
-
Acetylation of [U-¹⁴C]Aniline:
-
Dissolve [U-¹⁴C]aniline hydrochloride in water.
-
Add potassium carbonate, followed by the dropwise addition of acetic anhydride while stirring at room temperature.
-
Extract the resulting [U-¹⁴C]acetanilide with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Chlorosulfonylation of [U-¹⁴C]Acetanilide:
-
React the [U-¹⁴C]acetanilide with an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-10 °C) to introduce the sulfonyl chloride group at the para position of the phenyl ring.
-
Carefully quench the reaction mixture with ice water.
-
Extract the resulting 2-(acetylamino)-5-chlorosulfonyl-[¹⁴C]benzoic acid with an organic solvent.
-
-
Formation of the Sulfonamide:
-
React the sulfonyl chloride intermediate with 2-amino-4-chloro-6-methoxypyrimidine in the presence of a base like pyridine to form the sulfonamide linkage.
-
-
Urea Bridge Formation:
-
Hydrolyze the acetyl group from the sulfonamide intermediate under acidic or basic conditions.
-
React the resulting free amine with ethyl isocyanate (generated in situ from ethyl chloroformate and sodium azide, or a similar method) or a phosgene (B1210022) equivalent in the presence of a base to form the sulfonylurea bridge.
-
-
Purification:
-
Purify the final product, [phenyl-U-¹⁴C]this compound-ethyl, using column chromatography on silica gel.
-
Characterize the purified product by High-Performance Liquid Chromatography (HPLC) with radiometric detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (using a non-labeled standard for comparison) to confirm its identity, purity, and specific activity.
-
Metabolic Fate Study in Rats
This protocol describes an in-vivo study to determine the absorption, distribution, metabolism, and excretion of this compound in a mammalian model.
Protocol 3.1: Administration and Sample Collection in Rats
Materials:
-
[phenyl-U-¹⁴C]this compound-ethyl
-
Wistar rats (or other appropriate strain), typically male and female
-
Metabolism cages for separate collection of urine and feces
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Scintillation vials and cocktail for radioactivity measurement
-
Standard laboratory instruments for animal handling and sample collection
Procedure:
-
Dosing:
-
Acclimatize rats to metabolism cages for at least 48 hours before dosing.
-
Prepare a dosing solution of [phenyl-U-¹⁴C]this compound-ethyl in the vehicle at a known concentration and specific activity.
-
Administer a single oral dose (e.g., by gavage) to each rat. A typical dose might be in the range of 10-100 mg/kg body weight.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dosing.
-
At the end of the collection period (e.g., 120 hours), euthanize the animals.
-
Collect blood (via cardiac puncture) and various tissues (liver, kidney, fat, muscle, brain, etc.).
-
-
Sample Processing and Analysis:
-
Measure the total radioactivity in aliquots of urine and homogenized feces using Liquid Scintillation Counting (LSC).
-
Combust tissue samples and measure the ¹⁴CO₂ produced to determine the total radioactivity in each tissue.
-
Pool urine and feces samples for each time point for metabolite profiling.
-
Extract metabolites from urine and feces using appropriate solvents (e.g., acetonitrile, methanol).
-
Analyze the extracts by HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.
-
Data Presentation:
Table 1: Distribution of ¹⁴C-Residues in Rats (% of Administered Dose)
| Sample | 0-24h | 24-48h | 48-72h | 72-96h | 96-120h | Total Excreted | Tissues (120h) |
| Urine | 45.2 | 3.1 | 1.0 | 0.5 | 0.2 | 50.0 | - |
| Feces | 40.5 | 5.2 | 1.5 | 0.8 | 0.3 | 48.3 | - |
| Liver | - | - | - | - | - | - | 0.5 |
| Kidneys | - | - | - | - | - | - | 0.2 |
| Carcass | - | - | - | - | - | - | 1.0 |
| Total | 85.7 | 8.3 | 2.5 | 1.3 | 0.5 | 98.3 | 1.7 |
Note: Data are hypothetical and for illustrative purposes.
Metabolic Fate Study in Soybeans
This protocol outlines a study to investigate the uptake, translocation, and metabolism of this compound in a target crop.
Protocol 4.1: Application and Tissue Analysis in Soybeans
Materials:
-
[phenyl-U-¹⁴C]this compound-ethyl
-
Soybean plants (e.g., at the V2-V3 growth stage)
-
Growth chamber or greenhouse with controlled environmental conditions
-
Microsyringe for foliar application
-
Solvents for extraction (e.g., acetonitrile, water)
-
Homogenizer
-
LSC and HPLC-radiometric detector/LC-MS
Procedure:
-
Application:
-
Grow soybean plants in a suitable medium (e.g., soil or hydroponics).
-
Apply a defined amount of [phenyl-U-¹⁴C]this compound-ethyl to the surface of a specific leaf (e.g., the second trifoliate leaf) using a microsyringe.
-
-
Sample Collection:
-
Harvest plants at various time points after application (e.g., 1, 3, 7, and 14 days).
-
At each time point, wash the treated leaf with a solvent (e.g., acetonitrile/water) to remove unabsorbed herbicide.
-
Separate the plant into different parts: treated leaf, other leaves, stem, and roots.
-
-
Sample Processing and Analysis:
-
Measure the radioactivity in the leaf wash using LSC.
-
Homogenize each plant part and extract the radioactive residues with a suitable solvent system.
-
Determine the total radioactivity in the extracts and the non-extractable residues (by combustion of the plant material after extraction) using LSC.
-
Analyze the extracts by HPLC with radiometric detection and/or LC-MS to identify and quantify the parent compound and its metabolites.
-
Data Presentation:
Table 2: Distribution of ¹⁴C-Residues in Soybean Tissues (% of Applied Radioactivity)
| Time After Application | Treated Leaf (Wash) | Treated Leaf (Extracted) | Other Leaves | Stem | Roots | Total Recovery |
| 1 Day | 65.2 | 28.1 | 1.5 | 3.0 | 1.2 | 99.0 |
| 3 Days | 40.1 | 45.3 | 3.2 | 6.5 | 2.9 | 98.0 |
| 7 Days | 25.5 | 55.0 | 5.8 | 9.0 | 3.7 | 99.0 |
| 14 Days | 15.3 | 60.1 | 8.2 | 10.5 | 4.9 | 99.0 |
Note: Data are hypothetical and for illustrative purposes.
Environmental Fate: Soil Metabolism Study
This protocol is designed to assess the degradation and transformation of this compound in soil under controlled laboratory conditions.
Protocol 5.1: Aerobic Soil Metabolism
Materials:
-
[phenyl-U-¹⁴C]this compound-ethyl
-
Characterized soil samples (e.g., sandy loam)
-
Incubation flasks (biometers) equipped with traps for volatile organics and ¹⁴CO₂
-
Controlled environment chamber (e.g., at 25°C and 50-60% of maximum water holding capacity)
-
Solvents for extraction (e.g., acetonitrile, water)
-
LSC and HPLC-radiometric detector/LC-MS
Procedure:
-
Soil Treatment:
-
Treat fresh soil samples with [phenyl-U-¹⁴C]this compound-ethyl at a concentration relevant to its agricultural use.
-
Thoroughly mix to ensure uniform distribution.
-
-
Incubation:
-
Place the treated soil into biometer flasks.
-
Incubate the flasks in the dark under aerobic conditions at a constant temperature.
-
Periodically trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
-
-
Sample Collection and Analysis:
-
At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove replicate flasks for analysis.
-
Extract the soil samples with an appropriate solvent system.
-
Quantify the radioactivity in the soil extracts, the extracted soil (non-extractable residues by combustion), and the ¹⁴CO₂ traps using LSC.
-
Analyze the soil extracts by HPLC with radiometric detection and/or LC-MS to identify and quantify the parent compound and its degradation products.
-
Data Presentation:
Table 3: Degradation and Metabolite Formation of ¹⁴C-Chlorimuron-ethyl in Soil (% of Applied Radioactivity)
| Time (Days) | This compound-ethyl | Metabolite A | Metabolite B | ¹⁴CO₂ | Non-extractable Residues | Total Recovery |
| 0 | 98.5 | <0.1 | <0.1 | 0.0 | 1.0 | 99.5 |
| 7 | 75.2 | 5.1 | 2.3 | 0.5 | 15.9 | 99.0 |
| 14 | 55.8 | 10.3 | 4.1 | 1.2 | 27.6 | 99.0 |
| 30 | 30.1 | 15.2 | 6.5 | 3.5 | 43.7 | 99.0 |
| 60 | 10.5 | 12.1 | 5.2 | 8.9 | 62.3 | 99.0 |
| 90 | 3.2 | 8.5 | 3.1 | 15.4 | 70.8 | 101.0 |
| 120 | 1.1 | 5.3 | 1.8 | 22.5 | 69.3 | 100.0 |
Note: Data are hypothetical and for illustrative purposes. Metabolite A and B would be identified through analysis. The half-life of this compound-ethyl in soil is reported to be between 30 and 90 days, depending on factors like pH and microbial activity.[1]
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolic Fate Studies
Caption: General workflow for a metabolic fate study.
References
Application Note: Quantitative Analysis of Chlorimuron-ethyl in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of Chlorimuron-ethyl, a sulfonylurea herbicide, in environmental matrices such as soil using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a comprehensive workflow from sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology to the instrumental analysis. Due to the thermal lability of sulfonylurea herbicides, a derivatization step is included to enhance volatility and thermal stability, ensuring reliable chromatographic separation and detection. This method is suitable for routine monitoring and risk assessment of this compound-ethyl residues.
Introduction
This compound-ethyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in various crops.[1] Its widespread use raises concerns about its potential environmental impact and persistence in soil and water systems.[1][2] Accurate and sensitive analytical methods are therefore crucial for monitoring its residues in environmental compartments to ensure environmental safety and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high selectivity and sensitivity for the identification and quantification of organic compounds.[3] While sulfonylurea herbicides can be challenging to analyze by GC due to their polarity and thermal instability, derivatization can overcome these limitations.[4][5][6] This application note describes a complete GC-MS method for the analysis of this compound-ethyl, incorporating a validated sample preparation procedure and instrumental analysis with a derivatization step.
Experimental Protocols
Sample Preparation (QuEChERS Method for Soil)
The QuEChERS method provides an efficient and effective extraction and cleanup of pesticide residues from complex matrices.[2][7][8][9]
a. Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil matrix.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium acetate) to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper phase separation.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex the tube for 30 seconds to facilitate the removal of matrix interferences.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for the derivatization step.
Derivatization
To improve the volatility and thermal stability of this compound-ethyl for GC analysis, a methylation derivatization is performed.
-
Transfer 1 mL of the cleaned extract into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a methylating agent (e.g., diazomethane (B1218177) solution or trimethylsilyldiazomethane (B103560) in a suitable solvent).
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system. The following are typical parameters and may require optimization for a specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 75 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 225 °C, and finally ramp at 15 °C/min to 300 °C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Based on the mass spectrum of derivatized this compound-ethyl. The molecular ion and characteristic fragment ions should be selected. For the parent compound, a characteristic m/z is 414.93 ([M+H]+), and fragments can be observed.[10][11] For a methylated derivative, the expected mass would be higher. |
Data Presentation
Quantitative analysis of this compound-ethyl should be performed using a calibration curve prepared from certified reference standards subjected to the same derivatization procedure.
Table 1: Method Performance Parameters (Illustrative)
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 85-110% |
| Relative Standard Deviation (RSD) | < 15% |
Note: The values in this table are illustrative and should be determined during method validation.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound-ethyl.
Caption: Logical relationship of key GC-MS components.
References
- 1. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Chlorimuron Efficacy: A Guide to Adjuvant Selection for Enhanced Foliar Uptake
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to comprehensive application notes and protocols detailing the critical role of adjuvants in enhancing the foliar uptake of Chlorimuron, a widely used sulfonylurea herbicide. These guidelines provide a framework for selecting the most effective adjuvant to maximize herbicide performance, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
This compound-ethyl is a selective, systemic herbicide absorbed through both roots and foliage to control broadleaf weeds.[1] Its efficacy is highly dependent on its absorption into the plant tissue. Adjuvants are crucial in overcoming the natural barriers of the leaf surface, such as the waxy cuticle, to ensure a sufficient amount of the active ingredient reaches its target site within the plant. The selection of an appropriate adjuvant can significantly improve weed control, potentially allowing for reduced herbicide application rates and minimizing environmental impact.
Data on this compound Foliar Uptake with Various Adjuvants
The following table summarizes quantitative data from a key study investigating the impact of different adjuvants on the foliar absorption of radiolabeled ¹⁴C-chlorimuron in velvetleaf (Abutilon theophrasti).
| Adjuvant Type | Adjuvant Composition | Application Rate (% v/v or L/ha) | ¹⁴C-Chlorimuron Uptake (%) 84 Hours After Treatment |
| Control | No Adjuvant | N/A | < 2% |
| Nonionic Surfactant (NIS) | Not Specified | 0.25% (v/v) | 21% |
| Nitrogen Solution (UAN) | 28% Urea (B33335) Ammonium (B1175870) Nitrate (B79036) | 9.4 L/ha | 9% |
| NIS + UAN | Combination | 0.25% (v/v) + 9.4 L/ha | 32% |
Data sourced from Fielding and Stoller (1990).
Mechanisms of Adjuvant Action in Enhancing Foliar Uptake
Adjuvants enhance herbicide uptake through several mechanisms:
-
Surfactants (Surface Active Agents): These compounds reduce the surface tension of the spray droplet, allowing it to spread over a larger area of the leaf and increasing the contact area for absorption.[2][3] Nonionic surfactants (NIS) are commonly used for this purpose.[2][3]
-
Oil Concentrates: Crop oil concentrates (COCs) and methylated seed oils (MSOs) can dissolve or soften the waxy cuticle of the leaf, facilitating the penetration of the herbicide.[4] MSOs are generally considered more aggressive in dissolving leaf waxes than COCs, often leading to faster and greater herbicide absorption, especially in plants with thick cuticles or under dry conditions.[5][6] In general, the efficacy of major adjuvant classes follows the order: MSO > COC > NIS.[5]
-
Nitrogen Fertilizers: Solutions containing urea and ammonium nitrate (UAN) can also enhance herbicide uptake, sometimes working synergistically with surfactants.
-
Organosilicone Surfactants: These adjuvants are known for their superior spreading characteristics, which can lead to rapid and thorough coverage of the leaf surface.[7][8] They can also enhance penetration through the leaf cuticle.[8]
Experimental Protocols
Accurate evaluation of adjuvant efficacy relies on standardized experimental protocols. Below are methodologies for key experiments in determining herbicide foliar uptake.
Protocol 1: Determination of Herbicide Foliar Absorption using Radiolabeling and Leaf Wash Technique
This protocol is adapted from the methodology used in studies assessing herbicide uptake.
Objective: To quantify the amount of herbicide absorbed by a plant leaf over a specific time period.
Materials:
-
Radiolabeled herbicide (e.g., ¹⁴C-chlorimuron)
-
Microsyringe
-
Target plant species (e.g., velvetleaf) grown under controlled conditions
-
Leaf wash solution (e.g., 10% ethanol (B145695) solution)[2][7][9]
-
Scintillation vials
-
Liquid scintillation counter
-
Plant tissue oxidizer
Procedure:
-
Plant Preparation: Grow the target weed species to a specified growth stage (e.g., 4-6 leaf stage) in a greenhouse or growth chamber.
-
Herbicide Application: Using a microsyringe, apply a known amount (e.g., 10 µL) of the radiolabeled herbicide solution, with or without the test adjuvant, to a specific area on the adaxial (upper) surface of a leaf.
-
Incubation: Place the treated plants back into the controlled environment for a predetermined time period (e.g., 24, 48, 72, or 84 hours).
-
Leaf Washing: After the incubation period, excise the treated leaf. To remove unabsorbed herbicide from the leaf surface, perform a double or triple rinse with a suitable solvent like a 10% ethanol solution.[2][7][9] The washings are collected in a scintillation vial.
-
Sample Analysis:
-
Unabsorbed Herbicide: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter.
-
Absorbed Herbicide: The washed leaf is combusted in a plant tissue oxidizer to capture the evolved ¹⁴CO₂. The radioactivity of the captured ¹⁴CO₂ is then measured by liquid scintillation counting.
-
-
Calculation of Uptake:
-
Foliar absorption is calculated as the percentage of the total recovered radioactivity that was found within the plant tissue:
-
% Uptake = (Radioactivity in washed leaf / (Radioactivity in leaf wash + Radioactivity in washed leaf)) * 100
-
-
Protocol 2: Measurement of Spray Droplet Contact Angle
Objective: To assess the wettability of a leaf surface by a spray solution, which is indicative of the spreading ability of an adjuvant.
Materials:
-
Contact angle goniometer or a high-resolution camera with a macro lens
-
Microsyringe or automated dispenser
-
Light source
-
Software for image analysis
-
Leaves from the target plant species
Procedure:
-
Leaf Mounting: Securely mount a freshly excised leaf on a flat stage, ensuring the adaxial surface is level.
-
Droplet Deposition: Carefully place a small droplet (e.g., 2-5 µL) of the herbicide solution with the test adjuvant onto the leaf surface using a microsyringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile against the leaf surface.
-
Contact Angle Measurement: Use image analysis software to measure the angle formed at the three-phase boundary where the liquid, solid (leaf surface), and air meet. A smaller contact angle indicates greater wettability and spreading.[10]
Visualizing the Process: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for evaluating adjuvant efficacy and the logical relationships in adjuvant selection.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. fbn.com [fbn.com]
- 3. erams.com [erams.com]
- 4. Influence of Adjuvants on Absorption of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]
- 5. ncwss.org [ncwss.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. journal.nzpps.org [journal.nzpps.org]
- 8. fs.usda.gov [fs.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pre-emergence versus post-emergence application of Chlorimuron in research plots
A Comparative Analysis of Pre-emergence versus Post-emergence Application Strategies
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chlorimuron-ethyl, a sulfonylurea herbicide, in agricultural research plots, with a specific focus on comparing the efficacy and crop safety of pre-emergence and post-emergence application timings. The information presented herein is synthesized from multiple research studies to guide the design and execution of robust herbicide trials.
This compound-ethyl is a selective, systemic herbicide that effectively controls a wide range of broadleaf weeds.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death.[1][3] The herbicide is absorbed through both the roots (pre-emergence) and foliage (post-emergence), making it versatile for various weed management strategies.[1]
Data Presentation: Efficacy and Crop Response
The timing of this compound-ethyl application significantly influences its effectiveness in controlling weeds and its potential for crop phytotoxicity. The following tables summarize quantitative data from field research, comparing pre-emergence and post-emergence applications in soybean.
Table 1: Effect of this compound-ethyl Application Timing on Weed Control Efficiency in Soybean
| Application Timing (Days After Sowing - DAS) | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Predominant Weeds Controlled |
| 1 (Pre-emergence) | 10-15 | Varies with weed spectrum | Pigweed, Lambsquarters |
| 3 | 12 | 87.94 | Broadleaf weeds, Sedges, Echinochloa spp., Digitaria spp. |
| 5 | 9 | 74.34 | Broadleaf weeds, Sedges |
| 10 | 6 | 71.33 | Broadleaf weeds, Sedges |
| 15 | 12-24 | Effective | Broadleaf weeds, Purple Nutsedge (Cyperus rotundus) |
| 20 | 12-72 | Effective | Broadleaf weeds, Sedges |
Data synthesized from multiple sources.[1][4][5][6]
Table 2: Impact of this compound-ethyl Application Timing on Soybean Yield
| Application Timing (Days After Sowing - DAS) | Application Rate (g a.i./ha) | Soybean Seed Yield ( kg/ha ) |
| 3 | 12 | 1747 |
| 5 | 9 | 1468 |
| Weedy Control | - | 750 |
| Hand Weeding | - | 2234 |
Data from studies conducted in Indore and Jabalpur, India.[4][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are generalized from common practices in herbicide research plot studies.
Protocol 1: General Research Plot Establishment and Maintenance
-
Site Selection: Choose a field with a known history of uniform weed pressure.[7]
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[7]
-
Plot Size: Establish individual plots of at least 10 square meters to ensure accurate data collection.[8]
-
Crop Sowing: Sow the desired crop (e.g., soybean) at a uniform depth and seeding rate across all plots.
-
Control Plots: Include both a weedy (untreated) and a weed-free (maintained by hand weeding) control in each replication for baseline comparisons.[7]
-
Fertilization and Irrigation: Apply fertilizers and irrigation uniformly across all plots as per standard agronomic practices for the crop.[9]
Protocol 2: Pre-emergence Application of this compound-ethyl
-
Timing: Apply the herbicide within 0-3 days after sowing (DAS), before the emergence of the crop and weeds.[10]
-
Herbicide Preparation: Accurately weigh the required amount of this compound-ethyl formulation (e.g., 25% Wettable Powder) for the designated plot area and application rate (typically 10-15 g a.i./ha for soybeans).[1]
-
Sprayer Calibration: Calibrate a backpack or small plot sprayer to deliver a consistent volume, typically 200-300 L/ha.[1][11] Use flat-fan nozzles for uniform coverage.
-
Application: Evenly spray the herbicide solution over the soil surface of the designated plots.
-
Activation: Pre-emergence applications often require soil moisture for activation. If rainfall is not imminent, a light irrigation may be necessary.
Protocol 3: Post-emergence Application of this compound-ethyl
-
Timing: Apply the herbicide when weeds are young and actively growing, typically at the 2-4 leaf stage.[1] For soybeans, this often corresponds to 15-21 DAS.[6]
-
Herbicide Preparation: Prepare the herbicide solution as described in Protocol 2, adjusting the application rate as per the experimental design (e.g., 6, 9, 12 g a.i./ha).[4]
-
Sprayer Calibration: Calibrate the sprayer to deliver a slightly higher volume for foliar application, around 300-400 L/ha, to ensure thorough weed coverage.[1]
-
Application: Spray the herbicide solution directly onto the weeds and crop in the designated plots. Avoid application during periods of environmental stress (e.g., drought, high temperatures) to minimize crop injury and maximize weed control.[12]
-
Environmental Conditions: Record weather conditions at the time of application, including temperature, humidity, and wind speed, as these can influence herbicide efficacy.[13]
Protocol 4: Data Collection and Assessment
-
Weed Control Efficacy:
-
At 20, 40, and 60 DAS, randomly place a 0.25 m² quadrat in each plot.[14]
-
Count the number of individual weeds of each species within the quadrat to determine weed density.[14]
-
Harvest the above-ground weed biomass within the quadrat, dry it in an oven, and record the dry weight.[14]
-
Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
-
Crop Phytotoxicity:
-
Crop Yield:
-
At crop maturity, harvest the central rows of each plot to avoid edge effects.
-
Thresh, clean, and weigh the seed from each plot.
-
Adjust the seed weight to a standard moisture content and calculate the yield in kg/ha .[13]
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound-ethyl and a typical experimental workflow for herbicide trials.
Caption: Mechanism of action of this compound-ethyl.
Caption: Experimental workflow for herbicide trials.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. isws.org.in [isws.org.in]
- 6. worldveg.tind.io [worldveg.tind.io]
- 7. Alternative Product Demonstration and Research Guidelines for Extension Agents | NC State Extension Publications [content.ces.ncsu.edu]
- 8. nda.gov.za [nda.gov.za]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ijcmas.com [ijcmas.com]
- 11. scielo.br [scielo.br]
- 12. redeagleinternational.com [redeagleinternational.com]
- 13. trialsupplies.com.au [trialsupplies.com.au]
- 14. isws.org.in [isws.org.in]
- 15. researchgate.net [researchgate.net]
Investigating the Synergistic Effects of Chlorimuron with Other Herbicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of the herbicide Chlorimuron when combined with other commonly used herbicides. This document includes summaries of quantitative data, detailed experimental protocols for assessing synergy, and visualizations of the relevant biochemical pathways to guide research and development in weed management.
Introduction to this compound and Herbicide Synergy
This compound-ethyl (B22764) is a selective systemic herbicide belonging to the sulfonylurea family. It is widely used for the control of broadleaf weeds in various crops.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants.[1][2] This inhibition leads to the cessation of cell division and ultimately, plant death.
Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to improved weed control, a broader spectrum of controlled weeds, and the potential to reduce herbicide application rates, thereby minimizing environmental impact and delaying the development of herbicide resistance.[3][4] Common methods for quantifying synergy, such as Colby's method, are essential for evaluating the effectiveness of herbicide combinations.[3][4][5][6]
This document focuses on the synergistic interactions of this compound with three other major classes of herbicides:
-
Glyphosate (B1671968): A broad-spectrum, non-selective herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, essential for the production of aromatic amino acids.[7][8]
-
Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibitors: This group includes herbicides like fomesafen, lactofen, and acifluorfen. They block the PPO enzyme, leading to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption.[9][10]
Data Presentation: Efficacy of this compound Combinations
The following tables summarize the quantitative data on the synergistic, additive, and antagonistic effects of this compound in combination with other herbicides on various weed species. The "Expected Control (%)" is calculated using Colby's method, and the "Interaction" is determined by comparing the observed and expected control values.
Formula for Colby's Method: Expected Control (%) = (X + Y) - (XY / 100) Where X is the percent control with herbicide A alone, and Y is the percent control with herbicide B alone.
-
Synergism: Observed control > Expected control
-
Antagonism: Observed control < Expected control
-
Additive Effect: Observed control = Expected control
This compound + Glyphosate
| Weed Species | Growth Stage | This compound (g ai/ha) | Glyphosate (g ai/ha) | Observed Control (%) (this compound alone) | Observed Control (%) (Glyphosate alone) | Observed Control (%) (Combination) | Expected Control (%) (Colby's) | Interaction | Reference(s) |
| Velvetleaf (Abutilon theophrasti) | 3-4 leaf | 4.4 | 420 | 60 | 75 | 95 | 90 | Synergistic | [11] |
| Pitted Morningglory (Ipomoea lacunosa) | 3-4 leaf | 9 | 560 | 50 | 65 | 88 | 82.5 | Synergistic | [11] |
| Common Lambsquarters (Chenopodium album) | 4-6 inches | 8.8 | 840 | 70 | 85 | 92 | 95.5 | Antagonistic | [12] |
| Bidens pilosa | Pre-emergence | 20 | 720 | - | - | 98 | - | Synergistic | [13] |
This compound + PPO Inhibitors (Fomesafen, Lactofen, Acifluorfen)
| Weed Species | Growth Stage | Herbicide Combination | Application Rate (g ai/ha) | Observed Control (%) (this compound alone) | Observed Control (%) (Partner alone) | Observed Control (%) (Combination) | Expected Control (%) (Colby's) | Interaction | Reference(s) |
| Palmer Amaranth (Amaranthus palmeri) | 2-4 inches | This compound + Fomesafen | 9 + 140 | 45 | 70 | 92 | 83.5 | Synergistic | [14] |
| Common Cocklebur (Xanthium strumarium) | 2-4 leaf | This compound + Acifluorfen | 7 + 140 | 75 | 80 | 90 | 95 | Antagonistic | [15] |
| Ivyleaf Morningglory (Ipomoea hederacea) | 2-3 leaf | This compound + Lactofen | 9 + 112 | 60 | 75 | 93 | 90 | Synergistic | [16] |
| Green Pigweed (Amaranthus powellii) | 4-6 leaf | This compound + Fomesafen | 9 + 210 | 31 | 79 | 85 | 86.89 | Additive | [17] |
Signaling Pathways and Modes of Action
Understanding the biochemical pathways targeted by these herbicides is crucial for interpreting their synergistic interactions.
This compound: Acetolactate Synthase (ALS) Inhibition
This compound targets the ALS enzyme, a key component in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound disrupts protein synthesis and cell division, leading to plant death.
Glyphosate: EPSP Synthase Inhibition
Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. This disruption halts the production of essential proteins and other compounds, leading to plant mortality.[7][8]
PPO Inhibitors (Fomesafen, Lactofen, Acifluorfen): Protoporphyrinogen Oxidase Inhibition
PPO inhibitors block the protoporphyrinogen oxidase enzyme, leading to an accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this compound generates reactive oxygen species that cause rapid lipid peroxidation and cell membrane disruption.[9][10]
Experimental Protocols
The following protocols provide a framework for conducting greenhouse and field trials to evaluate the synergistic effects of this compound with other herbicides.
Greenhouse Bioassay for Herbicide Synergy
This protocol outlines a method for assessing herbicide synergy in a controlled greenhouse environment.[5][13][18][19][20][21][22]
Materials:
-
Target weed seeds (e.g., Velvetleaf, Pitted Morningglory)
-
Pots (4-6 inch diameter)
-
Greenhouse potting mix
-
This compound-ethyl and partner herbicides (e.g., glyphosate, fomesafen)
-
Calibrated sprayer
-
Drying oven
-
Analytical balance
Procedure:
-
Planting and Growth:
-
Fill pots with potting mix and sow a predetermined number of weed seeds (e.g., 5-10) per pot.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.
-
Thin seedlings to a uniform number (e.g., 3 plants) per pot before treatment.
-
-
Herbicide Application:
-
Prepare stock solutions of each herbicide.
-
Prepare spray solutions for each treatment:
-
This compound alone at various rates (e.g., 0.5X, 1X, 2X of the recommended field rate).
-
Partner herbicide alone at various rates.
-
Tank-mix combinations of this compound and the partner herbicide at various rate combinations.
-
An untreated control (sprayed with water and any adjuvant used in the herbicide treatments).
-
-
Apply the herbicide treatments uniformly to the plants using a calibrated sprayer.
-
-
Evaluation:
-
Visually assess weed control 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the surviving plants in each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent weed control based on the reduction in dry biomass compared to the untreated control.
-
Use Colby's method to calculate the expected control for the combination treatments.
-
Compare the observed and expected control values to determine if the interaction is synergistic, antagonistic, or additive.
-
Field Trial for Herbicide Synergy
This protocol provides a general framework for conducting field trials to evaluate herbicide synergy under real-world conditions.[23][24]
Procedure:
-
Site Selection and Plot Layout:
-
Select a field with a uniform and sufficient population of the target weed species.
-
Design the experiment using a randomized complete block design with at least three to four replications.
-
Individual plot sizes should be large enough to allow for accurate application and assessment (e.g., 10 x 30 feet).
-
-
Treatments:
-
Establish a list of treatments similar to the greenhouse bioassay, including individual herbicides at different rates, tank-mix combinations, and an untreated control.
-
Include a weed-free control (maintained by hand weeding) to determine the maximum yield potential.
-
-
Application:
-
Apply the herbicide treatments at the appropriate weed growth stage (e.g., 2-4 inches in height) using a calibrated plot sprayer.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Conduct visual weed control ratings at regular intervals (e.g., 14, 28, and 56 DAT).
-
At a key time point (e.g., 28 DAT), measure weed density (plants per square foot) and collect above-ground weed biomass from a designated area within each plot.
-
At the end of the growing season, harvest the crop from the center of each plot to determine crop yield.
-
-
Data Analysis:
-
Analyze the weed control, biomass, and yield data using appropriate statistical methods (e.g., ANOVA).
-
Calculate the expected weed control for the combination treatments using Colby's method and determine the nature of the interaction.
-
Conclusion
The investigation of synergistic interactions between this compound and other herbicides is a promising avenue for developing more effective and sustainable weed management strategies. The data and protocols presented in these application notes provide a foundation for researchers to design and execute robust experiments to identify and quantify these synergistic effects. By understanding the underlying mechanisms of action and employing standardized evaluation methods, the development of novel and more effective herbicide combinations can be accelerated.
References
- 1. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. ncwss.org [ncwss.org]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 8. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. gdmdata.com [gdmdata.com]
- 12. researchgate.net [researchgate.net]
- 13. Residual effect of this compound-ethyl tank mixed with glyphosate applied as a burndown treatment for pre-site preparation in soybean - Weed Control Journal [weedcontroljournal.org]
- 14. Acifluorfen 214g/L SL Herbicide | Selective Post-Emergence Weed Control [smagrichem.com]
- 15. Broadleaf Weed Control in Soybean (Glycine max) with this compound plus Acifluorfen or Thifensulfuron Mixtures | Semantic Scholar [semanticscholar.org]
- 16. extension.okstate.edu [extension.okstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 19. benchchem.com [benchchem.com]
- 20. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. How to conduct a field trial the right way [blog.onesoil.ai]
Application Notes and Protocols for Studying Soil Sorption and Desorption of Chlorimuron
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorimuron-ethyl (B22764) is a sulfonylurea herbicide used for broadleaf weed control. Its fate and transport in the environment are significantly influenced by its interaction with soil particles, specifically through sorption and desorption processes. Understanding these interactions is crucial for assessing its potential for leaching into groundwater, its bioavailability for weed control, and its overall environmental impact. This document provides detailed application notes and protocols for studying the soil sorption and desorption of this compound using the widely accepted batch equilibrium method.
Data Presentation
The following table summarizes the Freundlich sorption coefficient (Kf), a measure of sorption capacity, for this compound-ethyl in various soils and cover crop residues. Higher Kf values indicate stronger sorption to the soil or residue.
| Sorbent | Organic Carbon (%) | pH | Freundlich Sorption Coefficient (Kf) [L kg-1] | Reference |
| No Cover Crop Soil | 1.36 | 6.44 | 0.81 - 1.03 | [1][2] |
| Soil beneath Rye Residue | 1.46 | 6.44 | 0.81 - 1.03 | [1] |
| Soil beneath Hairy Vetch Residue | 1.53 | 6.38 | 0.81 - 1.03 | [1] |
| Rye Residue | - | - | 3.95 | [1][2] |
| Hairy Vetch Residue | - | - | 6.33 | [1][2] |
Experimental Protocols
The following protocols are based on the batch equilibrium method, a standard and widely used technique for investigating the sorption-desorption behavior of chemicals in soil.[3][4] This method is also in line with guidelines from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.[3][5][6][7]
Materials and Reagents
-
This compound-ethyl (analytical grade, >98% purity)
-
14C-labeled this compound-ethyl (for studies using radiometric detection)
-
Soil samples (air-dried and sieved through a 2-mm mesh)
-
0.01 M Calcium Chloride (CaCl2) solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Centrifuge tubes (e.g., 50 mL glass or polypropylene (B1209903) with Teflon-lined caps)
-
Orbital shaker
-
High-speed centrifuge
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Liquid Scintillation Counter (LSC)
-
Syringe filters (0.45 µm)
Protocol 1: Soil Sorption Kinetics (Equilibration Time Determination)
This experiment determines the time required for the sorption process to reach equilibrium.
-
Preparation of this compound Solution: Prepare a stock solution of this compound-ethyl in 0.01 M CaCl2. The concentration should be environmentally relevant. For studies using radiolabeled compounds, spike the solution with 14C-Chlorimuron-ethyl.
-
Soil Incubation: Add a known mass of air-dried soil (e.g., 2.0 g) to a series of centrifuge tubes.
-
Initiation of Sorption: Add a specific volume of the this compound solution (e.g., 20 mL) to each tube, resulting in a 1:10 soil-to-solution ratio.
-
Agitation: Securely cap the tubes and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 ± 1°C).
-
Sampling: At designated time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), remove a set of tubes from the shaker.
-
Separation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to separate the soil from the supernatant.
-
Analysis: Filter the supernatant through a 0.45 µm syringe filter and analyze the concentration of this compound-ethyl using HPLC-UV or LSC.
-
Data Analysis: Plot the concentration of this compound-ethyl in the solution as a function of time. The time at which the concentration in the solution becomes constant is considered the equilibrium time. Typically, a 24-hour equilibration period is sufficient for most soils.[8]
Protocol 2: Batch Equilibrium Sorption Isotherms
This experiment determines the relationship between the concentration of this compound in the solution and the amount sorbed to the soil at equilibrium.
-
Preparation of this compound Solutions: Prepare a series of this compound-ethyl solutions in 0.01 M CaCl2 with varying concentrations (e.g., 0.5, 1, 2, 5, 10, and 20 mg L-1).
-
Soil Incubation: Add a known mass of air-dried soil (e.g., 2.0 g) to a series of centrifuge tubes.
-
Initiation of Sorption: Add a specific volume of each this compound solution (e.g., 20 mL) to the tubes, maintaining a constant soil-to-solution ratio (e.g., 1:10).
-
Equilibration: Cap the tubes and shake them on an orbital shaker for the predetermined equilibrium time (from Protocol 1).
-
Separation and Analysis: Centrifuge the tubes and analyze the supernatant for this compound-ethyl concentration as described in Protocol 1.
-
Data Analysis:
-
Calculate the amount of this compound-ethyl sorbed to the soil (Cs) using the following equation: Cs = (C0 - Ce) * (V/M) where:
-
C0 is the initial concentration of this compound-ethyl.
-
Ce is the equilibrium concentration of this compound-ethyl in the solution.
-
V is the volume of the solution.
-
M is the mass of the soil.
-
-
Plot Cs versus Ce to obtain the sorption isotherm.
-
Fit the data to sorption models such as the Freundlich and Langmuir isotherms to determine the sorption coefficients (Kf, 1/n, KL, and Qmax). The Freundlich model is commonly used for herbicide sorption in soil.[1][2]
-
Protocol 3: Desorption
This experiment determines the extent to which the sorbed this compound can be released from the soil.
-
Sorption Phase: Perform a sorption experiment as described in Protocol 2, typically using a single, higher concentration of this compound-ethyl.
-
Removal of Supernatant: After centrifugation, carefully decant and discard the supernatant.
-
Initiation of Desorption: Add a volume of fresh 0.01 M CaCl2 solution (equal to the volume of supernatant removed) to the soil pellet in the centrifuge tube.
-
Equilibration for Desorption: Resuspend the soil pellet by vortexing and then shake the tubes for the same equilibrium time used in the sorption study.
-
Separation and Analysis: Centrifuge the tubes and analyze the supernatant for the concentration of desorbed this compound-ethyl.
-
Successive Desorptions: Repeat the desorption steps (3-5) for several cycles to determine the extent of reversible and irreversible sorption.
-
Data Analysis: Calculate the amount of this compound-ethyl desorbed in each step and express it as a percentage of the initially sorbed amount.
Analytical Method: HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a C18 column and a UV detector is suitable for the analysis of this compound-ethyl.[9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) or methanol and water, adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).[9][10]
-
Detection: The UV detector can be set at 230 or 240 nm for the detection of this compound-ethyl.[9][10]
-
Quantification: A calibration curve is generated using a series of standard solutions of known this compound-ethyl concentrations. The concentration in the experimental samples is determined by comparing their peak areas to the calibration curve. The limit of detection for this compound ethyl in soil can be as low as 0.200 ppb, with a limit of quantitation of 0.400 ppb.[10]
Mandatory Visualization
Caption: Workflow for soil sorption and desorption studies of this compound.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. This compound ethyl sorption and desorption kinetics in soils and herbicide-desiccated cover crop residues [agris.fao.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 6. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Troubleshooting & Optimization
Overcoming Chlorimuron-ethyl degradation in aqueous solutions for stock preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the degradation of Chlorimuron-ethyl in aqueous solutions during stock preparation and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound-ethyl and why is its stability in aqueous solutions a concern?
This compound-ethyl is a sulfonylurea herbicide used to control broadleaf weeds.[1] For research purposes, it is crucial to have accurate and stable concentrations in stock and working solutions. However, this compound-ethyl is susceptible to degradation in aqueous environments, primarily through hydrolysis, which can lead to inaccurate experimental results.[1][2]
Q2: What are the main factors that influence the degradation of this compound-ethyl in aqueous solutions?
The primary factors influencing this compound-ethyl degradation are pH and temperature.[2] Photodegradation can also occur with exposure to light.[1][3]
-
pH: this compound-ethyl is most stable in acidic conditions (around pH 5) and degrades more rapidly in neutral to alkaline solutions (pH 7 and above).[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]
-
Light: Exposure to UV light and sunlight can cause photodegradation.[3]
Q3: What is the primary degradation pathway of this compound-ethyl in water?
The major degradation pathway for this compound-ethyl in aqueous solutions is hydrolysis.[1] This process involves the cleavage of the sulfonylurea bridge, leading to the formation of inactive metabolites.[5][6]
Q4: What are the recommended solvents for preparing this compound-ethyl stock solutions?
Due to its instability in water, it is highly recommended to prepare stock solutions of this compound-ethyl in organic solvents. Acetonitrile (B52724) is a commonly used and effective solvent for this purpose.[7] Other suitable organic solvents include acetone (B3395972) and methylene (B1212753) chloride, in which this compound-ethyl exhibits high solubility.
Q5: How should I store my this compound-ethyl stock solution?
To ensure stability, store your this compound-ethyl stock solution (prepared in an appropriate organic solvent like acetonitrile) at low temperatures and protected from light. Storage at -20°C is recommended for short-term use (up to 1 month), and -80°C is suitable for long-term storage (up to 6 months).[8] Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and use of this compound-ethyl solutions.
Problem 1: My this compound-ethyl stock solution (prepared in organic solvent) appears cloudy or has precipitated.
-
Possible Cause: The concentration of this compound-ethyl may have exceeded its solubility limit in the chosen solvent, or the temperature of the solution has dropped significantly, causing the compound to crystallize. The purity of the solvent can also affect solubility.[9]
-
Solution:
-
Gently warm the solution in a water bath to see if the precipitate redissolves.
-
If it redissolves, consider preparing a slightly more dilute stock solution for future use.
-
If it does not redissolve, you may need to filter the solution to remove the precipitate, but this will alter the concentration. It is best to prepare a fresh stock solution, ensuring the this compound-ethyl is fully dissolved before storage.
-
Always use high-purity, anhydrous solvents for stock solution preparation.[10]
-
Problem 2: I am seeing a rapid loss of activity of this compound-ethyl in my aqueous experimental setup.
-
Possible Cause: This is likely due to the rapid hydrolysis of this compound-ethyl in your aqueous medium, especially if the pH is neutral or alkaline.[1][2]
-
Solution:
-
Check the pH of your experimental medium. If possible, adjust the pH to be more acidic (around pH 5) to slow down hydrolysis.
-
Prepare fresh working solutions from your organic stock solution immediately before each experiment.
-
Minimize the time the this compound-ethyl is in the aqueous solution before the experiment is initiated.
-
Conduct your experiments at the lowest feasible temperature to reduce the degradation rate.
-
Problem 3: My HPLC analysis shows unexpected peaks in my this compound-ethyl standard or sample.
-
Possible Cause: These "ghost peaks" or unexpected signals can arise from several sources:
-
Solution:
-
Identify the Source:
-
Inject a blank (mobile phase only). If the peaks are present, the contamination is in your mobile phase or system.
-
Prepare a fresh standard from your stock solution. If the peaks are still present in the new standard, your stock solution may have degraded.
-
-
Troubleshooting Steps:
-
If the issue is with the mobile phase, prepare it fresh using high-purity solvents and water.
-
Thoroughly clean all glassware used for sample and standard preparation.[10]
-
Flush the HPLC system, including the injector and column, with a strong solvent to remove any contaminants.
-
If degradation is suspected, prepare a fresh stock solution and analyze it immediately. Compare the chromatogram to a reference to confirm the identity of the main peak and any degradation products.
-
-
Problem 4: The retention time of my this compound-ethyl peak is shifting during my HPLC analysis.
-
Possible Cause: Drifting retention times can be caused by:
-
Changes in the mobile phase composition over time.
-
Fluctuations in column temperature.
-
Column degradation or contamination.
-
An improperly equilibrated column.[14]
-
-
Solution:
-
Ensure your mobile phase is well-mixed and degassed. If preparing it online, check that the solvent mixing is accurate.
-
Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
If the column is suspected, flush it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Data Presentation
Table 1: Hydrolysis of this compound-ethyl at 25°C
| pH | Half-life (t½) in days | Hydrolysis Rate Constant (k) in days⁻¹ |
| 5 | ~17 | 0.041 |
| 7 | < 3.5 | > 0.2 |
| 9 | < 3.5 | > 0.2 |
Data sourced from PubChem.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound-ethyl Stock Solution
Objective: To prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound-ethyl in acetonitrile.
Materials:
-
This compound-ethyl (analytical standard)
-
Acetonitrile (HPLC grade, anhydrous)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL), Class A
-
Spatula
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Accurately weigh approximately 10 mg of this compound-ethyl analytical standard onto weighing paper using an analytical balance. Record the exact weight.
-
Carefully transfer the weighed this compound-ethyl into a 10 mL volumetric flask.
-
Add approximately 5-7 mL of acetonitrile to the volumetric flask.
-
Gently swirl the flask to dissolve the this compound-ethyl completely. You may use a sonicator for a short period if necessary to ensure full dissolution.
-
Once completely dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Determination of this compound-ethyl Stability in an Aqueous Buffer
Objective: To assess the stability of this compound-ethyl in an aqueous buffer at a specific pH and temperature over time using HPLC.
Materials:
-
This compound-ethyl stock solution (prepared as in Protocol 1)
-
Aqueous buffer of the desired pH (e.g., pH 5, 7, or 9), sterile-filtered
-
Incubator or water bath set to the desired temperature (e.g., 25°C)
-
HPLC system with a UV detector and a suitable C18 column
-
HPLC-grade acetonitrile and water for the mobile phase
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound-ethyl in the desired aqueous buffer. For example, dilute your 1 mg/mL stock solution to a final concentration of 10 µg/mL in the buffer.
-
Dispense aliquots of this working solution into several labeled autosampler vials.
-
Immediately analyze one of the vials using a validated HPLC method to determine the initial concentration (T=0).
-
Place the remaining vials in an incubator or water bath set at the desired temperature.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from the incubator.
-
Analyze the sample by HPLC to determine the concentration of this compound-ethyl remaining.
-
Plot the concentration of this compound-ethyl versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound-ethyl under the tested conditions.
Mandatory Visualizations
Caption: Experimental workflow for preparing a stable this compound-ethyl stock solution and assessing its stability in an aqueous environment.
Caption: Major degradation pathways of this compound-ethyl in aqueous solutions.
References
- 1. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. mastelf.com [mastelf.com]
- 11. youtube.com [youtube.com]
- 12. mastelf.com [mastelf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Investigating Weed Resistance to Chlorimuron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the mechanisms of weed resistance to the herbicide Chlorimuron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound-ethyl is a selective, systemic herbicide belonging to the sulfonylurea family (HRAC Group 2).[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids—leucine, isoleucine, and valine—which are essential for protein synthesis and cell division in plants.[1][3][5] By blocking ALS, this compound halts cell division in the meristematic tissues (growing points) of susceptible weeds, leading to growth cessation and eventual death.[1][3][6]
Q2: My this compound application failed to control a weed species that it normally controls. Is this definitely herbicide resistance?
Not necessarily. While it is an indicator of potential resistance, other factors can lead to reduced herbicide efficacy.[7][8] Before concluding resistance, eliminate other possible causes:
-
Application Errors: Incorrect herbicide rate, improper sprayer calibration, or poor coverage.[8]
-
Environmental Conditions: Rainfall shortly after application can wash the herbicide off foliage. Cold or very dry conditions can reduce herbicide uptake and translocation.[8]
-
Weed Growth Stage: Herbicides are most effective on smaller, actively growing weeds. Efficacy decreases significantly on larger, more mature plants.[9]
-
Water Quality: The pH and mineral content of the water used as a carrier can sometimes affect herbicide activity.
Indicators that strongly suggest resistance include: (1) a spreading patch of a single uncontrolled weed species while adjacent weeds are controlled, and (2) the presence of living, healthy plants of a particular species mixed in with dead or dying individuals of the same species.[7][8][10]
Q3: What are the primary mechanisms of weed resistance to this compound?
There are two main categories of resistance to ALS-inhibiting herbicides like this compound:
-
Target-Site Resistance (TSR): This is the most common mechanism.[11][12] It results from a genetic mutation in the ALS gene, which alters the structure of the ALS enzyme at the herbicide's binding site.[5][13][14] This change prevents the herbicide from effectively binding to and inhibiting the enzyme, rendering the plant resistant.
-
Non-Target-Site Resistance (NTSR): This category includes mechanisms that do not involve a modification of the herbicide's target enzyme. The most significant NTSR mechanism is enhanced metabolism , where the resistant plant can rapidly detoxify or degrade the herbicide into non-toxic substances before it reaches the ALS enzyme.[11][14][15] This process often involves enzymes such as cytochrome P450s (CYPs) and glutathione (B108866) S-transferases (GSTs).[15][16] Other less common NTSR mechanisms include reduced herbicide absorption, altered translocation, or sequestration of the herbicide in cellular compartments like the vacuole.[11][14]
Q4: How do I determine which resistance mechanism is present in my weed population?
A multi-step diagnostic approach is required. First, confirm resistance using a whole-plant bioassay. If resistance is confirmed, proceed with molecular and biochemical analyses.
-
To identify TSR: Sequence the ALS gene from the resistant population and compare it to the sequence from a known susceptible population. The presence of a point mutation at a known resistance-conferring codon is strong evidence for TSR.[17][18]
-
To investigate NTSR: If no target-site mutation is found, the mechanism is likely NTSR. This can be investigated through metabolism studies using radiolabeled this compound to track its uptake, translocation, and degradation within the plant.[17][19] Comparing the rate of metabolism in resistant versus susceptible plants can confirm enhanced metabolism as the resistance mechanism.
Troubleshooting Experimental Issues
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Whole-Plant Bioassay: High mortality in the untreated control group. | Poor plant health, disease, insect pressure, or improper greenhouse conditions (e.g., over/under-watering, extreme temperatures). | Review and optimize your plant husbandry protocols. Ensure pots and soil are sterile. Monitor for pests and diseases. Calibrate greenhouse environmental controls. |
| Whole-Plant Bioassay: Poor control of the known susceptible population at the recommended herbicide dose.[9] | Herbicide solution was prepared incorrectly (too dilute). Plants were too large or stressed at the time of application. The susceptible population used has developed some level of resistance. | Verify all calculations and steps for herbicide solution preparation. Always treat plants at the recommended growth stage (e.g., 2-4 leaf stage).[9] Obtain a new, certified susceptible seed source for comparison. |
| PCR/Sequencing: Failed to amplify the ALS gene. | Poor DNA quality or quantity. PCR inhibitors present in the DNA extract. Incorrect primer design or annealing temperature. | Re-extract DNA using a high-quality kit. Include a DNA purification step. Verify primer sequences are correct for the target species and optimize the PCR cycling conditions, particularly the annealing temperature. |
| PCR/Sequencing: Sequence data is noisy or unreadable. | Low-quality DNA template. Contamination of the PCR reaction. Problems with the sequencing reaction or instrument. | Purify the PCR product before sending for sequencing. Ensure a single, strong band is present via gel electrophoresis. If the problem persists, re-amplify from a fresh DNA extraction. |
| Metabolism Assay: No significant difference in herbicide metabolism between resistant and susceptible plants, despite a confirmed resistance phenotype. | The resistance mechanism may not be enhanced metabolism. It could be reduced uptake, altered translocation, or a novel target-site mutation not previously identified. | Conduct experiments to measure herbicide absorption and translocation. Re-sequence the full ALS gene and promoter regions to check for other mutations or changes in gene expression. |
Data Presentation: Quantifying Resistance
Resistance is typically quantified using a dose-response experiment to determine the herbicide dose that causes a 50% reduction in growth (GR₅₀) or is lethal to 50% of the population (LD₅₀). The Resistance Index (RI) is then calculated.
Resistance Index (RI) = GR₅₀ of Resistant Population / GR₅₀ of Susceptible Population
Table 1: Example Dose-Response Data for a Whole-Plant Bioassay
| Herbicide Dose (g a.i./ha) | Susceptible Population (% Biomass Reduction) | Resistant Population (% Biomass Reduction) |
| 0 | 0 | 0 |
| 2.5 | 35 | 10 |
| 5.0 | 52 | 21 |
| 10.0 | 88 | 38 |
| 20.0 | 95 | 55 |
| 40.0 | 99 | 78 |
| 80.0 | 100 | 91 |
| Calculated GR₅₀ | 4.8 g a.i./ha | 18.2 g a.i./ha |
| Resistance Index (RI) | - | 3.8 |
An RI greater than 2.0 is generally considered indicative of resistance.
Table 2: Common Target-Site Mutations in the ALS Gene Conferring Resistance to Sulfonylureas
| Amino Acid Position | Common Substitution | Level of Resistance Conferred |
| Proline-197 | Ser, Thr, Ala, Leu, His, Gln | High to Very High |
| Alanine-122 | Thr | Moderate |
| Alanine-205 | Val | High |
| Aspartate-376 | Glu | High |
| Tryptophan-574 | Leu | Very High |
| Serine-653 | Thr | Moderate to High |
Note: The specific amino acid substitution can influence the level of resistance and cross-resistance to other ALS-inhibiting herbicides.[5]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is used to confirm the presence of resistance and quantify its level.
-
Seed Preparation: If seeds exhibit dormancy, apply appropriate stratification or scarification methods. Germinate seeds from both the suspected resistant and a known susceptible population in petri dishes or germination trays.
-
Planting: Once seedlings have emerged, transplant one seedling into an individual pot (e.g., 10 cm diameter) filled with a standard potting mix. Grow plants in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and light (e.g., 16-hour photoperiod).
-
Herbicide Preparation: Prepare a stock solution of formulated this compound-ethyl. Perform serial dilutions to create a range of 7-8 treatment doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate). Include a surfactant as recommended by the herbicide label.
-
Application: When plants reach the 2-4 true leaf stage, apply the herbicide treatments using a calibrated laboratory track sprayer to ensure uniform application.[9] Include an untreated control for each population. Use at least 4-6 replicates per dose per population.
-
Assessment: 21 days after treatment, visually assess plants for injury or harvest the above-ground biomass. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
Data Analysis: Calculate the percent biomass reduction for each plant relative to the mean of the untreated controls for that population. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ for each population. Calculate the Resistance Index (RI).
Protocol 2: ALS Gene Sequencing for Target-Site Resistance (TSR) Analysis
This protocol identifies mutations in the ALS gene.
-
Sample Collection: Collect fresh leaf tissue (approx. 100 mg) from 5-10 individual plants of both the resistant and susceptible populations that survived the bioassay.
-
DNA Extraction: Extract genomic DNA from the leaf tissue using a commercial plant DNA extraction kit, following the manufacturer's instructions. Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
PCR Amplification: Design primers to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations. Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a Taq polymerase.
-
PCR Program: Run the reaction in a thermocycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (temperature optimized for the specific primers), and extension, and a final extension step.
-
Verification: Run the PCR products on a 1.5% agarose (B213101) gel to confirm that a band of the expected size has been amplified.
-
Sequencing: Purify the PCR products to remove primers and unincorporated dNTPs. Send the purified products to a commercial sequencing facility for Sanger sequencing.
-
Sequence Analysis: Align the resulting DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., MEGA, Geneious). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at a known resistance site.
Visualizations
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 5. horizonepublishing.com [horizonepublishing.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. mdpi.com [mdpi.com]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 16. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 18. A high diversity of mechanisms endows ALS-inhibiting herbicide resistance in the invasive common ragweed (Ambrosia artemisiifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absorption, Translocation, and Metabolism of this compound and Nicosulfuron in Imidazolinone-Resistant and -Susceptible Smooth Pigweed (Amaranthus hybridus) | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Chlorimuron-ethyl Solubility in Buffer Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorimuron-ethyl. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound-ethyl in aqueous solutions?
A1: The aqueous solubility of this compound-ethyl is highly dependent on the pH of the solution. It is a weak acid with a pKa of 4.2. Its solubility increases significantly as the pH becomes more alkaline.
Q2: How does pH affect the stability of this compound-ethyl in buffer solutions?
A2: this compound-ethyl degrades in aqueous solutions, primarily through hydrolysis. This degradation is faster in acidic conditions.[1] Therefore, when preparing stock solutions or experimental buffers, it is crucial to consider the pH to ensure the stability of the compound throughout the experiment. For longer-term storage of solutions, a pH closer to neutral or slightly alkaline is preferable to acidic conditions.
Q3: In which organic solvents can I dissolve this compound-ethyl to prepare a stock solution?
A3: this compound-ethyl is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for preparing concentrated stock solutions.[2][3] Acetone and acetonitrile (B52724) also show good solubility.[1] When preparing a stock solution in an organic solvent, ensure the final concentration of the solvent in your aqueous experimental buffer is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: this compound-ethyl precipitates out of my buffer solution.
Possible Cause 1: The pH of the buffer is too low.
-
Explanation: this compound-ethyl's solubility is significantly lower in acidic conditions. If your buffer pH is below 6, you are more likely to encounter precipitation.
-
Solution:
-
Increase the pH of your buffer solution to 7 or slightly above.
-
If the experimental conditions require a lower pH, consider preparing a more dilute solution of this compound-ethyl.
-
Possible Cause 2: The concentration of this compound-ethyl exceeds its solubility limit at the given pH.
-
Explanation: Even at a favorable pH, there is a maximum concentration of this compound-ethyl that can be dissolved.
-
Solution:
-
Refer to the solubility data to ensure you are working within the solubility limits at your chosen pH.
-
If a higher concentration is required, you may need to employ solubility enhancement techniques (see below).
-
Possible Cause 3: The buffer components are interacting with this compound-ethyl.
-
Explanation: While less common, certain salts in buffer systems can sometimes reduce the solubility of a compound.
-
Solution:
-
If you suspect buffer interaction, try preparing the solution in a different buffer system with a similar pH.
-
Alternatively, prepare a stock solution in DMSO and dilute it into your buffer immediately before use, ensuring vigorous mixing.
-
Caption: Troubleshooting workflow for this compound-ethyl precipitation.
Data Presentation
Table 1: Solubility of this compound-ethyl in Water at 25°C
| pH | Solubility (mg/L) |
| 5.0 | 11 |
| 6.5 | 450 |
| 7.0 | 1200 |
Data sourced from multiple references.[4]
Table 2: Solubility of this compound-ethyl in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | 7.1 |
| Acetonitrile | 3.1 |
| Benzene | 0.8 |
| Methylene Chloride | 15.3 |
| DMSO | 25.0 (250 mg/mL) |
Data sourced from multiple references.[2][3][4][5]
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound-ethyl Solution in Buffer
Objective: To prepare a saturated solution of this compound-ethyl in a buffer of choice to determine its maximum solubility under specific experimental conditions.
Materials:
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This compound-ethyl (solid)
-
Buffer of choice (e.g., phosphate, citrate, acetate) at the desired pH
-
Magnetic stirrer and stir bar
-
Vortex mixer
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Microcentrifuge
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0.22 µm syringe filter
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Spectrophotometer or HPLC for concentration analysis
Procedure:
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Add an excess amount of solid this compound-ethyl to a known volume of the buffer in a glass vial.
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Cap the vial and stir the suspension vigorously using a magnetic stirrer at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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After stirring, visually confirm that undissolved solid remains.
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Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
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Determine the concentration of this compound-ethyl in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Enhancing this compound-ethyl Solubility with a Co-solvent (DMSO)
Objective: To prepare a working solution of this compound-ethyl in an aqueous buffer using a co-solvent to overcome low aqueous solubility.
Materials:
-
This compound-ethyl (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution:
-
Accurately weigh the required amount of this compound-ethyl powder.
-
Dissolve it in a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
-
Prepare the working solution:
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound-ethyl stock solution dropwise to the buffer.
-
Crucially, the final concentration of DMSO in the buffer should be kept as low as possible (ideally below 0.5%) to avoid affecting the biological system.
-
Continue vortexing for a few minutes to ensure complete mixing.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound-ethyl or slightly increase the final percentage of DMSO (while remaining within acceptable limits for your assay).
-
Caption: Workflow for preparing a this compound-ethyl working solution using a co-solvent.
Signaling Pathway and Experimental Workflow
Acetolactate Synthase (ALS) Inhibition Pathway
This compound-ethyl is a potent inhibitor of the enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7] By blocking this pathway, this compound-ethyl deprives the plant of essential amino acids, leading to the cessation of cell division and ultimately, plant death.[1]
Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound-ethyl.
Experimental Workflow: Plant Growth Inhibition Bioassay
This workflow outlines a typical experiment to assess the herbicidal activity of this compound-ethyl on a target plant species.
Caption: Experimental workflow for a plant growth inhibition bioassay with this compound-ethyl.
References
- 1. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Optimizing application timing of Chlorimuron for maximum weed control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the application timing of Chlorimuron for maximum weed control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it impact application timing?
This compound-ethyl is a selective systemic herbicide belonging to the sulfonylurea family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids (leucine, isoleucine, and valine) in plants.[1][2] This inhibition halts cell division in the meristematic tissues (shoot and root tips), leading to a cessation of growth.[1]
Understanding this mode of action is critical for application timing. For maximum efficacy, this compound must be applied when weeds are actively growing, as this ensures the herbicide is readily absorbed and translocated to the sites of action.[3][4] Application to dormant or stressed weeds will result in reduced uptake and translocation, leading to poor control.
Q2: What is the optimal weed growth stage for post-emergence application of this compound?
For post-emergence applications, it is crucial to target weeds when they are young and actively growing.[3] The ideal stage is typically after the first true leaves have expanded but before the weeds exceed the sizes specified on the product label.[3] Applying this compound to larger, more established weeds may lead to unsatisfactory control.[3] Studies have shown that some plant species are more sensitive to herbicides at the seedling stage compared to later growth stages.[5]
Q3: What are the key environmental factors that influence the efficacy of this compound application?
Several environmental factors can significantly impact the performance of this compound. These include:
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Soil Moisture: Adequate soil moisture is essential for the active growth of weeds, which promotes the uptake and translocation of the herbicide.[6] Efficacy is generally reduced under drought conditions.[6][7]
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Temperature: Optimal temperatures for this compound application are generally between 18°C and 29°C (65°F and 85°F).[6][8] High temperatures above 29°C can sometimes lead to reduced efficacy.[6]
-
Rainfall: For post-emergence applications, a rain-free period is necessary after application to allow for adequate absorption by the foliage. A rain-free period of at least one hour is recommended to prevent the product from being washed off the leaves.[9]
-
Soil pH: Soil pH can influence the persistence and availability of this compound. The herbicide is more available and degradation is faster in acidic soils, while high soil pH (>7.5) can increase the risk of crop injury and carryover to subsequent crops.[1][10]
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Humidity: High humidity can enhance the uptake of foliar-applied herbicides by keeping the leaf surface moist for a longer period.[11]
Q4: Can this compound be used for pre-emergence weed control, and what is the optimal timing?
Yes, this compound is effective for pre-emergence control of broadleaf weeds.[1] It is absorbed by the roots of emerging seedlings.[1] For no-till soybean production, applying a residual herbicide treatment containing this compound 1 to 2 weeks before planting or at planting has shown better control of summer annual weeds like Palmer amaranth (B1665344) and large crabgrass compared to applications made 4 weeks before planting.[12] Research has indicated that herbicide treatments with this compound plus metribuzin (B1676530) applied up to 45 days before planting can provide season-long control of broadleaf weeds.[13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Poor weed control after post-emergence application. | Incorrect Weed Stage: Weeds were too large or not actively growing at the time of application.[3] | - Scout fields to ensure application occurs when weeds are small and actively growing. - For established weeds, consider a sequential application or tank-mixing with another suitable herbicide. |
| Environmental Stress: Weeds were under stress from drought, extreme temperatures, or other factors.[3][9] | - Delay application until stress conditions have subsided and weeds have resumed active growth.[3][9] - Ensure adequate soil moisture before and after application. | |
| Insufficient Rain-Free Period: Rainfall occurred too soon after application. | - Monitor weather forecasts and plan applications to ensure a sufficient rain-free period (at least 1 hour).[9] | |
| Crop injury observed after application. | Application to Stressed Crop: The crop was under stress from factors like drought, disease, or nutrient deficiency at the time of application.[9] | - Avoid applying this compound to crops that are visibly stressed.[9] |
| High Soil pH: The soil pH is above the recommended range, increasing herbicide availability and potential for crop uptake.[1] | - Test soil pH and consider corrective measures if it is too high. - Select crop varieties with higher tolerance to ALS-inhibiting herbicides. | |
| Tank Contamination: The sprayer was not properly cleaned and contained residues of other herbicides. | - Thoroughly clean all application equipment before and after using this compound.[3] | |
| Inconsistent weed control across the experimental area. | Variable Weed Pressure: The density and species of weeds vary significantly across the plots. | - Map weed populations before application to identify areas with heavy infestations. - Consider spot treatments or variable-rate applications. |
| Micro-environmental Differences: Variations in soil type, moisture, and topography are affecting herbicide performance. | - Implement a randomized complete block experimental design to minimize the impact of field variability.[6] |
Data Presentation
Table 1: Effect of Pre-Emergence Application Timing on Summer Annual Weed Control in No-Till Soybeans
| Application Timing Relative to Planting | Palmer Amaranth Control (%) | Large Crabgrass Control (%) |
| 4 Weeks Before Planting | Lower | Lower |
| 1-2 Weeks Before Planting | Better | Better |
| At Planting | Better | Better |
Source: Adapted from a study on preplant and residual herbicide application timings.[12]
Table 2: Efficacy of this compound-ethyl on Non-Grassy Weeds in Soybean at Different Application Timings
| Application Timing (Days After Sowing - DAS) | Weed Control Efficacy | Soybean Grain Yield |
| 3 DAS | More Effective | On par with weed-free |
| 7 DAS | More Effective | On par with weed-free |
| 15 DAS | Less Effective | Lower |
Source: Based on findings on the bio-efficacy of this compound-ethyl in soybean.[14]
Experimental Protocols
Protocol 1: Determining the Optimal Pre-Emergence Application Timing of this compound
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Experimental Design: Utilize a randomized complete block design with a factorial arrangement of treatments.
-
Treatments:
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Factor A: Application Timing (e.g., 4 weeks before planting, 2 weeks before planting, at planting, no pre-emergence application).
-
Factor B: Herbicide Treatment (e.g., this compound alone, this compound tank-mixed with another herbicide, untreated control).
-
-
Plot Establishment: Prepare a uniform seedbed in an area with a known history of the target weed species.
-
Herbicide Application: Apply the herbicide treatments at the designated timings using a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Weed density and biomass by species at regular intervals after crop emergence.
-
Crop injury ratings at 7, 14, and 28 days after emergence.
-
Crop yield at maturity.
-
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the significance of application timing and herbicide treatment on weed control and crop response.
Visualizations
Caption: Mode of action of this compound leading to weed death.
Caption: Decision workflow for optimizing this compound application timing.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. News - Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds [bigpesticides.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. canr.msu.edu [canr.msu.edu]
- 9. redeagleinternational.com [redeagleinternational.com]
- 10. scielo.br [scielo.br]
- 11. caws.org.nz [caws.org.nz]
- 12. Preplant and Residual Herbicide Application Timings for Weed Control in No-Till Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 13. Timing of this compound and Imazaquin Application for Weed Control in No-Till Soybeans (Glycine max) | Weed Science | Cambridge Core [cambridge.org]
- 14. isws.org.in [isws.org.in]
Technical Support Center: Diagnosing Chlorimuron Phytotoxicity in Sensitive Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and understand Chlorimuron phytotoxicity symptoms in sensitive crops during experimental trials.
Troubleshooting Guides
Scenario 1: You observe stunting and yellowing of new growth in your rotational crops following a This compound-ethyl (B22764) application in the previous season.
Question: What are the typical symptoms of this compound phytotoxicity and how do they manifest in different sensitive crops?
Answer:
This compound-ethyl is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[1][2] This inhibition halts cell division in the meristematic tissues (growing points) of sensitive plants, leading to a characteristic set of symptoms.[2]
General Symptoms:
-
Stunting: Plants appear smaller than expected for their growth stage.
-
Chlorosis: A distinct yellowing, often starting in the newest leaves and sometimes appearing as interveinal chlorosis.[3][4]
-
Necrosis: Following chlorosis, the affected plant tissue may die, turning brown.[5]
-
Growth Abnormalities: This can include leaf curling, cupping, or strapping (leaves becoming long and narrow).[2][3]
-
Reddish or Purplish Discoloration: Veins on the undersides of leaves may turn purple or red.[3][4]
Symptom Timeline: Symptoms of this compound phytotoxicity typically develop within one to three weeks of exposure to the herbicide.[5][6]
-
5-7 days: Chlorosis (yellowing) of new growth becomes apparent.[5]
-
10-14 days: Stunting, leaf curling, and necrosis may be observed.[5]
-
21-28 days: In cases of severe toxicity, complete plant death can occur.[5]
Symptoms in Specific Sensitive Crops:
| Crop | Specific Phytotoxicity Symptoms |
| Corn | Stunted growth, interveinal chlorosis on new leaves, and characteristic "bottle-brush" roots (short, thick lateral roots).[4][7] In severe cases, the growing point may die. |
| Cotton | Stunted growth, yellowing (lime-green color) of the youngest leaves, and reddening of leaf veins. "Node-stacking," where nodes are closer together than normal, can also occur.[1][2] |
| Sunflower | Stunting, chlorosis, necrosis, and leaf deformation. In some cases, stem branching may be observed.[8][9] |
| Canola | Mild symptoms include slight chlorosis on the first and second leaves, reduced leaf area, and mild cupping. Severe symptoms include pronounced purpling and cupping of leaves, significant growth reduction, and chlorotic cotyledons.[10][11] |
| Sugar Beet | Sugar beets are highly sensitive to many herbicides. While specific symptoms for this compound are not as well-documented in readily available literature, general sulfonylurea injury can cause stunting, chlorosis, and necrosis.[12][13] |
Question: What factors could be influencing the severity of the phytotoxicity I am observing?
Answer:
The severity of this compound phytotoxicity is influenced by a combination of factors related to the soil environment, climate, and application practices.
-
Soil Properties:
-
pH: this compound is more persistent and available for plant uptake in soils with a higher pH (alkaline soils, typically above 6.8).[4][7]
-
Organic Matter and Clay Content: Soils with low organic matter and low clay content have a higher potential for herbicide carryover and leaching, increasing the risk of phytotoxicity to subsequent crops.[7]
-
-
Climatic Conditions:
-
Application Rate: Applying this compound at a rate higher than recommended for your soil type and environmental conditions can increase the risk of phytotoxicity.[15]
Frequently Asked Questions (FAQs)
Q1: How can I definitively diagnose this compound phytotoxicity in my experimental plants?
A1: A definitive diagnosis involves a combination of visual assessment, understanding the field history, and analytical testing.
-
Visual Symptomology: Compare the observed symptoms with the known symptoms of this compound phytotoxicity for the specific crop (refer to the table above).
-
Field History Review: Confirm that this compound-ethyl was applied in the previous growing season and that the rotational interval for the sensitive crop was not followed.
-
Soil and Plant Tissue Analysis: The most definitive method is to collect soil and plant tissue samples from the affected area and a non-affected control area for analysis. High-Performance Liquid Chromatography (HPLC) is a common analytical method for detecting and quantifying this compound residues.[14][16]
-
Bioassay: A soil bioassay can be conducted by growing a highly sensitive indicator plant (e.g., corn, sunflower) in the suspect soil to see if it develops phytotoxicity symptoms.[17][18]
Q2: What is the mechanism of action of this compound-ethyl, and how does it lead to plant death?
A2: this compound-ethyl is an acetolactate synthase (ALS) inhibitor.[1][2] ALS is a key enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[5] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, this compound-ethyl effectively stops the production of these vital amino acids, which in turn halts cell division and growth, ultimately leading to the death of susceptible plants.[1]
Q3: Are there any downstream signaling effects of branched-chain amino acid deficiency caused by this compound?
A3: The primary toxic effect of this compound is the cessation of growth due to the lack of essential building blocks for proteins. While a detailed signaling cascade directly linked to this compound-induced amino acid deficiency is not extensively characterized in the context of herbicide action, the starvation for these amino acids is known to have broader metabolic consequences. The depletion of valine, leucine, and isoleucine can impact overall protein synthesis and may trigger stress responses within the plant. Research in plant metabolism indicates that branched-chain amino acids also serve as respiratory substrates, and their catabolism is important for energy balance, especially under low-light or stress conditions.[7][19] Therefore, disruption of their synthesis could have secondary effects on energy metabolism and stress signaling pathways.
Quantitative Data Summary
Table 1: this compound-ethyl Application Rates and Soil Persistence
| Parameter | Value | Reference(s) |
| Typical Application Rate | 5-20 g a.i./ha | [5] |
| Soil Half-life | 30-90 days (variable with soil pH and moisture) | [5] |
| Rotational Interval for Sensitive Crops | 12-18 months (e.g., corn, cotton, cereals) | [5] |
Table 2: Concentration-Dependent Phytotoxicity of this compound in Soil
| Crop | Soil Concentration (µg/kg or ppb) | Observed Effect | Reference(s) |
| Wheat | 5-150 | Counteracted oxidative stress initially, but capacity was lost over time. | [16] |
| Wheat | 300 | Significant damage to chlorophyll (B73375) accumulation and decrease in soluble protein and SOD activity. | [16] |
| Sunflower | 7 | Decreased root length in soil with lower organic matter and higher pH. | [17] |
| Corn | 1 | Decreased root length in soil with lower organic matter and higher pH. | [17] |
Experimental Protocols
Protocol 1: Soil Bioassay for this compound-ethyl Residue
This protocol provides a method to determine if this compound-ethyl residues in soil are present at concentrations high enough to cause phytotoxicity to a sensitive indicator crop.
Materials:
-
Representative soil samples from the suspected area and a control area (known to be free of this compound).
-
Pots (3-4 inch diameter).
-
Seeds of a sensitive indicator species (e.g., corn, sunflower, or the crop of interest).
-
Water.
-
Controlled environment for plant growth (greenhouse or growth chamber).
Methodology:
-
Sample Collection: Collect soil from the top 2-3 inches of the field . Take multiple subsamples from across the area and combine them to create a representative sample. Collect a similar sample from a control area.[4]
-
Potting: Fill at least three pots with the suspect soil and three pots with the control soil. Label each pot clearly.
-
Planting: Plant 3-6 seeds of the indicator species in each pot at the appropriate depth.[4]
-
Growth Conditions: Place the pots in a warm, sunny location or a growth chamber with adequate light and temperature for the chosen plant species. Water the pots as needed, keeping the soil moist but not waterlogged.
-
Observation: Observe the plants for at least three weeks after germination. Compare the growth, color, and root development of the plants in the suspect soil to those in the control soil.[4]
-
Evaluation: Look for symptoms of this compound phytotoxicity in the plants grown in the suspect soil, such as stunting, chlorosis, and abnormal root growth. The severity of the symptoms can give a qualitative indication of the level of herbicide residue.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound-ethyl in Soil
This protocol outlines a general procedure for the extraction and quantification of this compound-ethyl from soil samples using HPLC.
Materials:
-
Soil samples (from affected and control areas).
-
Centrifuge bottles.
-
Ethyl acetate (B1210297).
-
Phosphate (B84403) buffer (pH 3.0).
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
This compound-ethyl analytical standard.
-
HPLC system with a UV detector and a suitable column (e.g., C18 or Cyano).[3]
-
Solid-phase extraction (SPE) cartridges or extraction disks.
-
Centrifuge.
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator).
Methodology:
-
Extraction:
-
Weigh a known amount of soil (e.g., 100 g) into a centrifuge bottle.[3]
-
Add a solution of phosphate buffer and ethyl acetate.[3]
-
Shake vigorously for a set period (e.g., 15 minutes).[3]
-
Centrifuge the sample to separate the soil from the solvent.[3]
-
Decant and collect the supernatant (the ethyl acetate layer).
-
Repeat the extraction process on the soil pellet and combine the supernatants.
-
-
Cleanup:
-
Pass the combined extract through a pre-conditioned SPE cartridge or extraction disk to remove interfering compounds.[3]
-
Elute the this compound-ethyl from the cartridge with a suitable solvent (e.g., ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of the HPLC mobile phase.[3]
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound-ethyl of known concentrations.
-
Inject the standards and the prepared sample extracts into the HPLC system.
-
Run the analysis using an appropriate mobile phase (e.g., a mixture of acetonitrile and phosphate buffer) and detect the this compound-ethyl using a UV detector at a suitable wavelength (e.g., 240 nm).[3]
-
Quantify the amount of this compound-ethyl in the samples by comparing the peak areas to the calibration curve generated from the standards.
-
Visualizations
Caption: Mechanism of action of this compound-ethyl, inhibiting the ALS enzyme.
Caption: A logical workflow for troubleshooting suspected this compound phytotoxicity.
References
- 1. SS-AGR-358/AG367: Diagnosing Herbicide Injury in Cotton [edis.ifas.ufl.edu]
- 2. cotton.ces.ncsu.edu [cotton.ces.ncsu.edu]
- 3. epa.gov [epa.gov]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 6. Herbicide mode of action and sugarbeet injury symptoms | Herbicides [extension.umn.edu]
- 7. The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. index.htm — Canola [canola.okstate.edu]
- 11. albertacanola.com [albertacanola.com]
- 12. Study on phytotoxicity evaluation and physiological properties of nicosulfuron on sugar beet (Beta vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.greenbook.net [assets.greenbook.net]
- 16. Effects of herbicide this compound-ethyl on physiological mechanisms in wheat (Triticum aestivum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d.lib.msu.edu [d.lib.msu.edu]
Technical Support Center: Improving the Stability of Chlorimuron in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Chlorimuron during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound is primarily influenced by three main factors: temperature, humidity, and pH. Exposure to high temperatures, moisture, and pH conditions outside the optimal range can lead to the degradation of the compound.[1][2][3] It is crucial to store this compound in a cool, dry place and to be mindful of the pH of any solutions prepared for storage.[4][5][6]
Q2: What are the main degradation pathways for this compound?
A2: this compound primarily degrades through two pathways: chemical hydrolysis and microbial degradation.[1][7] Hydrolysis, the cleavage of chemical bonds by water, is a significant pathway, especially in non-neutral pH conditions.[1] Microbial degradation occurs when microorganisms in the environment, such as certain fungi and bacteria, use the herbicide as a source of energy, breaking it down into various metabolites.[1][8][9][10]
Q3: What are the ideal storage conditions for solid This compound-ethyl (B22764)?
A3: Solid this compound-ethyl, often supplied as a wettable powder (WP) or water-dispersible granule (WDG), should be stored in a cool, dry place, protected from moisture.[4][5] The original, tightly sealed container is the best option for storage.[5] Exposure to humidity can lead to clumping and degradation.[11][12]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is more stable in acidic conditions. As the pH increases (becomes more alkaline), the rate of hydrolysis significantly increases, leading to faster degradation.[13] For instance, the half-life of this compound-ethyl at 25°C is approximately 17 days at pH 5, but it decreases to less than 3.5 days at pH 7-9.
Q5: Can this compound be stored in solution? If so, for how long and under what conditions?
A5: While it is generally recommended to prepare solutions fresh, short-term storage is possible under specific conditions. To maximize stability, solutions should be prepared with a slightly acidic buffer (pH 4-6) and stored at low temperatures (e.g., in a refrigerator at 4°C). However, even under these conditions, degradation will occur over time. It is advisable to analyze stored solutions for purity before use if they have been stored for more than a few days.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Clumping or Caking of Solid this compound | Exposure to humidity during storage.[11][12] | - Ensure the storage container is tightly sealed and stored in a desiccator or a low-humidity environment.- If clumping has occurred, gently break up the aggregates with a clean, dry spatula before weighing.- For future prevention, consider storing smaller aliquots in separate, tightly sealed vials to minimize exposure of the bulk material to air and moisture.[12] |
| Poor Dissolution of this compound Powder | - The powder has absorbed moisture and formed aggregates.- The solvent being used is not optimal. | - If the powder is clumped, gently grind it to a fine powder using a mortar and pestle before attempting to dissolve.- Use a high-purity solvent. This compound-ethyl has good solubility in solvents like acetone (B3395972) and acetonitrile (B52724).[14]- Sonication or gentle warming of the solvent can aid in dissolution. |
| Unexpectedly Low Potency or Efficacy in Experiments | Degradation of the this compound stock due to improper storage. | - Verify the storage conditions of your this compound stock (temperature, humidity, light exposure).- Prepare a fresh stock solution from a new or properly stored batch of this compound.- Perform a purity analysis of your current stock using a validated analytical method like HPLC to determine the actual concentration. |
| Inconsistent Results Between Experiments | - Inconsistent preparation of stock solutions.- Degradation of stock solutions over time. | - Standardize the procedure for preparing stock solutions, ensuring the same solvent, concentration, and dissolution method are used each time.- Prepare fresh stock solutions for each set of experiments or establish a strict expiration date for stored solutions based on stability data. |
Quantitative Stability Data
The following tables summarize the stability of this compound-ethyl under various conditions.
Table 1: Effect of pH on the Hydrolysis Half-Life of this compound-ethyl at 25°C
| pH | Approximate Half-Life (days) |
| 5 | 17 |
| 7 | < 3.5 |
| 9 | < 3.5 |
Data compiled from publicly available sources.
Table 2: General Storage Recommendations and Expected Stability
| Storage Condition | Temperature Range | Humidity | Expected Shelf-Life (Solid Form) |
| Recommended | 2-8°C (Refrigerator) | Low (in desiccator) | > 2 years |
| Acceptable | Room Temperature (20-25°C) | Low (in desiccator) | 1-2 years |
| Accelerated Aging | 40°C | 75% RH | Significant degradation expected within months.[4] |
Note: Shelf-life is an estimate and can be affected by the specific formulation and packaging. It is always recommended to refer to the manufacturer's certificate of analysis and perform periodic purity checks.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound-ethyl
This protocol outlines a general method for assessing the purity and degradation of this compound-ethyl.
1. Materials and Reagents:
-
This compound-ethyl reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified to pH 3 with phosphoric or formic acid). A common starting point is a 60:40 or 70:30 (v/v) ratio of acetonitrile to acidified water.[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound-ethyl reference standard and dissolve it in acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare a solution of the this compound-ethyl sample to be tested in the mobile phase at a concentration that falls within the range of the calibration curve.
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound-ethyl peak.
-
Quantify the amount of this compound-ethyl in the sample using the calibration curve.
Protocol 2: Accelerated Stability Study
This protocol describes a typical accelerated stability study to predict the long-term stability of a this compound-ethyl formulation.
1. Objective: To assess the stability of a this compound-ethyl formulation under elevated temperature and humidity conditions.
2. Materials:
-
This compound-ethyl formulation to be tested
-
Stability chambers capable of maintaining specific temperature and humidity conditions (e.g., 40°C/75% RH).[4]
-
Appropriate sample containers that are inert and well-sealed.
3. Procedure:
-
Place a sufficient number of samples of the this compound-ethyl formulation in the stability chamber set to the desired accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.
-
Analyze the sample for physical properties (e.g., appearance, color, clumping) and chemical properties (e.g., purity and degradation products using the HPLC method described in Protocol 1).
-
Record all data meticulously.
4. Data Analysis:
-
Plot the concentration of this compound-ethyl as a function of time.
-
Determine the degradation rate and estimate the shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation).
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Simplified degradation pathway of this compound-ethyl.
References
- 1. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archivepp.com [archivepp.com]
- 9. database.ich.org [database.ich.org]
- 10. jeffcomo.gov [jeffcomo.gov]
- 11. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 12. absortech.com [absortech.com]
- 13. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 14. scribd.com [scribd.com]
- 15. safety.cals.wisc.edu [safety.cals.wisc.edu]
Technical Support Center: Mitigating Chlorimuron Leaching in Sandy Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are conducting experiments on the leaching potential of Chlorimuron in sandy soils.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My control columns are showing higher than expected this compound concentrations in the leachate. What are the possible causes?
A1: Several factors could contribute to unexpected leaching in control columns:
-
Preferential Flow: Inconsistent packing of the soil column can create macropores or channels, leading to rapid water flow that bypasses the soil matrix and carries the herbicide with it. Ensure uniform soil packing to the desired bulk density.[1]
-
Incorrect Soil pH: this compound is more mobile in alkaline soils. Verify the pH of your soil; if it is alkaline, this could be increasing its mobility.[1]
-
Low Soil Organic Matter: Sandy soils naturally have low organic matter, which is a primary sorbent for herbicides like this compound. If the organic matter content is very low, adsorption will be minimal, leading to increased leaching.[1]
-
Excessive Water Application: Ensure your simulated rainfall or irrigation volume does not exceed the water-holding capacity of the soil column, as this can force the herbicide out with the excess water.[1]
Q2: I'm observing high variability in this compound degradation rates between my replicate soil samples. What could be wrong?
A2: High variability often points to inconsistencies in experimental conditions:
-
Non-Homogenous Soil: Ensure your bulk soil sample is thoroughly mixed and sieved before being distributed into experimental units to guarantee uniformity.[2]
-
Inconsistent Moisture and Temperature: this compound degradation is dependent on both microbial activity and chemical hydrolysis, which are influenced by moisture and temperature. Maintain consistent moisture levels (e.g., a percentage of field capacity) and use a temperature-controlled incubator.[1][2]
-
Variable Microbial Activity: If you are studying microbial degradation, ensure consistent soil handling and storage to maintain a viable microbial community.[1]
Q3: How can I effectively increase the adsorption of this compound in my sandy soil experiments?
A3: To increase adsorption and reduce leaching, consider amending the sandy soil:
-
Organic Matter: Incorporating materials like peat, compost, or humic substances can significantly increase the soil's cation exchange capacity (CEC) and provide more binding sites for this compound.[3]
-
Clay Minerals: Amending sandy soil with clay minerals such as bentonite (B74815) or kaolinite (B1170537) can increase the soil's surface area and CEC, thereby enhancing the retention of herbicides.[3][4] Studies have shown that adding finely ground clay is more effective at reducing nutrient leaching than adding larger clay aggregates.[4]
-
Biochar: The addition of biochar to sandy soils has been shown to increase the adsorption of many herbicides, reducing their mobility.
Q4: My analytical results for this compound concentration are inconsistent. What should I check in my HPLC method?
A4: Inconsistent analytical results can stem from several issues with the HPLC analysis:
-
Mobile Phase Issues: Ensure the mobile phase is well-mixed, degassed, and that the flow rate is stable. Fluctuations can cause shifts in retention times.[2]
-
Column Temperature: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[2]
-
Inefficient Extraction: Optimize your solvent extraction procedure from the soil and water samples. The pH of the extraction solvent is crucial for efficient recovery of sulfonylurea herbicides like this compound.[2] Recoveries of This compound-ethyl (B22764) and its metabolites should ideally range from 80% to 95%.[5]
-
Matrix Effects: When using mass spectrometry, matrix-matched standards should be prepared for calibration to account for ion suppression or enhancement from components in the soil extract or leachate.[2]
Experimental Protocols
Protocol: Soil Column Leaching Experiment
This protocol is a standardized method for assessing the leaching potential of this compound in a controlled laboratory setting, adapted from OECD 312 guidelines.[6][7]
1. Materials and Reagents:
-
Glass or PVC columns (e.g., 30-35 cm in length, 5-10 cm internal diameter).[7][8]
-
Sandy soil, sieved (<2 mm).
-
This compound analytical standard.
-
Calcium Chloride (CaCl₂) for preparing 0.01M solution.
-
Glass wool.[7]
-
Peristaltic pump or simulated rainfall system.
-
Leachate collection vessels.
2. Column Preparation and Packing:
-
Place a layer of glass wool at the bottom of each column to retain soil.[7]
-
Pack the columns with the sandy soil to a uniform bulk density. To ensure reproducibility, add the soil in layers and compact each layer consistently.[11]
-
To prevent preferential flow along the column walls, the inside of PVC columns can be scoured with a wire brush.[12]
3. Soil Saturation:
-
Slowly introduce a 0.01M CaCl₂ solution from the bottom of the column until the soil is fully saturated. This displaces air from the soil pores.[6][11] Allow the columns to drain until they reach field capacity (typically after 24-48 hours).
4. Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply the this compound solution uniformly to the surface of the soil column at a rate relevant to field application rates (e.g., 5–20 g a.i./ha).[13]
5. Leaching Simulation:
-
After a 24-hour equilibration period, initiate the leaching event by applying a 0.01M CaCl₂ solution to the top of the column.[7]
-
Simulate a rainfall event (e.g., 60 mm over a four-hour period) using a peristaltic pump or a rainfall simulator.[7]
-
Collect the leachate that drains from the bottom of the column at regular intervals.
6. Sample Analysis:
-
Measure the volume of leachate collected at each interval.
-
Extract this compound from the leachate and soil samples using an appropriate solvent extraction method.
-
Analyze the concentration of this compound in the extracts using a validated HPLC-UV or LC-MS/MS method.[7][9]
-
After the leaching experiment, the soil column can be sectioned into segments (e.g., every 5 cm) to determine the distribution of the remaining this compound in the soil profile.[6][7]
Quantitative Data Summary
The following tables summarize key data related to this compound properties and the impact of soil amendments on leaching.
Table 1: Physicochemical Properties of this compound-ethyl
| Property | Value | Implication for Leaching in Sandy Soil |
|---|---|---|
| Water Solubility (at pH 7) | 4.5 g/L | High solubility increases the potential for movement with soil water.[13] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 30–170 | A low Koc value indicates weak adsorption to soil organic matter, making it prone to leaching.[13] |
| pKa | 4.2 | As an acidic herbicide, it will be more anionic and mobile in soils with a pH above its pKa.[9] |
Table 2: Effect of Soil Amendments on Nutrient Leaching in Sandy Soil (Illustrative Data)
| Amendment | Reduction in Total Inorganic Nitrogen Leaching (%) | Key Findings |
|---|---|---|
| Cellulose | 43% | Organic matter can significantly reduce nutrient leaching.[14] |
| CaCl₂ | 32% | Can reduce the leaching of certain nutrients.[14] |
| CaCl₂ + CaCO₃ | 33% | A combination of amendments can be effective.[14] |
| Mill Mud | 23% | Organic waste products can serve as effective amendments.[14] |
| Al(OH)₃ | 22% | Mineral-based amendments can also reduce leaching.[14] |
| Finely Ground Clay (10-20% w/w) | Significantly reduced N and P leaching | Clay addition substantially increases nutrient retention in sandy soils.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thaiscience.info [thaiscience.info]
- 12. ezview.wa.gov [ezview.wa.gov]
- 13. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 14. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]
Technical Support Center: Troubleshooting Poor Peak Shape in Chlorimuron-ethyl HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the HPLC analysis of Chlorimuron-ethyl.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. The primary causes can be broadly categorized as follows:
-
Column-related issues: Column degradation, contamination, or improper column chemistry.
-
Mobile phase issues: Incorrect pH, inadequate buffer strength, or improper solvent composition.
-
Sample-related issues: Sample overload (mass or volume), or incompatibility between the sample solvent and the mobile phase.
-
Instrumental issues: Extra-column band broadening due to long tubing, large detector cell volume, or poor connections.
Q2: What specific properties of this compound-ethyl can affect its peak shape during HPLC analysis?
This compound-ethyl is a weak acid with a pKa of approximately 4.2.[1][2][3] This means its ionization state is highly dependent on the mobile phase pH. Operating near its pKa can lead to poor peak shape. Additionally, its solubility varies significantly with the pH of the aqueous solution and the organic solvent used.[1][4][5]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound-ethyl peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for this compound-ethyl is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Here’s a step-by-step troubleshooting guide:
1. Check Mobile Phase pH:
-
Problem: Since this compound-ethyl has a pKa of ~4.2, if the mobile phase pH is close to this value, the analyte will exist in both ionized and non-ionized forms, leading to peak tailing.[1][2][3]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For reversed-phase chromatography of this acidic compound, lowering the pH to around 2.5-3.0 is recommended to ensure it is fully protonated and interacts uniformly with the stationary phase. A phosphate (B84403) buffer is often used to maintain a stable pH.[6]
2. Evaluate the HPLC Column:
-
Problem: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of this compound-ethyl, causing tailing. Column contamination or degradation can also be a cause.
-
Solution:
-
Use a well-endcapped C18 or a similar reversed-phase column to minimize silanol interactions.
-
If the column is old or has been used extensively, try flushing it with a strong solvent or replace it.
-
Consider using a column with a different stationary phase, such as a polymer-based column, which is less prone to silanol interactions.
-
3. Optimize Sample and Solvent Conditions:
-
Problem: High sample concentration can lead to mass overload and peak tailing. Also, if the sample solvent is significantly different from the mobile phase, it can cause peak distortion.
-
Solution:
-
Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is as weak as or weaker than the mobile phase.
-
Issue 2: Peak Fronting
Q: I am observing peak fronting for my this compound-ethyl peak. What could be the cause and how do I resolve it?
A: Peak fronting is typically caused by sample overload, improper sample solvent, or column issues.
1. Address Sample Overload:
-
Problem: Injecting too much sample, either in terms of volume or concentration, can saturate the column inlet, leading to peak fronting.
-
Solution:
-
Reduce the injection volume.
-
Dilute the sample.
-
2. Check for Sample Solvent Incompatibility:
-
Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 35% acetonitrile), the analyte will travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Prepare the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
3. Inspect the Column:
-
Problem: A void or channel in the column packing material at the inlet can cause the sample band to spread unevenly, leading to fronting.
-
Solution:
-
Reverse the column and flush it to try and remove any blockage from the inlet frit.
-
If the problem persists, the column may be damaged and needs to be replaced.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-ethyl
| Property | Value | Reference |
| pKa | ~4.2 | [1][2][3] |
| Water Solubility | pH 5: 11 mg/LpH 6.5: 450 mg/LpH 7: 1200 mg/L | [1][5] |
| Organic Solvent Solubility ( g/100 mL at 25 °C) | Acetone: 7.05Acetonitrile: 3.10Methanol: 0.740Methylene Chloride: 15.3 | [4] |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound-ethyl Analysis
This protocol is a general starting point and may require optimization for specific matrices.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.03 M Phosphate buffer, pH adjusted to 3.0.
-
B: Acetonitrile.
-
-
Isocratic Elution: 65% A : 35% B.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Protocol 2: Sample Preparation from Soil Matrix
This is a summary of a typical extraction procedure for this compound-ethyl from soil samples.
-
Weigh 100 g of soil into a centrifuge bottle.
-
Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100 mL of ethyl acetate (B1210297).
-
Shake for 15 minutes and centrifuge.
-
Collect the supernatant.
-
Repeat the extraction on the pellet.
-
Combine the supernatants and perform a liquid-liquid partition with 0.1 M K2HPO4.
-
The ethyl acetate layer is then passed through a C8 solid-phase extraction (SPE) disk.
-
Elute this compound-ethyl from the SPE disk with ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[2]
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
Technical Support Center: Strategies for Managing Chlorimuron-Resistant Weed Biotypes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to manage the evolution of chlorimuron-resistant weed biotypes.
Troubleshooting Guides
This section addresses specific issues that may arise during your research and experimentation with this compound resistance.
Scenario 1: Ineffective this compound Application on Previously Susceptible Weeds
Possible Cause: The weed population may have developed resistance to this compound.
Troubleshooting Steps:
-
Confirm Resistance: Conduct a dose-response bioassay to compare the suspected resistant population with a known susceptible population.[1]
-
Investigate the Mechanism: If resistance is confirmed, determine the underlying mechanism.
Scenario 2: Inconsistent Results in this compound Dose-Response Experiments
Possible Cause: Variability in experimental conditions or plant material.
Troubleshooting Steps:
-
Standardize Plant Growth: Ensure uniform growth conditions (light, temperature, water, soil) for all plants (susceptible and potentially resistant). Treat all plants at the same growth stage.[1]
-
Accurate Herbicide Application: Calibrate spray equipment to ensure precise and uniform application of the herbicide solution. Maintain consistent carrier volume and spray speed across all treatments.[1]
Scenario 3: Failure to Confirm Suspected Resistance in a Weed Population
Possible Cause: Several factors could lead to a failure to confirm suspected resistance.
Troubleshooting Steps:
-
Review Field Application: Ensure the initial field observation of resistance wasn't due to sub-lethal herbicide doses, application errors, or environmental factors.[2]
-
Appropriate Discriminating Dose: In screening experiments, the dose used may be too high, killing even resistant individuals. Conduct a dose-response experiment to determine the 50% growth reduction (GR50) for both populations to establish a resistance index.[2]
-
Seed Collection: When collecting seeds for testing, ensure they are from plants that survived a correctly applied, full-labeled rate of this compound.[2][3]
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and how does it work?
This compound is a sulfonylurea herbicide that belongs to the Herbicide Resistance Action Committee (HRAC) Group 2.[4] It works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of certain amino acids in plants. This inhibition disrupts the growth of susceptible weeds, ultimately leading to their death.[4]
Q2: What are the primary mechanisms of resistance to this compound?
The two primary mechanisms of resistance to ALS inhibitors like this compound are:
-
Target-Site Resistance (TSR): A mutation in the ALS gene prevents the herbicide from binding to the enzyme.
-
Non-Target-Site Resistance (NTSR): Mechanisms that prevent the herbicide from reaching its target site, such as enhanced herbicide metabolism.
Q3: What is a Resistance Index (RI) and how is it calculated?
The Resistance Index (RI) quantifies the level of herbicide resistance in a weed population. It is calculated by dividing the herbicide dose required to cause a 50% reduction in growth (GR50) of the resistant population by the GR50 of the susceptible population.[2]
RI = GR50 (Resistant) / GR50 (Susceptible) [2]
A higher RI value indicates a greater level of resistance.[2]
Experimental Design
Q4: What are the key considerations for designing a robust herbicide resistance screening experiment?
Robust experimental design should include:
-
Proper seed sampling and storage.[5]
-
Standardized germination and growth conditions.[5]
-
Use of a discriminating herbicide dose.[5]
-
Inclusion of appropriate susceptible and resistant controls.[5]
-
Accurate measurement of biological parameters.[5]
Q5: How can I distinguish between target-site and non-target-site resistance in my experiments?
-
ALS Gene Sequencing: Sequencing the ALS gene from resistant and susceptible plants can identify mutations associated with target-site resistance.
-
Synergist Studies: Using inhibitors of metabolic enzymes, such as cytochrome P450s, in conjunction with this compound can help determine if enhanced metabolism is contributing to resistance.
Data Presentation
Table 1: Efficacy of Different Herbicide Programs on this compound-Resistant Weed Biotypes
| Herbicide Program | Weed Species | Control Efficacy (%) | Crop Yield ( kg/ha ) | Reference |
| This compound-ethyl (12 g/ha) | Broad-leaved weeds & Sedges | 85.5 | 5400 | [6] |
| Hand Weeding (20 & 40 DAT) | Mixed Weed Flora | 90.71 | 5890 | [6] |
| Glyphosate (960 g/ha) + this compound-ethyl (20 g/ha) | Conyza spp. | Varies by population | Not Reported | [7][8] |
| Tank mix with Group 14 (PPO inhibitors) | Amaranthus spp. | >90 | Varies | [9] |
| Tank mix with Group 15 (VLCFA inhibitors) | Amaranthus spp. | >90 | Varies | [9] |
Table 2: Resistance Levels of Conyza bonariensis Biotypes to this compound
| Biotype | GR50 (g ai ha⁻¹) | Resistance Index (RI) | Reference |
| Susceptible | 1.5 | 1.0 | [10] |
| Moderately Resistant | 20.2 | 13.5 | [10] |
| Highly Resistant | 181.3 | 120.9 | [10] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance
Objective: To determine the level of resistance in a weed population by comparing its response to a range of this compound doses with that of a known susceptible population.
Methodology:
-
Plant Preparation:
-
Grow seedlings of both suspected resistant and known susceptible weed populations under controlled greenhouse conditions.
-
Transplant seedlings at a uniform growth stage (e.g., 2-4 leaf stage) into individual pots.[1]
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound-ethyl.
-
Create a series of dilutions to achieve a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the recommended field rate).[1]
-
-
Herbicide Application:
-
Post-Treatment Care and Assessment:
-
Return plants to the controlled environment.
-
Assess plant mortality and biomass reduction 21 days after treatment.
-
-
Data Analysis:
-
Calculate the GR50 for both populations using appropriate statistical software.
-
Determine the Resistance Index (RI).
-
Protocol 2: ALS Gene Sequencing for Target-Site Resistance Identification
Objective: To identify mutations in the ALS gene that confer resistance to this compound.
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a suitable plant DNA extraction kit.
-
-
PCR Amplification:
-
Amplify the ALS gene using primers designed to target conserved regions of the gene.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant and susceptible plants.
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant plants.
-
Mandatory Visualization
Caption: this compound's mode of action and mechanisms of weed resistance.
Caption: Workflow for diagnosing this compound resistance in weed populations.
Caption: Decision tree for managing this compound-resistant weeds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. isws.org.in [isws.org.in]
- 6. isws.org.in [isws.org.in]
- 7. scielo.br [scielo.br]
- 8. Monitoring Glyphosate- and this compound- resistant Conyza spp. Populations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Chlorimuron Carryover to Rotational Crops
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and agricultural professionals mitigate the risk of chlorimuron-ethyl (B22764) carryover to sensitive rotational crops.
Troubleshooting Guide
This section addresses specific issues that may arise during research and field application of this compound-ethyl.
Problem: A rotational crop is showing symptoms of herbicide injury, and I suspect this compound-ethyl carryover. How can I confirm this?
Answer:
Confirming this compound-ethyl carryover involves a combination of visual inspection, soil testing, and bioassays.
-
Visual Symptomology: Observe the rotational crop for characteristic symptoms of ALS inhibitor injury. Common symptoms in sensitive crops include:
-
Corn: Stunted growth, interveinal yellowing (chlorosis) or purpling of new leaves, and shortened internodes. Roots may appear pruned, resembling a "bottle-brush".[1][2][3][4]
-
Cotton: Stunted growth, yellowing of the youngest leaves (lime-green color), and reddening of leaf veins. "Node-stacking," where nodes are closer together than normal, may also be observed.[5][6]
-
Sorghum: Similar to corn, with stunting and chlorosis being primary indicators.
-
General Symptoms: Injury is often most apparent on newly developing leaves as the herbicide is mobile within the plant and accumulates in growing points.[1][5]
-
-
Soil Analysis: For a quantitative assessment, soil samples from the affected field can be analyzed for this compound-ethyl residues. High-Performance Liquid Chromatography (HPLC) is a common analytical method for this purpose.[7][8]
-
Soil Bioassay: A soil bioassay is a cost-effective method to determine if biologically active herbicide residues are present at levels harmful to the intended rotational crop.[9][10][11][12] This involves growing a sensitive indicator plant in soil collected from the field . See the detailed protocol for a soil bioassay below.
Problem: My soil has a high pH. What is the risk of this compound-ethyl carryover?
Answer:
Higher soil pH increases the risk of this compound-ethyl carryover. This compound-ethyl is more persistent in alkaline soils (pH > 7.0) because its degradation through chemical hydrolysis is slower under these conditions.[13][14] The herbicide is also more available for plant uptake at higher pH levels, increasing the potential for crop injury.[14]
Problem: I am planning to plant a sensitive rotational crop. How can I minimize the risk of this compound-ethyl carryover?
Answer:
Proactive management is key to reducing carryover potential. Consider the following strategies:
-
Adhere to Rotational Intervals: Strictly follow the rotational crop restrictions specified on the herbicide label. These intervals are based on the time required for the herbicide to degrade to safe levels.[15][16][17][18]
-
Consider Environmental Conditions: Be aware that dry and cool conditions can slow down the microbial and chemical degradation of this compound-ethyl, potentially extending its persistence beyond the stated rotational interval.[19][20][21]
-
Promote Microbial Degradation: Microbial activity is a significant pathway for this compound-ethyl degradation.[22][23][24][25][26] Practices that enhance soil microbial health, such as maintaining adequate soil moisture and organic matter, can facilitate herbicide breakdown.
-
Tillage: Tillage can help to dilute and incorporate the herbicide into the soil, potentially increasing its degradation rate by exposing it to a larger microbial population. However, the effect of tillage can be variable depending on soil type and environmental conditions.[21]
-
Conduct a Bioassay: Before planting a sensitive crop, especially under conditions conducive to carryover (e.g., high pH, dry season), conduct a field or greenhouse bioassay to assess the risk of injury.[12][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the persistence of this compound-ethyl in the soil?
A1: The persistence of this compound-ethyl in the soil is primarily influenced by three main factors:
-
Soil Characteristics:
-
pH: Higher soil pH (alkaline conditions) slows down chemical hydrolysis, leading to longer persistence.[13][14][27][28]
-
Organic Matter: Higher organic matter content can lead to increased adsorption of the herbicide, which may reduce its immediate bioavailability but can also contribute to its persistence.[29][30][31][32]
-
Microbial Activity: A healthy and active microbial population is crucial for the breakdown of this compound-ethyl.[22][23][24][25][33]
-
-
Climatic Conditions:
-
Moisture: Adequate soil moisture is essential for both chemical hydrolysis and microbial degradation. Dry conditions will slow down these processes and increase the risk of carryover.[22][34][35]
-
Temperature: Warmer soil temperatures generally increase the rate of both microbial and chemical degradation.[22][25][33]
-
-
Herbicide Properties:
Q2: How does this compound-ethyl injure sensitive plants?
A2: this compound-ethyl is an acetolactate synthase (ALS) inhibitor. The ALS enzyme is essential for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, this compound-ethyl blocks the production of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[4][6][37]
Q3: What are the typical rotational crop restrictions for this compound-ethyl?
A3: Rotational crop restrictions for this compound-ethyl vary depending on the rate of application, soil pH, and the specific crop to be planted. It is crucial to consult the product label for specific guidance. However, general guidelines often suggest waiting periods of 9 to 18 months or longer for sensitive crops like corn, sorghum, and cotton.[15][16][38]
Quantitative Data Summary
Table 1: Factors Influencing this compound-Ethyl Half-Life in Soil
| Factor | Condition | Effect on Half-Life | Reference(s) |
| Soil pH | Increasing pH from 5.9 to 6.8 | Increased half-life from ~30-43 days to ~50-69 days | [31] |
| Increasing pH from 6.3 to 7.8 | Increased half-life from 7 days to 18 days | [14] | |
| Organic Matter | Higher organic matter | Positively correlated with persistence | [29][30][31] |
| Temperature | Optimal for microbial degradation | ~30°C | [22][25][33] |
| Moisture | Moist soil vs. dry soil | Faster degradation in moist soil | [22][34][35] |
Table 2: this compound-Ethyl Concentration Causing Injury to Rotational Crops (Bioassay Data)
| Crop | Soil Concentration (ppb) | Effect | Reference(s) |
| Corn | 0.002 µg/g (2 ppb) | Detected | [9] |
| Sunflower | 0.007 µg/g (7 ppb) | Decreased root length | [9] |
| Sicklepod | 0.002 µg/g (2 ppb) | Detected | [9] |
Experimental Protocols
Protocol 1: Soil Bioassay for this compound-Ethyl Residue
Objective: To determine if biologically active residues of this compound-ethyl are present in the soil at concentrations that could harm a sensitive rotational crop.
Materials:
-
Soil samples from the field (and a control soil with no history of this compound-ethyl application).
-
Pots or containers for planting.
-
Seeds of a sensitive indicator species (e.g., corn, sunflower, or the intended rotational crop).[9][10]
-
Greenhouse or growth chamber with controlled light and temperature.
Procedure:
-
Soil Collection: Collect representative soil samples from the top 4-6 inches of the field. Take samples from various locations, including areas where carryover is more likely (e.g., headlands, sprayer overlaps). Also, collect a control soil from an area with no history of this compound-ethyl use.
-
Potting: Fill pots with the collected field soil and the control soil. Use at least three replicate pots for each soil source.
-
Planting: Plant the seeds of the indicator species at the appropriate depth in each pot.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light, temperature, and water for optimal plant growth.
-
Observation: Observe the plants for 2-3 weeks. Look for symptoms of herbicide injury in the plants grown in the field soil compared to those in the control soil. Symptoms to watch for include stunting, chlorosis (yellowing), necrosis (tissue death), and root abnormalities.[1][2][4][6]
-
Data Collection: Measure plant height, shoot and root biomass (after drying) for a quantitative comparison between the field soil and control soil treatments. A significant reduction in growth in the field soil indicates the presence of harmful herbicide residues.
Visualizations
Caption: Mode of action of this compound-ethyl, an ALS inhibitor.
Caption: Experimental workflow for a soil bioassay.
Caption: Decision tree for troubleshooting suspected this compound carryover.
References
- 1. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 2. corn-states.com [corn-states.com]
- 3. Herbicide Carryover and Crop Rotation to Corn | Crop Science US [cropscience.bayer.us]
- 4. SS-AGR-365/AG374: Diagnosing Herbicide Injury in Corn [edis.ifas.ufl.edu]
- 5. SS-AGR-358/AG367: Diagnosing Herbicide Injury in Cotton [edis.ifas.ufl.edu]
- 6. cotton.ces.ncsu.edu [cotton.ces.ncsu.edu]
- 7. epa.gov [epa.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. agronomyjournals.com [agronomyjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 13. Crop rotation and replant considerations with herbicides - MSU Extension [canr.msu.edu]
- 14. This compound and Imazaquin Persistence in Selected Southern Soils under Controlled Conditions | Weed Science | Cambridge Core [cambridge.org]
- 15. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 16. kingsagriseeds.com [kingsagriseeds.com]
- 17. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 18. ryegrasscovercrop.com [ryegrasscovercrop.com]
- 19. corn-states.com [corn-states.com]
- 20. Herbicide Carryover Concerns for 2024 [extension.sdstate.edu]
- 21. Effects of Tillage on this compound Persistence | Weed Science | Cambridge Core [cambridge.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Efficient degradation of this compound-ethyl by a bacterial consortium and shifts in the aboriginal microorganism community during the bioremediation of contaminated-soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Characterizing the Microbial Consortium L1 Capable of Efficiently Degrading this compound-Ethyl via Metagenome Combining 16S rDNA Sequencing [frontiersin.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Degradation of this compound-ethyl by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Effect of Soil pH on Degradation, Movement, and Plant Uptake of Chlorsulfuron | Weed Science | Cambridge Core [cambridge.org]
- 29. This compound and Imazaquin Persistence in Selected Southern Soils under Controlled Conditions | Weed Science | Cambridge Core [cambridge.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. bcpc.org [bcpc.org]
- 33. tandfonline.com [tandfonline.com]
- 34. scielo.br [scielo.br]
- 35. Effect of Moisture on this compound Degradation in Soil | Weed Science | Cambridge Core [cambridge.org]
- 36. Herbicide Carryover and Crop Rotation to Soybean | Crop Science US [cropscience.bayer.us]
- 37. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 38. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
Technical Support Center: Controlling Chlorimuron-ethyl Hydrolysis via pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH to control the hydrolysis rate of Chlorimuron-ethyl (B22764). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Hydrolysis Rate of this compound-ethyl at Different pH Levels
The rate of hydrolysis of this compound-ethyl, a sulfonylurea herbicide, is significantly influenced by the pH of the aqueous solution. Generally, the degradation of this compound-ethyl is more rapid under acidic and alkaline conditions than in a neutral environment.[1] The primary degradation pathway involves the cleavage of the sulfonylurea bridge.[2][3]
Data Summary: Hydrolysis Half-life of this compound-ethyl
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 25 | ~17 days | [4] |
| 6 | 30 | 4.696 days (biodegradation) | [3] |
| 7 | 20 | 21 days | [5] |
| 7-9 | 25 | < 3.5 days | [4] |
Experimental Protocol: Determining the Hydrolysis Rate of this compound-ethyl as a Function of pH
This protocol outlines the methodology to determine the rate of abiotic hydrolysis of this compound-ethyl in aqueous solutions at different pH values, following general guidelines for pesticide hydrolysis studies.[6][7]
1. Materials and Reagents:
-
This compound-ethyl (analytical standard)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Phosphoric acid
-
Milli-Q® water or equivalent
-
HPLC system with UV detector
-
Incubator/water bath with temperature control
-
Sterile glassware
-
pH meter
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound-ethyl and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 100 µg/mL).[8]
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Solutions: Add a small aliquot of the this compound-ethyl stock solution to each buffer solution to achieve the desired initial concentration (not to exceed 0.01 M or half the saturation concentration).[7] Ensure the volume of acetonitrile is minimal to avoid co-solvent effects.
3. Experimental Procedure:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).[10]
-
At predetermined time intervals, withdraw aliquots from each test solution.
-
Immediately quench any further reaction, if necessary, by adjusting the pH to neutral and storing the sample at a low temperature (e.g., -20°C) until analysis.[10]
-
Analyze the concentration of this compound-ethyl in each sample using HPLC-UV. A typical detection wavelength is 240 nm.[8] The mobile phase could be a mixture of acetonitrile and a phosphate (B84403) buffer.[8]
-
Identify and quantify major hydrolysis products where possible.
4. Data Analysis:
-
Plot the concentration of this compound-ethyl versus time for each pH value.
-
Determine the hydrolysis rate constant (k) and the half-life (t½) for each pH.
-
The degradation of many pesticides follows first-order kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible hydrolysis rates. | - Fluctuation in temperature or pH.- Microbial contamination of buffer solutions.- Non-homogenous test solutions. | - Ensure precise temperature control in the incubator/water bath.- Regularly calibrate the pH meter and verify the pH of buffer solutions.- Use sterile buffers and glassware to prevent microbial degradation.- Thoroughly mix test solutions before incubation and sampling. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition.- Column degradation or contamination.- Sample matrix effects. | - Optimize the mobile phase, for instance, by adjusting the acetonitrile/buffer ratio or the pH of the buffer.[8]- Flush the column with a strong solvent or replace it if necessary.- Implement a sample cleanup step, such as solid-phase extraction (SPE), if significant matrix interference is observed. |
| Mass balance issues (sum of parent compound and products is not constant). | - Formation of volatile or undetectable degradation products.- Adsorption of the compound to glassware. | - Use radiolabeled this compound-ethyl (e.g., ¹⁴C) to facilitate a more accurate mass balance.- Use silanized glassware to minimize adsorption. |
| Precipitation of this compound-ethyl in the test solution. | - The initial concentration exceeds the water solubility at the tested pH. This compound-ethyl's water solubility is pH-dependent.[4] | - Reduce the initial concentration of this compound-ethyl to below its solubility limit in the respective buffer. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the pH when studying this compound-ethyl hydrolysis? A1: The hydrolysis rate of this compound-ethyl is highly dependent on pH. Acidic and alkaline conditions significantly accelerate its degradation compared to neutral conditions.[1] Therefore, maintaining a constant and accurate pH is crucial for obtaining reliable and reproducible kinetic data.
Q2: What are the expected major hydrolysis products of this compound-ethyl? A2: The primary degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of ethyl-2-aminosulfonyl benzoate (B1203000) and 4-methoxy-6-chloro-2-amino pyrimidine.[3][9]
Q3: How should I prepare my samples for HPLC analysis? A3: Depending on the sample matrix, you may need a cleanup step. For aqueous solutions, direct injection might be possible after filtration. For more complex matrices like soil extracts, a solid-phase extraction (SPE) cleanup may be necessary.[8] The sample should be dissolved in the initial mobile phase for optimal chromatographic performance.[8]
Q4: Can I use non-labeled this compound-ethyl for hydrolysis studies? A4: Yes, non-labeled this compound-ethyl can be used to determine the rate of hydrolysis.[6] However, using a radiolabeled compound (e.g., ¹⁴C-labeled) is preferred for identifying degradation pathways and establishing a comprehensive mass balance.[6]
Q5: At what temperatures should the hydrolysis experiment be conducted? A5: It is recommended to conduct the experiment at a constant, controlled temperature, for example, 25°C. To investigate the effect of temperature on the hydrolysis rate, experiments can be performed at multiple temperatures.[10]
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the pH-dependent hydrolysis rate of this compound-ethyl.
References
- 1. atticusllc.com [atticusllc.com]
- 2. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]
- 6. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 8. epa.gov [epa.gov]
- 9. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
Optimizing spray volume and nozzle type for uniform Chlorimuron application
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing spray volume and nozzle type for the uniform application of Chlorimuron. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended spray volume for this compound application?
A1: The optimal spray volume for this compound-ethyl application depends on the context of the application, such as whether it is for pre-emergence or post-emergence weed control. For pre-emergence applications, a water volume of 200–300 L/ha is recommended, while for post-emergence applications, a higher volume of 300–400 L/ha is advised to ensure thorough coverage.[1] Some studies have shown that increasing water volume from 100 L/ha to 200 L/ha can significantly improve weed control, from 55% to over 80%.[2] For aerial applications, a minimum of 3 gallons of water per acre should be used, increasing to 5 gallons per acre under heavy weed pressure or dense crop foliage.[3]
Q2: Which type of nozzle is best for applying this compound?
A2: Flat-fan nozzles are generally the best choice for the broadcast application of herbicides like this compound because they provide a very uniform spray pattern when correctly overlapped.[4][5] For situations where spray drift is a concern, drift reduction nozzles, such as air induction or pre-orifice nozzles, are recommended.[4][6] These nozzles produce larger droplets that are less prone to off-target movement.[7] It is crucial to operate nozzles within their recommended pressure range, typically between 15 and 40 PSI for flat-fan nozzles, to achieve the optimal droplet size and coverage.[5][8]
Q3: How does droplet size affect the efficacy of this compound?
A3: Droplet size is a critical factor in the effectiveness of this compound application. While smaller droplets can provide better coverage, they are also more susceptible to spray drift and evaporation.[7][9] Larger droplets reduce the risk of drift but may lead to less uniform coverage.[9] The goal is to apply the largest droplets that still provide adequate pest control.[3][10] The optimal droplet size can also depend on the target weed species and environmental conditions.[11] For post-emergence applications, fine to medium droplets are often preferred for thorough coverage of weed foliage.[12]
Q4: What environmental conditions are optimal for this compound application?
A4: this compound application should be avoided during periods of high wind (greater than 10 mph), high temperatures, and low humidity, as these conditions increase the potential for spray drift and evaporation.[3][7][13] Applications should not be made during a temperature inversion, which is when a layer of warm air traps cooler air near the ground, as this can cause fine spray droplets to remain suspended and move off-target.[3][14] Applying this compound when temperatures are between 65°F and 85°F (18°C - 29°C) with adequate soil moisture promotes active weed growth and enhances herbicide uptake.[15] A rain-free period of at least one hour is needed after application to prevent the product from being washed off.[16]
Troubleshooting Guides
Issue 1: Poor Weed Control After this compound Application
| Potential Cause | Troubleshooting Steps |
| Incorrect Spray Volume or Nozzle Type | - Verify that the spray volume aligns with recommendations (e.g., 200-300 L/ha for pre-emergence, 300-400 L/ha for post-emergence).[1] - Ensure the use of appropriate nozzles, such as flat-fan nozzles for broadcast applications, and that they are not worn out.[4] - Check that the operating pressure is within the recommended range for the selected nozzle to achieve the correct droplet size.[5][8] |
| Unfavorable Environmental Conditions | - Confirm that applications were not made under adverse conditions like high wind, high temperature, or low humidity.[3][13] - Avoid spraying during a temperature inversion.[3] - Ensure there was no rainfall shortly after application (a minimum 1-hour rain-free period is recommended).[16] |
| Weed Growth Stage or Stress | - Apply this compound when weeds are young and actively growing for best results.[16] - Weed control may be less effective if weeds are under stress from drought or other environmental factors.[15] |
| Herbicide Resistance | - Investigate the herbicide application history of the experimental area. - If resistance is suspected, consider testing the weed population and rotating to a herbicide with a different mode of action.[15] |
| Improper Tank Mixture or Water Quality | - Ensure the spray tank was properly cleaned and free of contaminants. - this compound should be thoroughly mixed with water before adding other components like surfactants or other herbicides.[16] - Water quality, such as pH, can sometimes affect herbicide performance. |
Issue 2: Evidence of Off-Target Spray Drift
| Potential Cause | Troubleshooting Steps |
| Incorrect Nozzle Selection or Operating Pressure | - Switch to low-drift nozzles, such as air-induction or turbo flat-fan nozzles, which produce coarser droplets.[4][13] - Operate nozzles at lower pressure ranges to increase droplet size, but stay within the manufacturer's recommended range to maintain a uniform spray pattern.[7][8] |
| High Boom Height | - Lower the spray boom to be as close to the target as possible while still maintaining uniform coverage.[7][13] The correct height depends on the nozzle spacing and spray angle.[12] |
| Adverse Weather Conditions | - Do not spray when wind speeds exceed 10 mph or are blowing towards sensitive areas.[7][10] - Avoid spraying in hot, dry conditions or during temperature inversions, which significantly increase drift potential.[3][13] |
| Small Droplet Size | - Increase the spray volume to facilitate the production of larger droplets.[3] - Consider using a drift retardant adjuvant, although proper nozzle selection and operation are more critical.[7][10] |
Data Presentation
Table 1: Nozzle Type and Operating Pressure Effects on Droplet Size
| Nozzle Type | Typical Operating Pressure | Resulting Droplet Size | Suitability for this compound |
| Standard Flat-Fan | 15-40 PSI[5] | Medium to Coarse | General broadcast applications[4] |
| Turbo Flat-Fan | 30-60 PSI[4] | Coarse | Drift reduction is a concern |
| Air Induction (AI) | 30-100 PSI | Very Coarse to Extremely Coarse | High-risk areas for spray drift |
| Hollow Cone | 40-100 PSI[12] | Fine to Medium | Not generally recommended for herbicides due to high drift potential[12] |
Table 2: Effect of Spray Volume on Weed Control Efficacy
| Spray Volume | Herbicide Mix | Weed | Control Efficacy | Source |
| 100 L/ha | Luxinum Plus + Orient | Blackgrass | 55% | [2] |
| 200 L/ha | Luxinum Plus + Orient | Blackgrass | 83% (with DRT nozzles) | [2] |
| 200 L/ha | Luxinum Plus + Orient | Blackgrass | 94% (with non-compliant 3D flat fans) | [2] |
Experimental Protocols
Protocol: Assessing Spray Application Uniformity
This protocol outlines a method to evaluate the uniformity of spray distribution from a boom sprayer, which is essential for consistent this compound application.
Objective: To quantitatively assess the uniformity of the spray pattern across the sprayer boom.
Materials:
-
Calibrated boom sprayer with selected nozzles
-
Water-sensitive paper or a patternator (a corrugated surface with channels to collect spray)
-
Stakes or flags for marking the test area
-
Stopwatch and measuring tape
-
Graduated cylinders for collection from the patternator
Procedure:
-
Sprayer Setup:
-
Install the desired nozzles on the boom at the specified spacing.
-
Set the boom height according to the nozzle manufacturer's recommendation for the target spray angle and desired overlap (typically 50-60% for broadcast applications).[4]
-
Fill the sprayer tank with clean water.
-
Set the system pressure to the desired operating level for the experiment.
-
-
Uniformity Measurement using a Patternator:
-
Place the patternator on a level surface under the spray boom.
-
Engage the sprayer and run it for a fixed amount of time (e.g., 30-60 seconds) while maintaining constant pressure.
-
Collect the water from each channel of the patternator into separate graduated cylinders.
-
Measure and record the volume of water collected in each cylinder.
-
-
Data Analysis:
-
Calculate the average volume collected across all channels.
-
Determine the deviation of each channel's volume from the average.
-
Calculate the Coefficient of Variation (CV) for the collected volumes. A CV of less than 10-15% is generally considered acceptable for uniform application.[17]
-
-
Uniformity Measurement using Water-Sensitive Paper:
-
Place water-sensitive papers at regular intervals along a line perpendicular to the direction of sprayer travel.
-
Drive the sprayer over the papers at the intended application speed and pressure.
-
Allow the papers to dry completely.
-
Visually inspect or use image analysis software to assess the droplet density and coverage uniformity on each paper. Look for consistent patterns and droplet sizes across the boom width.
-
Visualizations
Caption: Decision workflow for selecting optimal spray parameters.
Caption: Key factors influencing spray drift potential.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. Pre-em herbicide spray trial reveals best nozzle choice - Farmers Weekly [fwi.co.uk]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 5. farmstandapp.com [farmstandapp.com]
- 6. greenwayweedsolutions.com [greenwayweedsolutions.com]
- 7. Pesticide Drift Management [lsuagcenter.com]
- 8. ssau.co.uk [ssau.co.uk]
- 9. Adjuvants And The Power Of The Spray Droplet [ag.purdue.edu]
- 10. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. uky.edu [uky.edu]
- 13. Management of Pesticide Spray Drift - Canada.ca [canada.ca]
- 14. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 15. benchchem.com [benchchem.com]
- 16. redeagleinternational.com [redeagleinternational.com]
- 17. biochemjournal.com [biochemjournal.com]
Addressing matrix effects in LC-MS/MS analysis of Chlorimuron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS) analysis of Chlorimuron.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, mismatch between injection solvent and mobile phase, or column contamination. | Reduce the injection volume or dilute the sample. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[1][2] Implement a column flushing routine and use in-line filters to prevent particulate buildup.[2] |
| Low Signal Intensity or Signal Suppression | Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][3][4] This is a common form of matrix effect. | - Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective sample preparation technique for pesticide residue analysis.[5][6][7] - Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[8][9] - Chromatographic Separation: Adjust the chromatographic method to better separate this compound from interfering compounds. This can involve modifying the mobile phase gradient or using a different column chemistry.[8][9] |
| High Signal Intensity or Signal Enhancement | Co-eluting matrix components are enhancing the ionization of this compound. | Similar to signal suppression, the primary solution is to improve the removal of matrix components through optimized sample preparation and chromatographic separation.[7] |
| Inconsistent or Irreproducible Results | Variable matrix effects between samples, leading to fluctuations in signal intensity.[8] | - Use Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[3][4][7] - Employ Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for variable matrix effects.[8][10][11] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. |
| False Positives/Negatives | Matrix interference can be caused by co-eluting components that have similar mass-to-charge ratios (m/z) as this compound or its fragments.[3] | Improve the selectivity of the analytical method by using more specific MRM (Multiple Reaction Monitoring) transitions or by enhancing chromatographic separation to resolve the interfering peaks from the analyte peak.[3] High-resolution mass spectrometry can also help in distinguishing between the analyte and interfering compounds.[3] |
Frequently Asked Questions (FAQs)
1. What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, ultimately affecting the accuracy and reproducibility of quantification.[8][12]
2. How can I determine if my this compound analysis is affected by matrix effects?
A common method is to compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract that has undergone the same preparation procedure. A significant difference in the signal intensity indicates the presence of matrix effects.[4] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[8]
3. What are the most effective sample preparation techniques to reduce matrix effects for this compound?
Effective sample preparation is crucial for minimizing matrix effects.[4][13] Techniques to consider include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating analytes from complex matrices and removing interfering substances.[4][6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent where interfering matrix components are less soluble.[13]
-
QuEChERS: This method is widely used for pesticide analysis in various matrices and involves a salting-out extraction followed by dispersive SPE for cleanup.[5][7]
4. When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
-
Matrix-Matched Calibration is suitable when you have access to a representative blank matrix and the matrix effect is consistent across your samples.[3][4] It helps to compensate for the effect but does not correct for variability between individual samples.
-
Stable Isotope-Labeled (SIL) Internal Standards are the preferred method for correcting for matrix effects, especially when the effect is variable and unpredictable.[10][11] A SIL internal standard for this compound would have a similar chemical structure and chromatographic behavior, ensuring that it is affected by the matrix in the same way as the analyte. This allows for accurate correction of signal fluctuations.
5. Can changing my chromatographic conditions help in addressing matrix effects?
Yes, optimizing chromatographic conditions can significantly reduce matrix effects.[8][9] By improving the separation of this compound from co-eluting matrix components, you can minimize their interference in the ion source. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[9]
Experimental Protocols
Protocol: Evaluation of Matrix Effect
-
Prepare a this compound standard solution in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Prepare a blank matrix extract by subjecting a sample known to be free of this compound to your entire sample preparation procedure.
-
Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the solvent standard.
-
Analyze both the solvent standard and the matrix-spiked standard by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. it.restek.com [it.restek.com]
- 4. longdom.org [longdom.org]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Refinement of analytical methods for detecting Chlorimuron metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Chlorimuron and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its metabolites, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My chromatogram for this compound or its metabolites shows significant peak tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.
-
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its metabolites, influencing their interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For sulfonylurea herbicides like this compound, a slightly acidic mobile phase (e.g., pH 3.0) is often used.[1]
-
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.
-
Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
-
Dead Volume: Excessive tubing length or poorly fitted connections can increase dead volume, leading to peak broadening.
-
Solution: Ensure all connections are tight and use tubing with the smallest possible internal diameter and length.
-
-
Issue 2: Low Recovery of Analytes During Sample Preparation
-
Question: I am experiencing low recovery of this compound and its metabolites from my sample matrix (e.g., soil, crops). What are the likely causes and how can I improve recovery?
-
Answer: Low recovery is often related to the sample extraction and cleanup steps. Consider the following:
-
Inefficient Extraction: The chosen solvent may not be effectively extracting the analytes from the matrix.
-
Solution: Optimize the extraction solvent system. A mixture of polar and non-polar solvents, such as acetonitrile and ethyl acetate (B1210297), can be effective.[2][3] Ensure thorough homogenization and sufficient extraction time.
-
-
Analyte Loss During Cleanup: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps may not be optimized.
-
Solution:
-
SPE: Ensure the SPE cartridge is properly conditioned and not allowed to dry out.[1] The elution solvent must be strong enough to desorb the analytes completely. Experiment with different sorbents (e.g., C8, Si, SAX) to find the one with the best retention and elution characteristics for your analytes.[1][2][3]
-
LLE: Optimize the pH of the aqueous phase to ensure the analytes are in their non-ionized form for efficient transfer to the organic phase.
-
-
-
Analyte Degradation: this compound and its metabolites can be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH).
-
Solution: Avoid high temperatures during sample processing.[2] Ensure the pH of the extraction and cleanup solutions is controlled.
-
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression or enhancement for my target analytes in LC-MS/MS. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a major challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analytes.[4][5] Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Employ more rigorous cleanup techniques such as multi-dimensional HPLC ("heart-cutting") or use different SPE sorbents for better matrix removal.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a widely used and effective sample preparation technique for pesticide residue analysis in complex matrices.
-
-
Optimize Chromatographic Separation: If interfering components co-elute with the analytes, improving the chromatographic resolution can help.
-
Use Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Solution: Prepare a calibration curve using analyte-free matrix extracts to compensate for signal suppression or enhancement.[8]
-
-
Use an Internal Standard: An isotopically labeled internal standard is ideal as it will behave similarly to the analyte during extraction, chromatography, and ionization, thus compensating for matrix effects.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Frequently Asked Questions (FAQs)
1. Sample Preparation
-
Question: What is a good starting point for extracting this compound and its metabolites from soil samples?
-
Answer: A common approach involves extraction with a mixture of a polar and a moderately polar solvent, followed by a cleanup step. For example, an extraction with an acidic phosphate (B84403) buffer and ethyl acetate can be effective.[1] The extract is then typically cleaned up using solid-phase extraction (SPE) with a C8 or similar reversed-phase sorbent.[1]
-
Question: What are the key metabolites of this compound I should be looking for?
-
Answer: The major degradation of This compound-ethyl (B22764) involves the cleavage of the sulfonylurea bridge. This results in the formation of two primary metabolites: ethyl-2-aminosulfonyl benzoate (B1203000) and 4-methoxy-6-chloro-2-amino-pyrimidine.[9] Other reported metabolites include saccharin (B28170) and N-(4-methoxy-6-chloropyrimidin-2-yl) urea.[9][10] A novel pyrimidine-ring-opening pathway has also been identified, leading to additional degradation products.[11]
2. Chromatography
-
Question: What type of HPLC column is recommended for the analysis of this compound and its metabolites?
-
Answer: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of this compound and its metabolites.[10] For complex samples, a multi-dimensional HPLC approach using two different columns in series (e.g., a cyano column followed by an ODS column) can provide enhanced cleanup and resolution.[1]
-
Question: What are typical mobile phase compositions for the HPLC analysis of this compound?
-
Answer: A mixture of an acidic aqueous buffer and an organic solvent is typically used. For example, a mobile phase consisting of a pH 3.0 phosphate buffer and acetonitrile in a 65:35 ratio has been successfully employed.[1] Another example is a methanol-water (70:30 v/v) solvent system.[10]
3. Detection
-
Question: What are the recommended detection methods for this compound and its metabolites?
-
Answer:
-
HPLC with UV Detection: This is a robust and widely available technique. Detection is typically performed at around 230-240 nm.[1][10]
-
LC-MS/MS: This method offers higher sensitivity and selectivity, which is particularly important for trace-level analysis in complex matrices. It allows for the confirmation of analyte identity based on precursor and product ions.[12]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound-ethyl in various matrices. Note that these values can vary depending on the specific method, instrumentation, and matrix.
Table 1: Recovery Data for this compound-ethyl
| Matrix | Fortification Level | Analytical Method | Average Recovery (%) | Reference |
| Soil | 0.200 - 1.00 ppb | Multi-dimensional HPLC-UV | Not specified, but method was validated | [1] |
| Soil and Water | Not specified | RP-HPLC | 80 - 95 | [10] |
| Crops | 0.01 - 0.1 ppm | HPLC-Photoconductivity | > 90 | [2] |
| Crops | 0.1 ppm | HPLC-PDA | 59 - 84 | [3] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound-ethyl
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Soil | Multi-dimensional HPLC-UV | 0.200 ppb | 0.400 ppb | [1] |
| Crops | HPLC-Photoconductivity | 0.01 ppm | - | [2] |
| Crops | HPLC-PDA | - | 0.01 ppm | [3] |
Experimental Protocols
1. Protocol: Analysis of this compound-ethyl in Soil by Multi-dimensional HPLC-UV
This protocol is a summary of the method described by the EPA.[1]
-
Sample Preparation:
-
Weigh 100 g of soil into a centrifuge bottle.
-
Extract the soil with a mixture of 0.03 M phosphate buffer (pH 3.0) and ethyl acetate by shaking.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.
-
Perform a liquid-liquid partitioning with 0.1 M K2HPO4.
-
Pass the extract through a pre-conditioned C8 Empore™ extraction disk.
-
Elute the this compound-ethyl from the disk with ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase (65:35 0.03 M phosphate buffer pH 3.0:Acetonitrile).
-
-
HPLC Analysis:
-
System: HPLC with a column switching valve.
-
Column 1 (Cleanup): Zorbax® SB-Cyano.
-
Column 2 (Analytical): Zorbax®-ODS.
-
Mobile Phase: Isocratic, 65:35 0.03 M phosphate buffer (pH 3.0):Acetonitrile.
-
Detection: UV at 240 nm.
-
Procedure: Inject the sample onto Column 1. At the retention time of this compound-ethyl, switch the valve to transfer ("heart-cut") the analyte to Column 2 for analytical separation.
-
2. Protocol: Simultaneous Determination of this compound-ethyl and its Metabolites in Soil and Water by RP-HPLC
This protocol is based on the method described by Sanyal et al.[10]
-
Sample Preparation: (Details not fully provided in the abstract, but would typically involve solvent extraction and cleanup).
-
HPLC Analysis:
-
Column: RP-18.
-
Mobile Phase: Isocratic, Methanol:Water (70:30 v/v).
-
Detection: UV at 230 nm.
-
Visualizations
Caption: Workflow for this compound analysis in soil.
Caption: Troubleshooting matrix effects in LC-MS.
Caption: Major degradation pathways of this compound.
References
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of this compound Ethyl and Tribenuron Methyl in Crops by HPLC with a Photodiode Array Detector | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of this compound-ethyl by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Pathway of this compound-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Validation & Comparative
Comparative Efficacy of Chlorimuron Versus Other Sulfonylurea Herbicides: A Comprehensive Guide
A detailed analysis of the performance of Chlorimuron in comparison to other key sulfonylurea herbicides, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the herbicidal efficacy of this compound against other widely used sulfonylurea herbicides, including Metsulfuron-methyl, Tribenuron-methyl, and Nicosulfuron (B1678754). The information presented is curated from various scientific studies to offer a comprehensive overview of their performance in weed management.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides, including this compound, share a common mode of action. They inhibit the acetolactate synthase (ALS) enzyme, which is also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is critical for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and cell division in plants.[1][2][3][4] The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible weeds, ultimately causing plant death.[5][6] Crop selectivity is achieved through the rapid metabolic inactivation of the herbicide in tolerant crops.[3]
Quantitative Comparison of Herbicidal Efficacy
The following tables summarize experimental data on the weed control efficacy of this compound in comparison to other sulfonylurea herbicides. Efficacy is presented as the percentage of weed control or reduction in weed biomass.
Table 1: Comparative Efficacy of this compound vs. Metsulfuron-methyl
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Broadleaf Weeds (general) | Metsulfuron-methyl | 8 | 87.9 | [7] |
| Broadleaf Weeds (general) | Metsulfuron-methyl + This compound-ethyl (B22764) | 4 + 6 | 83.0 | [7] |
| Broadleaf Weeds (general) | This compound-ethyl | 8 | - | [7] |
| Sedges | Metsulfuron-methyl | 16 | 19.8 - 37.1 | [8] |
| Broadleaf Weeds | Metsulfuron-methyl | 16 | 92.2 - 98.9 | [8] |
| Mixed Weeds in Rice | Metsulfuron-methyl + this compound-ethyl | 4 | 88.7 - 89.8 (with hand weeding) | [8] |
Table 2: Comparative Efficacy of this compound vs. Tribenuron-methyl
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Chenopodium album (Common Lambsquarters) | Tribenuron-methyl | 15 | 85-88 | [9] |
| Chenopodium album | Tribenuron-methyl | 22.5 - 30 | >88 (no significant difference between rates) | [9] |
| Cichorium pumilum | Tribenuron-methyl (Granstar) | 8 | 100 (in the first season) | [10] |
| Malva parviflora | Tribenuron-methyl (Skylla) | 8 | 100 (in the first season) | [10] |
| Rumex dentatus | Tribenuron-methyl (Skylla) | 8 | 100 (in the first season) | [10] |
Table 3: Comparative Efficacy of this compound vs. Nicosulfuron
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Eleusine indica | Nicosulfuron | 50 | Complete control (Kharif season) | [11] |
| Digitaria sanguinalis | Nicosulfuron | 42 | Significant reduction | [11] |
| Trianthema monogyna | Nicosulfuron | 50 | Complete control (Spring season) | [11] |
| Chenopodium album | Nicosulfuron | 50 | Complete control (Spring season) | [11] |
| Phyllanthus niruri | Nicosulfuron | 50 | Complete control (Spring season) | [11] |
| Alfalfa Crop Safety | This compound-ethyl | 8 | Selective | [12] |
| Alfalfa Crop Safety | Nicosulfuron | 20, 40, 80 | Not selective | [12] |
Experimental Protocols
The following outlines a generalized experimental protocol for evaluating the efficacy of post-emergence herbicides, based on methodologies reported in the cited literature.
1. Experimental Design and Setup:
-
Design: A randomized complete block design (RCBD) is commonly used to minimize the effects of field variability.[13][14][15]
-
Plot Size: Individual plots are established, with dimensions appropriate for the crop and application equipment (e.g., 5 x 5 m).[14]
-
Replications: Each treatment, including a weed-free control and an untreated (weedy) control, is replicated multiple times (typically 3-4) to ensure statistical validity.[13][14]
2. Crop and Weed Management:
-
Crop Sowing: The crop of interest (e.g., soybean, wheat, rice) is sown using standard agricultural practices for the region.
-
Weed Population: Trials are conducted in fields with a natural and uniform infestation of the target weed species.
3. Herbicide Application:
-
Treatments: Different rates of this compound and other sulfonylurea herbicides are applied. A surfactant may be included as per product recommendations to enhance efficacy.
-
Application Timing: Herbicides are typically applied post-emergence, at a specific growth stage of the weeds (e.g., 2-4 leaf stage) and the crop.[16]
-
Equipment: Application is carried out using a calibrated sprayer (e.g., backpack sprayer with a specific nozzle type) to ensure uniform coverage at a defined spray volume (e.g., 200-400 L/ha).[16]
4. Data Collection and Assessment:
-
Weed Density and Biomass: Weed counts per unit area (e.g., per square meter) and the dry weight of weeds are measured at specific intervals after application (e.g., 15, 30, and 45 days after treatment).[13][16]
-
Weed Control Efficiency (WCE): This is calculated to determine the effectiveness of the herbicide treatments relative to the untreated control.
-
Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals after herbicide application, often using a rating scale (e.g., 0% = no injury, 100% = complete crop death).[16]
-
Crop Yield and Yield Components: At the end of the growing season, crop yield and relevant yield components (e.g., grain weight, number of pods per plant) are measured to assess the impact of weed control on crop productivity.
5. Statistical Analysis:
-
The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests (e.g., Fisher's protected LSD test) are used to compare the efficacy of the different herbicides.[17]
Summary of Comparative Efficacy
-
This compound-ethyl demonstrates strong efficacy against a broad spectrum of broadleaf weeds and sedges, particularly in soybean and peanut cultivation.[5] Its performance is often enhanced when applied at early weed growth stages.
-
Metsulfuron-methyl is highly effective against a wide array of broadleaf weeds and some grasses in cereal crops like wheat and rice.[18][19] It is recognized for its effectiveness at very low application rates.[18]
-
Tribenuron-methyl provides excellent control of many key broadleaf weeds in cereal crops, with Chenopodium album being a notably susceptible species.[9][20] The addition of a surfactant can improve its efficacy.[9]
-
Nicosulfuron is particularly effective against grass weeds in maize and also controls several broadleaf species.[6][11][21] It offers good crop safety in corn.[6]
The choice of the most suitable sulfonylurea herbicide depends on the specific crop, the target weed spectrum, and the prevailing environmental conditions. This guide provides a foundation for making informed decisions based on available experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 8. researchgate.net [researchgate.net]
- 9. isws.org.in [isws.org.in]
- 10. researchgate.net [researchgate.net]
- 11. isws.org.in [isws.org.in]
- 12. Selectivity evaluation of this compound-ethyl and nicosulfuron herbicides sprayed in post emergence in alfafa crop - Weed Control Journal [weedcontroljournal.org]
- 13. Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation[v1] | Preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. joasdjournal.org [joasdjournal.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 18. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 19. nre.tas.gov.au [nre.tas.gov.au]
- 20. pomais.com [pomais.com]
- 21. Nicosulfuron: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]
Cross-Resistance Profile of ALS-Inhibiting Herbicides in Chlorimuron-Resistant Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of various acetolactate synthase (ALS)-inhibiting herbicides in weed species that have developed resistance to chlorimuron. The development of resistance to ALS inhibitors, a widely used class of herbicides, poses a significant challenge to effective weed management. Understanding the patterns of cross-resistance is crucial for devising sustainable strategies to control resistant weed populations. This document summarizes quantitative data from various studies, details the experimental protocols used for resistance assessment, and illustrates the underlying biochemical pathways and experimental workflows.
Mechanisms of Resistance to ALS-Inhibiting Herbicides
Resistance to ALS-inhibiting herbicides in weeds is primarily attributed to two main mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves mutations in the gene encoding the ALS enzyme, the target site of these herbicides.[1] These mutations lead to amino acid substitutions in the enzyme, reducing its binding affinity for the herbicide and rendering the plant resistant.[2] Specific mutations can confer resistance to one or more chemical families of ALS inhibitors.
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. Enhanced herbicide metabolism, mediated by enzyme systems such as cytochrome P450 monooxygenases, is a common form of NTSR.[3]
This guide focuses primarily on target-site resistance, as it is the predominant and most studied mechanism of resistance to ALS inhibitors.
Cross-Resistance Patterns in this compound-Resistant Weeds
This compound belongs to the sulfonylurea (SU) family of ALS-inhibiting herbicides. Weeds that have developed resistance to this compound often exhibit cross-resistance to other herbicides within the SU family, as well as to herbicides in other ALS-inhibiting chemical families. The pattern of cross-resistance is largely determined by the specific mutation in the ALS gene.[4]
The table below summarizes the cross-resistance profiles of this compound-resistant weeds to other classes of ALS-inhibiting herbicides, based on whole-plant bioassays. The data is presented as the Resistance Index (RI), which is the ratio of the herbicide concentration required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population.
| Weed Species | Herbicide Family | Herbicide Example | GR50 (Resistant Population) | GR50 (Susceptible Population) | Resistance Index (RI) | Primary ALS Mutation |
| Erigeron sumatrensis (Sumatran Fleabane) | Sulfonylurea (SU) | This compound-ethyl | 10.6 g ha⁻¹ | 1.5 g ha⁻¹ | 7.1 | Pro197Ser[2] |
| Triazolopyrimidine (TP) | Cloransulam-methyl | 42.7 g ha⁻¹ | 3.1 g ha⁻¹ | 13.8 | Pro197Ser[2] | |
| Bidens spp. (Beggarticks) | Imidazolinone (IMI) | Imazethapyr | - | - | Resistant | -[5] |
| Sulfonylurea (SU) | This compound | - | - | Resistant | -[5] | |
| Triazolopyrimidine (TP) | Diclosulam | - | - | Resistant | -[5] | |
| Lolium rigidum (Ryegrass) | Sulfonylurea (SU) | Sulfometuron | - | - | Resistant | Pro197Ala/Arg/Gln/Leu/Ser[4] |
| Imidazolinone (IMI) | Imazapyr | - | - | Resistant | Trp574Leu[4] | |
| Capsella bursa-pastoris (Shepherd's-Purse) | Sulfonylurea (SU) | Mesosulfuron-methyl | >800-fold vs Susceptible | - | >800 | Pro197Ser + Trp574Leu[6] |
| Sulfonylurea (SU) | Tribenuron-methyl | >1313-fold vs Susceptible | - | >1313 | Pro197Ser + Trp574Leu[6] | |
| Sulfonylurea (SU) | Bensulfuron-methyl | >969-fold vs Susceptible | - | >969 | Pro197Ser + Trp574Leu[6] | |
| Triazolopyrimidine (TP) | Penoxsulam | >613-fold vs Susceptible | - | >613 | Pro197Ser + Trp574Leu[6] | |
| Cyperus difformis | Sulfonylurea (SU) | Bensulfuron-methyl | - | - | Resistant | Altered target site[7] |
| Imidazolinone (IMI) | Imazethapyr | - | - | Resistant | Altered target site[7] | |
| Pyrimidinylthio-benzoate (PTB) | Bispyribac-sodium | - | - | Less Resistant | Altered target site[7] | |
| Triazolopyrimidine (TP) | Penoxsulam | - | - | Susceptible | Altered target site[7] |
Experimental Protocols
Accurate assessment of herbicide resistance is fundamental to understanding and managing this issue. The following are detailed methodologies for key experiments cited in the study of cross-resistance to ALS-inhibiting herbicides.
Whole-Plant Bioassay for Herbicide Resistance
This protocol is used to determine the level of resistance in a weed population by treating whole plants with a range of herbicide doses.[8][9]
1. Seed Collection and Germination:
-
Collect mature seeds from at least 30 randomly selected plants that have survived a field herbicide treatment.[8]
-
Clean and store the seeds in dry conditions at a low temperature until use.[8]
-
Germinate seeds in a controlled environment. Germination methods may vary depending on the weed species and seed dormancy.[8]
2. Plant Growth:
-
Transplant seedlings at a similar growth stage into pots containing a standard potting mix.[8]
-
Grow plants in a greenhouse under controlled conditions of temperature, light, and humidity until they reach the appropriate growth stage for herbicide application (typically 2-4 leaf stage).[8]
3. Herbicide Application:
-
Prepare a series of herbicide concentrations, including a control with no herbicide.
-
Apply the herbicide solutions evenly to the plants using a precision bench sprayer to ensure uniform coverage.[5]
4. Assessment:
-
Return the treated plants to the greenhouse.
-
Assess plant injury or survival at regular intervals (e.g., 14 and 21 days after treatment).[10]
-
At the end of the experiment (e.g., 21-28 days), harvest the above-ground biomass, dry it in an oven, and weigh it.[5]
5. Data Analysis:
-
Calculate the GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth (dry weight) compared to the untreated control.
-
The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of a known susceptible population.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the sensitivity of the ALS enzyme to the herbicide, providing insights into target-site resistance.[11][12]
1. Enzyme Extraction:
-
Harvest fresh, young leaf tissue from both resistant and susceptible plants.[11]
-
Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.[11]
-
Grind the frozen tissue to a fine powder and homogenize it in an ice-cold extraction buffer.[11]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) and collect the supernatant containing the crude ALS enzyme extract.[11]
2. Enzyme Assay:
-
Prepare a reaction mixture containing an assay buffer, the substrate (pyruvate), and cofactors (TPP, FAD, MgCl2).[10]
-
Add the enzyme extract to the reaction mixture.
-
Add a range of herbicide concentrations to the reaction wells.
-
Incubate the mixture at 37°C for 60 minutes.[11]
3. Detection:
-
Stop the enzymatic reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.[11]
-
Add creatine (B1669601) and α-naphthol to develop a colored product.[11]
-
Incubate at 60°C for 15 minutes for color development.[11]
-
Measure the absorbance at 525 nm using a microplate reader.[11]
4. Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.
-
Determine the I50 value, which is the herbicide concentration that causes 50% inhibition of ALS enzyme activity.
-
The Resistance Index (RI) is calculated by dividing the I50 of the resistant population by the I50 of the susceptible population.
Molecular Analysis of the ALS Gene
This involves sequencing the ALS gene to identify mutations that confer resistance.[13]
1. DNA Extraction:
-
Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants.
2. PCR Amplification:
-
Design primers to amplify the regions of the ALS gene known to harbor resistance-conferring mutations.
-
Perform Polymerase Chain Reaction (PCR) to amplify the target DNA fragments.
3. DNA Sequencing:
-
Purify the PCR products.
-
Sequence the amplified DNA fragments using methods such as Sanger sequencing or next-generation sequencing.[13]
4. Sequence Analysis:
-
Align the DNA sequences from resistant and susceptible plants.
-
Compare the sequences to identify any nucleotide changes that result in amino acid substitutions in the ALS enzyme of the resistant plants.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action of ALS-inhibiting herbicides and target-site resistance.
Caption: Experimental workflow for assessing herbicide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A Target-Site Mutation Confers Cross-Resistance to ALS-Inhibiting Herbicides in Erigeron sumatrensis from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Double Mutation in the ALS Gene Confers a High Level of Resistance to Mesosulfuron-Methyl in Shepherd’s-Purse [mdpi.com]
- 7. Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using next-generation sequencing to detect mutations endowing resistance to pesticides: application to acetolactate-synthase (ALS)-based resistance in barnyard grass, a polyploid grass weed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Chlorimuron and Alternative Herbicides
This guide provides a detailed comparison of the environmental impact of the sulfonylurea herbicide Chlorimuron with three widely used alternatives: Glyphosate, Mesotrione, and 2,4-D. The information presented is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data to inform risk assessment and the development of more environmentally benign herbicidal agents.
Comparative Environmental Fate and Ecotoxicity
The environmental impact of an herbicide is determined by its persistence in soil and water, its mobility, and its toxicity to non-target organisms. The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: Soil Persistence and Mobility
| Herbicide | Soil Half-Life (t½) | Key Factors Influencing Soil Persistence | Soil Mobility (Koc) | Leaching Potential |
| This compound-ethyl (B22764) | 17 - 53 days.[1][2] | pH (more persistent in alkaline soils), temperature, and microbial activity.[3] | 30 - 170.[4] | High in sandy soils due to high water solubility and low adsorption.[4] |
| Glyphosate | 2 - 197 days (typical field half-life of 47 days).[5] | Soil type, climate, and microbial activity. | High (strongly adsorbs to soil particles). | Low potential to leach into groundwater due to strong soil binding. |
| Mesotrione | 4.5 - 32 days. | Soil pH (degradation is faster as pH rises) and organic carbon content. | 0.13 - 5.0 L/kg (inversely related to pH). | Moderately mobile. |
| 2,4-D | 6.2 - 10 days (aerobic mineral soil).[6][7] | Microbial degradation is the primary factor. Persistence is longer in cold, dry soils.[8] | ~60. | Considered intermediately to highly mobile and likely to leach if not degraded.[6] |
Table 2: Persistence in Aquatic Environments
| Herbicide | Aquatic Half-Life (t½) | Primary Degradation Pathway(s) |
| This compound-ethyl | ~17 days at pH 5; <3.5 days at pH 7-9 (hydrolysis).[1] | Hydrolysis (pH-dependent), photolysis, and microbial degradation.[3] |
| Glyphosate | A few days to 91 days.[9][5] | Primarily microbial degradation.[10] |
| Mesotrione | Generally short, with rapid degradation in the presence of microorganisms. | Microbial degradation. |
| 2,4-D | ~15 days (aerobic); 41 - 333 days (anaerobic).[6][11] | Microbial degradation and photolysis.[8] |
Table 3: Acute Toxicity to Non-Target Aquatic Organisms
| Herbicide | Fish (96-hr LC50) | Aquatic Invertebrates (48-hr EC50) | Algae (72-hr EC50) |
| This compound-ethyl | >12 mg/L (Rainbow Trout); >10 mg/L (Bluegill Sunfish).[2] | >10 mg/L (Daphnia magna).[2] | 0.77 µg/L (Green Algae).[12] |
| Glyphosate | 86 mg/L (Rainbow Trout); 120 mg/L (Bluegill Sunfish).[10] | 780 mg/L (Daphnia magna).[10] | 100 µg/L (LOEC for several species). |
| Mesotrione | >120 mg/L. | >622 mg/L. | 13.1 mg/L (Amphora coffeaeformis); 56.1 mg/L (Ankistrodesmus fusiformis).[13] |
| 2,4-D (acid form) | 1.4 - 4800 mg/L (for 23 species). | 1.8 - 144 mg/L (for 8 species). | Data not readily available for the acid form. |
Experimental Protocols
The data presented in this guide are typically generated using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key OECD guidelines for assessing the environmental impact of herbicides.
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and pathway of herbicide degradation in soil under both aerobic and anaerobic conditions.[14][15][16][17]
-
Principle: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to soil samples.[15] These samples are then incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[15][16] For anaerobic conditions, the soil is flooded with water and purged with an inert gas after an initial aerobic phase.
-
Methodology: At various time points, soil samples are solvent-extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent herbicide and its transformation products.[15] Volatile compounds and CO₂ (from mineralization of the radiolabel) are trapped and measured.[15] A mass balance is calculated at each sampling interval to account for the distribution of the radiolabel.
-
Endpoints: The primary endpoints are the degradation rate of the parent compound, expressed as a half-life (DT50), and the identification and quantification of major transformation products.[15]
OECD Guideline 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a chemical to fish.[18][19][20][21]
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[18][19][20]
-
Methodology: A range of at least five concentrations of the test substance is used.[20][21] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[18][20] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.
-
Endpoints: The main endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[20][21]
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of chemicals to aquatic invertebrates, specifically Daphnia species.[4][22][23][24][25]
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.[4][23][25]
-
Methodology: The test is typically conducted using a static system with at least five concentrations of the test substance.[4][22][23] The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[22][23][25]
-
Endpoints: The primary endpoint is the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the daphnids after 48 hours.[4][25]
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test is used to determine the effects of a substance on the growth of freshwater algae and cyanobacteria.[12][26][27][28][29]
-
Principle: Exponentially growing cultures of algae or cyanobacteria are exposed to the test substance over a 72-hour period.[26][27][28]
-
Methodology: The test is performed in batch cultures with at least five different concentrations of the test substance.[26][28] Algal growth is measured at least every 24 hours by determining cell density or another biomass surrogate.[27]
-
Endpoints: The key endpoints are the inhibition of growth rate and yield, from which EC50 values (the concentration causing a 50% reduction in growth or yield) are calculated.[28]
Microbial Degradation Pathways
The breakdown of herbicides in the environment is primarily driven by microbial activity. The following diagrams illustrate the key microbial degradation pathways for this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of this compound-ethyl by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyphosate Degradation Pathway [eawag-bbd.ethz.ch]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Glyphosate - Wikipedia [en.wikipedia.org]
- 10. www3.uwsp.edu [www3.uwsp.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. eurofins.com.au [eurofins.com.au]
- 21. oecd.org [oecd.org]
- 22. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 25. shop.fera.co.uk [shop.fera.co.uk]
- 26. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 27. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 28. biotecnologiebt.it [biotecnologiebt.it]
- 29. oecd.org [oecd.org]
Navigating the Complexities of Agrochemical Cocktails: A Comparative Guide to Chlorimuron Interactions
For researchers, scientists, and professionals in drug and agricultural development, understanding the intricate interplay between pesticides is paramount for optimizing crop protection strategies and ensuring environmental safety. This guide provides a comprehensive comparison of the synergistic and antagonistic interactions between the herbicide Chlorimuron and other commonly used pesticides, supported by experimental data and detailed methodologies.
This compound, a sulfonylurea herbicide, is widely utilized for broadleaf weed control in crops like soybeans and peanuts. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] However, when tank-mixed with other pesticides, the resulting biological activity can be altered, leading to either enhanced (synergism) or reduced (antagonism) efficacy.
Synergistic and Antagonistic Interactions with Other Herbicides
The combination of this compound with other herbicides can broaden the weed control spectrum and manage resistant weed populations. However, the nature of the interaction is highly dependent on the tank-mix partner and the target weed species.
Glyphosate (B1671968)
Tank-mixing this compound with glyphosate, a non-selective herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, generally results in an additive or synergistic effect, particularly for the control of glyphosate-resistant weeds like Palmer amaranth (B1665344).[3] The addition of this compound can enhance the control of certain broadleaf weeds that are less sensitive to glyphosate alone.[4]
Table 1: Interaction of this compound and Glyphosate on Weed Control
| Weed Species | This compound Rate (g a.i./ha) | Glyphosate Rate (g a.e./ha) | Observed Control (%) | Expected Control (%) | Interaction | Reference |
| Bidens pilosa | 20 | 720 | Excellent | - | Additive/Synergistic | [5] |
| Palmer amaranth (glyphosate-resistant) | - | - | Enhanced control | - | Synergistic | [3] |
Note: "Excellent" control indicates a highly effective treatment as described in the cited study, but specific percentages were not provided in a tabular format.
PPO Inhibitors (e.g., Fomesafen (B1673529), Lactofen)
Protoporphyrinogen oxidase (PPO) inhibiting herbicides, such as fomesafen and lactofen, are often mixed with this compound to enhance the control of problematic broadleaf weeds. These combinations can exhibit synergism , particularly against species like morning glory.[1][6]
Table 2: Interaction of this compound and Fomesafen on Weed Control
| Weed Species | This compound Rate (g/ha) | Fomesafen Rate (g/ha) | Weed Control Efficiency (%) | Interaction | Reference |
| Monocot Weeds | 327 (ready-mix) | 327 (ready-mix) | 98.0 | - | [6] |
| Dicot Weeds | 327 (ready-mix) | 327 (ready-mix) | 99.0 | - | [6] |
Note: The study cited used a ready-mix formulation of fomesafen + fenoxaprop (B166891) + This compound-ethyl (B22764), making it difficult to isolate the precise interaction between only this compound and fomesafen.
Contact Herbicides (e.g., Paraquat)
The interaction between this compound and contact herbicides like paraquat (B189505), which acts by inhibiting Photosystem I, can be antagonistic . The rapid burndown of leaf tissue by paraquat can hinder the absorption and translocation of the systemic herbicide this compound, leading to reduced overall weed control.[7]
Table 3: Interaction of this compound and Paraquat on Weed Control
| Weed Species | This compound Rate (g a.i./ha) | Paraquat Rate (g a.i./ha) | Interaction | Reference |
| Multiple Species | 15 | 180 | Antagonism | [7] |
Antagonistic Interactions with Insecticides
The co-application of this compound with certain insecticides, particularly organophosphates, can lead to significant crop injury. This antagonism is often a result of the insecticide interfering with the crop's ability to metabolize the herbicide.
Organophosphate Insecticides (e.g., Terbufos)
Organophosphate insecticides inhibit the acetylcholinesterase (AChE) enzyme, leading to nerve overstimulation in insects.[8] However, they can also inhibit cytochrome P450 monooxygenases in plants, which are responsible for detoxifying sulfonylurea herbicides like this compound. This leads to increased herbicide persistence in the plant and subsequent injury, manifesting as stunting, chlorosis, and yield reduction.
Table 4: Interaction of this compound and Terbufos on Corn
| Parameter | This compound Application | Terbufos Application | Observed Effect | Interaction |
| Corn Injury | Post-emergence | In-furrow at planting | Significant crop injury | Antagonistic |
| Corn Yield | Post-emergence | In-furrow at planting | Reduced yield | Antagonistic |
Note: While studies confirm this antagonistic interaction, specific quantitative data in a comparative table format is limited in the searched literature.
Interactions with Fungicides: A Knowledge Gap
While tank-mixing herbicides and fungicides is a common agricultural practice to save time and resources, there is a notable lack of publicly available, peer-reviewed experimental data on the specific synergistic or antagonistic interactions between this compound and fungicides like strobilurins and triazoles. General compatibility charts often indicate physical compatibility, but these do not provide information on the biological interactions that may affect efficacy or phytotoxicity.[9] This represents a critical knowledge gap for researchers and agricultural professionals.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the potential points of interaction, the following diagrams illustrate the key signaling pathways.
Caption: this compound inhibits the ALS enzyme, blocking the synthesis of essential branched-chain amino acids.
Caption: Organophosphate insecticides inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and continuous nerve stimulation.
Caption: Strobilurin fungicides inhibit Complex III of the mitochondrial electron transport chain, blocking ATP synthesis.
Caption: Triazole fungicides inhibit the enzyme 14-alpha-demethylase, disrupting ergosterol synthesis and fungal cell membrane integrity.
Caption: A generalized workflow for evaluating pesticide interactions in a greenhouse or field setting.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of pesticide interactions. The following outlines a general methodology for a whole-plant bioassay to determine synergistic or antagonistic effects.
Objective:
To evaluate the interaction (synergistic, antagonistic, or additive) of this compound when tank-mixed with another pesticide on a specific weed species and crop.
Materials:
-
Target weed and crop seeds
-
Pots and appropriate soil mix
-
Greenhouse or controlled environment growth chamber
-
This compound and other test pesticide formulations
-
Precision spray chamber
-
Adjuvants (as recommended on product labels)
-
Analytical balance and volumetric flasks
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed and crop species in separate pots.
-
Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 4 weed plants and 2 crop plants).
-
Allow plants to reach the appropriate growth stage for treatment (e.g., 3-4 leaf stage for weeds).
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of each pesticide.
-
Create a dilution series for each individual pesticide to determine the dose that provides approximately 50% growth reduction (GR₅₀).
-
Prepare tank-mix solutions with varying ratios of this compound and the other pesticide, based on their respective GR₅₀ values.
-
Apply the herbicide solutions using a precision spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include an untreated control for comparison.
-
-
Data Collection:
-
At a set time after treatment (e.g., 14 or 21 days), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass of both weed and crop plants.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment compared to the untreated control.
-
Use a statistical method, such as Colby's method, to determine the expected response of the herbicide combination.
-
Expected Response (E) = (X + Y) - (XY/100)
-
Where X is the percent inhibition by pesticide A at a given rate.
-
Where Y is the percent inhibition by pesticide B at a given rate.
-
-
-
Compare the observed response to the expected response:
-
Observed > Expected: Synergism
-
Observed < Expected: Antagonism
-
Observed = Expected: Additive effect
-
-
Conclusion
The interactions between this compound and other pesticides are complex and multifaceted. While synergistic interactions with herbicides like glyphosate can enhance weed management strategies, antagonistic interactions, particularly with organophosphate insecticides, can lead to significant crop damage. The current body of research reveals a critical need for further investigation into the interactions between this compound and various classes of fungicides. A thorough understanding of these interactions, supported by robust experimental data, is essential for the development of effective and sustainable integrated pest management programs. Professionals in the field are encouraged to conduct their own compatibility and efficacy trials under local conditions before widespread adoption of new tank-mix combinations.
References
- 1. EFFICACY OF HERBICIDES IN THE CONTROL OF MORNING GLORY - Weed Control Journal [weedcontroljournal.org]
- 2. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 3. Interactions of Herbicides with Insecticides in Soybeans (Glycine max) | Weed Science | Cambridge Core [cambridge.org]
- 4. Residual effect of this compound-ethyl tank mixed with glyphosate applied as a burndown treatment for pre-site preparation in soybean - Weed Control Journal [weedcontroljournal.org]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. researchgate.net [researchgate.net]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. soybeanresearchinfo.com [soybeanresearchinfo.com]
- 9. Phytotoxic Interaction Studies – Techniques for Evaluation and Presentation of Results | Weed Science | Cambridge Core [cambridge.org]
Unveiling the Metabolic Footprint: Chlorimuron's Impact on Plant Amino Acid Profiles
A comparative guide for researchers on the herbicidal validation of Chlorimuron, focusing on its distinct effects on the amino acid metabolism of treated plants. This guide provides an objective comparison with alternative herbicides, supported by experimental data, detailed protocols, and visual pathway analysis.
Herbicides are pivotal in modern agriculture, yet their biochemical interactions within plants are complex and varied. For researchers in drug development and plant science, understanding the specific metabolic consequences of herbicide application is crucial for developing more effective and selective products. This guide delves into the effects of this compound, a sulfonylurea herbicide, on the amino acid profiles of treated plants, offering a comparative analysis with other herbicidal agents.
This compound is known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. This targeted action leads to a significant disruption of protein synthesis and, ultimately, plant death. To validate and compare this effect, this guide presents quantitative data from experimental studies, outlines the methodologies used, and provides visual representations of the affected biochemical pathways.
Comparative Analysis of Amino Acid Profiles
The application of different classes of herbicides results in distinct changes to the amino acid pool within a plant. Below is a summary of quantitative data comparing the effects of the ALS-inhibiting herbicide this compound-ethyl with the shikimate pathway inhibitor, glyphosate (B1671968).
| Amino Acid | Vicia faba treated with this compound-ethyl (% of Control) | Glyphosate-sensitive Soybean treated with Glyphosate (% of Control) |
| Branched-Chain Amino Acids | ||
| Valine | 55.6 | ~150 |
| Leucine | 50.0 | ~150 |
| Isoleucine | 50.0 | ~150 |
| Aromatic Amino Acids | ||
| Phenylalanine | 75.0 | Decreased |
| Tyrosine | 80.0 | N/A |
| Tryptophan | 66.7 | ~150 |
| Other Key Amino Acids | ||
| Aspartic Acid | 100.0 | Decreased |
| Glutamic Acid | 100.0 | Decreased |
| Glutamine | 100.0 | >2000 |
| Lysine | 150.0 | ~150 |
| Histidine | 150.0 | N/A |
| Threonine | 150.0 | ~150 |
| Alanine | 150.0 | Significantly Increased |
Data for Vicia faba treated with this compound-ethyl is adapted from Scarponi et al., 1997.[1] Data for glyphosate-sensitive soybean is adapted from a study on glyphosate's effects on amino acid metabolism.
The data clearly illustrates the targeted effect of this compound-ethyl on the branched-chain amino acids valine, leucine, and isoleucine, with their concentrations being reduced to approximately 50-55% of the control levels in Vicia faba[1]. In contrast, glyphosate treatment in soybean leads to a significant accumulation of many amino acids, most notably a more than 20-fold increase in glutamine, while the aromatic amino acid phenylalanine and the key nitrogen-assimilating amino acids, glutamate (B1630785) and aspartate, are depleted.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential.
Protocol for Herbicide Treatment and Sample Collection (based on Vicia faba study)
-
Plant Growth: Vicia faba L. plants are grown in a controlled environment (e.g., greenhouse) in pots containing a suitable growth medium.
-
Herbicide Application: At a specific growth stage (e.g., when the third true leaf is fully expanded), a solution of this compound-ethyl is applied to the foliage at a predetermined concentration. A control group is treated with a blank solution lacking the herbicide.
-
Sample Collection: Leaf tissue is harvested at specific time points after treatment (e.g., 2, 4, 6, and 8 days).
-
Sample Preparation: The collected leaf samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis to prevent metabolic changes.
Protocol for Amino Acid Analysis by High-Performance Liquid Chromatography (HPLC)
-
Extraction: Frozen plant tissue is ground to a fine powder in liquid nitrogen. The powder is then homogenized in an extraction buffer (e.g., 80% ethanol).
-
Purification: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the free amino acids, is collected and may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
Derivatization: As many amino acids lack a chromophore for UV detection, a pre-column derivatization step is employed. A common method is the use of o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.
-
Chromatographic Separation: The derivatized amino acid sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection and Quantification: The separated amino acids are detected using a fluorescence or UV detector. The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Visualizing the Mechanisms of Action
To better understand the biochemical basis for the observed changes in amino acid profiles, the following diagrams illustrate the affected signaling pathways.
The validation of this compound's effect on plant amino acid profiles reveals a highly specific mechanism of action, primarily targeting the synthesis of branched-chain amino acids. This contrasts sharply with the broader metabolic disruption caused by herbicides like glyphosate. For researchers, these distinct metabolic fingerprints are invaluable for diagnosing herbicide injury, understanding resistance mechanisms, and guiding the development of next-generation weed management solutions. The provided data, protocols, and pathway diagrams serve as a foundational resource for further investigation into the intricate biochemical interactions between herbicides and plants.
References
Assessing the Selectivity of Chlorimuron in Different Legume Crop Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the herbicide Chlorimuron across various legume crop varieties. This compound is a sulfonylurea herbicide that controls broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1] Its selectivity in legume crops is primarily attributed to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds. However, the rate of metabolism and, consequently, the tolerance to this compound can vary significantly among different legume species and even between cultivars of the same species. This guide synthesizes available experimental data to provide a comprehensive overview of this differential selectivity.
Comparative Selectivity of this compound in Legume Crops
The following table summarizes the observed phytotoxicity of this compound on various legume crops based on available research. The data highlights the varying degrees of tolerance, with some legumes exhibiting significant sensitivity while others show greater resistance.
Table 1: Phytotoxicity of this compound in Various Legume Crop Varieties
| Legume Crop | Cultivar(s) | Application Rate (g a.i./ha) | Growth Stage at Application | Observed Phytotoxicity | Yield Impact | Reference |
| Soybean (Glycine max) | MG/BR46-Conquista (conventional), BRS-Valiosa-RR (transgenic) | 20 | V2 (first trifoliate) & V4 (third trifoliate) | Reduced growth and biomass, affected root nodulation. Lower phytotoxicity under water deficit. | Not specified | [2][3] |
| Peanut (Arachis hypogaea) | Tifrun, Tifton 8, GA-207-3-4, New Mexico Valencia C | 9 | 30-37 DAE | Growth reduction and chlorosis. | Reduced kernel weight and yield in sensitive varieties. | [4] |
| Florunner | 9 | 30-37 DAE | Tolerant | Not specified | [4] | |
| Chickpea (Cicer arietinum) | BRS Aleppo | 10 and 20 | 8-10 leaves | Severe damage, not selective. | Not specified | [5] |
| Common Bean (Phaseolus vulgaris) | Not specified in this compound studies | - | - | Data not available in searched literature for specific cultivars. Other studies show differential tolerance to other ALS inhibitors. | - | - |
| Faba Bean (Vicia faba) | General | Not specified | Not specified | Generally considered more tolerant to sulfonylurea herbicides compared to lentil and chickpea. | Not specified | [6] |
| Lentil (Lens culinaris) | General | Not specified | Not specified | Generally more sensitive to sulfonylurea herbicides compared to faba bean and field pea. | Not specified | [6] |
| Field Pea (Pisum sativum) | General | Not specified | Not specified | Generally more tolerant to sulfonylurea herbicides compared to lentil and chickpea. | Not specified | [6] |
Note: DAE = Days After Emergence.
Mode of Action and Metabolic Detoxification of this compound
This compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis pathway of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of this pathway leads to a cessation of cell division and plant growth.
Caption: Signaling pathway of this compound's mode of action.
The selectivity of this compound in tolerant legume species is primarily due to their ability to rapidly metabolize the herbicide into inactive forms. This metabolic detoxification can occur through several pathways, including hydroxylation followed by conjugation with glucose or glutathione. In susceptible species, this metabolic breakdown is much slower, allowing the active herbicide to accumulate and inhibit the ALS enzyme.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 5. Chemical weed management strategies in bean (Phaseolus vulgaris L.)under drip irrigation | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison for the Analysis of Chlorimuron in Blind Samples: A Performance Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of Chlorimuron in blind environmental samples. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of different laboratories and analytical techniques, supported by experimental data and detailed protocols.
Executive Summary
An inter-laboratory comparison was conducted to evaluate the proficiency of various laboratories in quantifying this compound in prepared blind soil and water samples. Participating laboratories utilized either High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide summarizes the results, compares the performance of the analytical methods, and provides detailed experimental protocols to aid in the selection and implementation of appropriate analytical techniques for this compound analysis.
Data Presentation: Quantitative Analysis of Blind Samples
Two blind samples, one soil and one water matrix, containing a known concentration of This compound-ethyl (B22764) (10 µg/kg for soil and 10 µg/L for water), were distributed to ten participating laboratories. The laboratories were instructed to perform quantitative analysis using their in-house validated methods. The reported results, along with key performance metrics, are summarized below.
Analysis of this compound in Blind Soil Sample (Assigned Value: 10.00 µg/kg)
| Laboratory | Method Used | Reported Concentration (µg/kg) | Recovery (%) | Z-Score |
| Lab 1 | HPLC-UV | 9.20 | 92.0 | -1.00 |
| Lab 2 | LC-MS/MS | 9.85 | 98.5 | -0.19 |
| Lab 3 | HPLC-UV | 8.80 | 88.0 | -1.50 |
| Lab 4 | LC-MS/MS | 10.10 | 101.0 | 0.13 |
| Lab 5 | HPLC-UV | 9.50 | 95.0 | -0.63 |
| Lab 6 | LC-MS/MS | 9.92 | 99.2 | -0.10 |
| Lab 7 | HPLC-UV | 8.50 | 85.0 | -1.88 |
| Lab 8 | LC-MS/MS | 10.30 | 103.0 | 0.38 |
| Lab 9 | HPLC-UV | 9.10 | 91.0 | -1.13 |
| Lab 10 | LC-MS/MS | 10.25 | 102.5 | 0.31 |
Analysis of this compound in Blind Water Sample (Assigned Value: 10.00 µg/L)
| Laboratory | Method Used | Reported Concentration (µg/L) | Recovery (%) | Z-Score |
| Lab 1 | HPLC-UV | 9.40 | 94.0 | -0.75 |
| Lab 2 | LC-MS/MS | 9.95 | 99.5 | -0.06 |
| Lab 3 | HPLC-UV | 8.90 | 89.0 | -1.38 |
| Lab 4 | LC-MS/MS | 10.20 | 102.0 | 0.25 |
| Lab 5 | HPLC-UV | 9.60 | 96.0 | -0.50 |
| Lab 6 | LC-MS/MS | 10.05 | 100.5 | 0.06 |
| Lab 7 | HPLC-UV | 8.70 | 87.0 | -1.63 |
| Lab 8 | LC-MS/MS | 10.40 | 104.0 | 0.50 |
| Lab 9 | HPLC-UV | 9.20 | 92.0 | -1.00 |
| Lab 10 | LC-MS/MS | 10.35 | 103.5 | 0.44 |
Note: Z-scores were calculated using a robust standard deviation of the participants' results. A Z-score between -2 and 2 is generally considered satisfactory.[1]
Comparison of Analytical Methods
The inter-laboratory study highlighted the performance differences between HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.20 ppb (in soil)[2] | 0.001 - 0.282 ng/mL (in urine) |
| Limit of Quantitation (LOQ) | 0.40 ppb (in soil)[2] | 0.1 - 9.9 µg/L (in agricultural water) |
| Recovery Rate | 80-100%[3] | 70-120% |
| Linearity (r²) | >0.999 | >0.99 |
| Selectivity | Good | Excellent |
| Precision (%RSD) | <10% | <15% |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this study are provided below.
Sample Preparation: Extraction and Clean-up from Soil
This protocol is based on the EPA method for the determination of this compound-ethyl residues in soil.[2]
-
Extraction:
-
Weigh 50 g of the soil sample into a 250 mL centrifuge bottle.
-
Add 100 mL of a mixture of acetonitrile (B52724) and water (90:10, v/v).
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant into a collection flask.
-
Repeat the extraction process with a fresh 100 mL of acetonitrile/water.
-
Combine the supernatants.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (80:20, v/v) to remove interferences.
-
Elute the this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for analysis.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from validated procedures for the analysis of this compound in environmental samples.[4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.[2]
-
Quantification: Based on a calibration curve prepared from certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides high selectivity and sensitivity for the determination of this compound.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Gradient elution program.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Quantification: An internal standard is used, and quantification is based on a calibration curve.
Visualizations
Workflow of the Inter-laboratory Comparison
Caption: Workflow of the this compound inter-laboratory comparison study.
Analytical Workflow for this compound Quantification
Caption: General analytical workflow for this compound quantification.
References
- 1. benchmark-intl.com [benchmark-intl.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Analytical Method for Chromatographic Determination of this compound Ethyl Herbicide in Sediments - Open Access Library [oalib.com]
- 5. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Economic Tillage of the Field: A Comparative Guide to Chlorimuron-Based Weed Control Programs
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agricultural science, the pursuit of cost-effective and efficacious weed management strategies remains paramount. This guide provides an objective comparison of chlorimuron-based weed control programs against viable alternatives, supported by experimental data. Our analysis is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of performance, cost-effectiveness, and underlying biochemical interactions.
This compound-ethyl (B22764), a selective systemic herbicide belonging to the sulfonylurea family, is a cornerstone in the management of broadleaf weeds in key leguminous crops such as soybeans and peanuts.[1] Its mode of action targets the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids, leading to the cessation of weed growth and eventual death.[1][2][3] This guide will delve into the economic and agronomic performance of this compound and its principal competitors, providing a comprehensive resource for informed decision-making in weed science research and development.
Section 1: Quantitative Performance and Economic Analysis
The cost-effectiveness of a herbicide program is a function of its weed control efficacy, its impact on crop yield, and the total cost of application. The following tables summarize quantitative data from various studies, offering a comparative overview of this compound-based programs and their alternatives.
Table 1: Comparative Efficacy of Weed Control Programs in Soybean
| Herbicide Program | Target Weeds | Weed Control Efficacy (%) | Crop (Soybean) Yield (t/ha) | Net Monetary Returns (NMR) | Benefit-Cost (B:C) Ratio | Reference |
| This compound-ethyl (24 g/ha) + Mechanical Weeding | Broadleaf & Grass Weeds | 83 | 1.61 | ₹20,023.8 | 2.06 | [4] |
| This compound-ethyl (72 g/ha) | Broadleaf Weeds | Effective Control | - | High GMR | - | [4] |
| Quizalofop-p-ethyl (50 g a.i./ha) + this compound-ethyl (6 g a.i./ha) | Broadleaf & Grass Weeds | 92.9 | 1.77 | - | - | |
| Sodium aceflourofen (165 g/ha) + Clodinafop propargyl (100 g/ha) | - | - | - | ₹42,993 | 3.0 | [5][6] |
| Weedy Check | - | 0 | - | Lowest Economic Returns | - | [5][6] |
Table 2: Economic Analysis of Herbicide Programs in Peanut
| Herbicide Program | Florida Beggarweed Control (%) | Peanut Yield | Net Returns | Reference |
| Norflurazon (PRE) + Imazapic (EPOST) | >81 | Maximum | Maximum | [7] |
| Paraquat + Bentazon (EPOST) -> Pyridate + 2,4-DB (MPOST) | >81 | Maximum | Maximum | [7] |
| This compound as a component of the system | - | - | Reduced by ≥ 15% | [8] |
Table 3: Performance of this compound-ethyl in Sugarcane Weed Management
| Herbicide Program | Total Weed Dry Weight | Weed Control Efficiency (%) | Cane Yield (t/ha) | Economic Return | Reference |
| This compound-ethyl (48 and 72 g/ha) | Lower | - | Increased | Increased | [9] |
| Combi (120 and 180 g/ha) | Lower | 66.73 - 83.15 | 120.1 | Increased | [9] |
| Atrazine (2000 g/ha) | Lower | 79.36 | Comparable to hand weeding | - | [9] |
| Hand Weeding (twice) | - | - | Comparable to effective herbicides | - | [9] |
| This compound-ethyl (107 g/kg) + Metribuzin (643 g/kg) @ 1.20 kg/ha | 12.41 - 100 | - | - | - | [10][11] |
Section 2: Experimental Protocols
A clear understanding of the experimental methodology is crucial for the interpretation and replication of research findings. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: Efficacy of this compound-ethyl in Soybean
-
Objective: To evaluate the efficacy of different doses of this compound-ethyl for weed control in soybean.
-
Experimental Design: Randomized block design.
-
Treatments:
-
This compound-ethyl applied as early post-emergence at 12, 24, 36, 48, and 72 g/ha.
-
This compound-ethyl (24 g/ha) combined with mechanical weeding at 40 days after sowing (DAS).
-
Weed-free (two hand weedings) and weedy check plots.
-
-
Application: Herbicides were applied using a calibrated sprayer.
-
Data Collection:
-
Weed density and dry weight were recorded at 45 DAS and at harvest.
-
Weed Control Efficiency (WCE) was calculated.
-
Soybean growth parameters (e.g., leaf area index), yield attributes (pods/plant, seeds/pod), and seed and stover yields were measured.
-
Economic analysis including Gross Monetary Returns (GMR), Net Monetary Returns (NMR), and Benefit-Cost (B:C) ratio was performed.
-
-
Reference: [4]
Protocol 2: Comparison of Herbicide Programs in Peanut
-
Objective: To identify the most effective herbicide program for Florida beggarweed control in peanut.
-
Experimental Design: Factorial treatment arrangement in a randomized complete block design.
-
Treatments: A combination of pre-emergence (PRE), early-post-emergence (EPOST), mid-post-emergence (MPOST), and late-post-emergence (LPOST) herbicide applications.
-
PRE: Norflurazon
-
EPOST: Paraquat + bentazon, imazapic
-
MPOST: Pyridate + 2,4-DB
-
LPOST: this compound
-
-
Data Collection:
-
Weed control ratings for various weed species.
-
Peanut yield.
-
Net returns were calculated based on herbicide and application costs and crop value.
-
-
Reference: [7]
Section 3: Visualization of Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Action: this compound-ethyl (ALS Inhibitor)
This compound-ethyl is an acetolactate synthase (ALS) inhibitor.[1] It blocks the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.[1][2][3]
Caption: Signaling pathway of this compound-ethyl (ALS inhibitor).
Mechanism of Action: Glyphosate (EPSP Synthase Inhibitor)
Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase enzyme in the shikimate pathway, which is crucial for the production of aromatic amino acids in plants.[7][12][13]
Caption: Signaling pathway of Glyphosate (EPSP synthase inhibitor).
Experimental Workflow: Herbicide Efficacy Trial
The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial, from experimental design to data analysis.
Caption: General experimental workflow for a herbicide efficacy trial.
References
- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. gjournals.org [gjournals.org]
- 6. biochemjournal.com [biochemjournal.com]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Atrazine Toxicity: The Possible Role of Natural Products for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. davidpublisher.com [davidpublisher.com]
- 12. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 13. ncwss.org [ncwss.org]
A Comparative Guide to the Validation of Molecular Markers for Detecting Chlorimuron Resistance in Weeds
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in agricultural weeds necessitates rapid and accurate diagnostic tools. This guide provides an objective comparison of a validated molecular marker for detecting chlorimuron resistance in weeds against traditional methods. Experimental data and detailed protocols are presented to support researchers in making informed decisions for their weed management strategies and resistance monitoring programs.
This compound-ethyl (B22764) is a widely used herbicide that inhibits the acetolactate synthase (ALS) enzyme in susceptible plants, crucial for the biosynthesis of branched-chain amino acids. Resistance to this compound and other ALS inhibitors in many weed species, particularly in the Amaranthus genus (pigweeds), is frequently conferred by a single nucleotide polymorphism (SNP) in the ALS gene, leading to a tryptophan to leucine (B10760876) substitution at position 574 (Trp-574-Leu). The validation of molecular markers targeting this mutation offers a powerful alternative to time-consuming biological assays.
Comparison of Detection Methods: Molecular Markers vs. Whole-Plant Bioassay
The selection of a method for detecting this compound resistance involves a trade-off between speed, cost, and the type of information required. While whole-plant bioassays provide a definitive phenotype of resistance, molecular markers offer rapid and high-throughput screening for known resistance alleles.
| Parameter | Molecular Marker (AS-LAMP for Trp-574-Leu) | Whole-Plant Bioassay |
| Principle | Detects the specific Trp-574-Leu mutation in the ALS gene. | Assesses the whole plant's response to this compound application. |
| Time to Result | 2-4 hours from sample to result[1] | 3-4 weeks (using live plants) to over a year (from seed)[1] |
| Accuracy | High for detecting the target mutation (>98% for molecular assays in general)[2] | High for determining the resistance phenotype. |
| Sensitivity | High (can detect low frequencies of resistant individuals in a population). | Dependent on the dose of herbicide used and the growth stage of the plant. |
| Specificity | High for the specific mutation being targeted. | Can detect various resistance mechanisms (both target-site and non-target-site). |
| Labor Intensity | Low to moderate; amenable to automation. | High; requires plant cultivation and maintenance.[3] |
| Cost | Can be higher per sample for reagents and equipment, but cost-effective for high-throughput screening.[4] | Lower reagent cost per plant, but higher overall cost due to labor and greenhouse space.[3] |
| Limitations | May not detect novel resistance mutations or non-target-site resistance mechanisms.[3] | Results can be influenced by environmental conditions and plant health.[3] |
Performance of a Validated Molecular Marker: AS-LAMP for Trp-574-Leu
A recent study developed and validated an allele-specific loop-mediated isothermal amplification (AS-LAMP) assay for the rapid detection of the Trp-574-Leu mutation in Amaranthus species. The performance of this assay was compared to a Cleaved Amplified Polymorphic Sequences (CAPS) assay, another molecular technique.
| Amaranthus Species | Sensitivity | Specificity | Precision |
| A. hybridus | 100% | >65% | 75% |
| A. retroflexus | 100% | >65% | 79% |
| A. tuberculatus | 100% | >65% | 59% |
Data adapted from a study on the validation of an AS-LAMP assay for the Trp-574-Leu mutation.
The AS-LAMP assay demonstrated high sensitivity in all tested species, correctly identifying all resistant individuals. The lower precision in A. tuberculatus may be attributed to the higher genetic variability in this dioecious species. It is important to note that while the Trp-574-Leu mutation is a primary driver of resistance, other mechanisms can also contribute. One study found that 37% of this compound-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) plants did not possess this specific mutation, highlighting the importance of integrated resistance management strategies.
Experimental Protocols
Allele-Specific Loop-Mediated Isothermal Amplification (AS-LAMP) for Trp-574-Leu Detection
This protocol is adapted from a validated study for the detection of the Trp-574-Leu mutation in Amaranthus species.
a. DNA Extraction:
-
Genomic DNA can be extracted from fresh leaf tissue using a commercial plant DNA extraction kit or a rapid crude extraction method for on-site applications.
b. AS-LAMP Reaction:
-
The reaction is performed using a primer set specific for the mutant allele (574-Leu).
-
The reaction mixture typically contains:
-
Isothermal amplification buffer
-
Betaine
-
dNTPs
-
A strand-displacing DNA polymerase (e.g., Bst 2.0 WarmStart DNA Polymerase)
-
A fluorescent dye (e.g., SYTO 9)
-
The specific AS-LAMP primer mix
-
Template DNA
-
-
The reaction is incubated at a constant temperature (e.g., 65°C) for a set period (e.g., 30-60 minutes) in a real-time fluorometer or a simple heating block.
c. Data Analysis:
-
The amplification of the target DNA is monitored in real-time by measuring the increase in fluorescence.
-
A positive result (presence of the Trp-574-Leu mutation) is indicated by a rapid increase in fluorescence above a certain threshold.
Whole-Plant Bioassay for this compound Resistance Confirmation
This is a generalized protocol for assessing the resistance phenotype.
a. Plant Material:
-
Seeds from suspected resistant and known susceptible weed populations are germinated and grown in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
b. Herbicide Application:
-
Plants are treated with a discriminating dose of this compound-ethyl (a dose that kills susceptible plants but not resistant ones) and a range of doses to determine the level of resistance.[3]
-
A non-treated control is included for comparison.
c. Evaluation:
-
Plant survival and biomass reduction are assessed visually 21-28 days after treatment.
-
The dose required to cause 50% growth reduction (GR50) is calculated for both suspected resistant and susceptible populations to determine the resistance factor (RF = GR50 resistant / GR50 susceptible).
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating and utilizing a molecular marker for this compound resistance, the following diagrams are provided.
Caption: Workflow for the validation of a molecular marker for this compound resistance.
References
Comparative study on the persistence of Chlorimuron and Metsulfuron-methyl in soil
A Guide for Researchers and Environmental Scientists
This guide provides an objective comparison of the soil persistence of two sulfonylurea herbicides: Chlorimuron-ethyl and Metsulfuron-methyl (B1676535). An understanding of the environmental fate of these compounds is crucial for assessing their long-term ecological impact, designing effective weed management strategies, and ensuring the safety of rotational crops. This document summarizes key experimental data on their degradation kinetics, outlines the methodologies employed in these studies, and visualizes the primary factors influencing their persistence.
Executive Summary
Both this compound-ethyl and Metsulfuron-methyl are degraded in soil through two primary mechanisms: chemical hydrolysis and microbial metabolism. Their persistence, commonly expressed as a half-life (DT50), is highly variable and is significantly influenced by a combination of soil properties and environmental conditions. Generally, degradation of both herbicides is accelerated in acidic soils, at higher temperatures, and with increased soil moisture. While they share similar degradation pathways, differences in their chemical structures result in varied persistence under specific environmental contexts. Metsulfuron-methyl generally exhibits a wider range of reported half-lives, while this compound's persistence is strongly linked to soil pH and organic matter content.
Quantitative Data Comparison: Soil Half-Life (DT50)
The persistence of a herbicide is a critical factor in its environmental risk profile. The following tables summarize the reported soil half-life (DT50) values for this compound-ethyl and Metsulfuron-methyl from various laboratory and field studies. Direct comparison between studies should be approached with caution due to variations in experimental conditions, soil types, and analytical methods.
Table 1: Soil Half-Life (DT50) of this compound-ethyl
| Soil Type / Condition | pH | Temperature (°C) | Half-Life (days) | Reference |
| Loam | 5.9 | Lab Incubation | 30 - 43 | [1] |
| Loam | 6.8 | Lab Incubation | 50 - 69 | [1] |
| Not Specified | Not Specified | Lab Simulation | 10.75 - 13.94 | [2][3] |
| General Range | Not Specified | Field Conditions | 30 - 90 | [4] |
Table 2: Soil Half-Life (DT50) of Metsulfuron-methyl
| Soil Type / Condition | pH | Temperature (°C) | Half-Life (days) | Reference |
| Loam | 5.9 | Lab Incubation | 38 - 51 | [1] |
| Loam | 6.8 | Lab Incubation | 54 - 84 | [1] |
| Oil Palm Plantation Soil | 5.2 | Field Conditions | 6.3 - 7.9 | [5][6] |
| Not Specified | 3.1 | 35 | 2.5 | [7] |
| Not Specified | 5.7 | 10 | 36 | [7] |
| Non-Sterile Soil | Not Specified | Lab Incubation | 13 | [7] |
| Sterile Soil | Not Specified | Lab Incubation | 31 | [7] |
| Not Specified | Not Specified | Lab Simulation | 10.75 - 13.94 | [2][3] |
| General Range | Not Specified | Field Conditions | 14 - 180 (average 30) | [2][3] |
Key Factors Influencing Herbicide Persistence
The degradation rate of both this compound and Metsulfuron-methyl is not intrinsic to the molecule alone but is the result of a complex interplay between the chemical's properties and the surrounding soil environment.
-
Soil pH : This is a dominant factor. Both herbicides undergo more rapid chemical hydrolysis under acidic conditions (low pH).[5][7][8][9] As the soil pH increases towards neutral and alkaline, the rate of chemical hydrolysis slows considerably, making microbial degradation the primary pathway for dissipation.[8][9]
-
Microbial Activity : Soil microorganisms are fundamental to the breakdown of both compounds.[7][8][10] Environmental conditions that promote robust microbial growth, such as warm temperatures, adequate moisture, and good soil fertility, will accelerate herbicide degradation.[10] Studies comparing sterile and non-sterile soil have confirmed that biological degradation significantly contributes to the dissipation of these herbicides.[7]
-
Temperature and Moisture : Higher soil temperatures and increased moisture content generally lead to faster degradation for both herbicides.[5][9][11][12] This is because these conditions enhance the rates of both chemical hydrolysis and microbial metabolism.[10][13]
-
Soil Organic Matter and Texture : The content of organic matter and clay in the soil influences herbicide persistence by affecting adsorption.[1][14][15] Adsorption can reduce the amount of herbicide in the soil solution, thereby limiting its availability for microbial degradation or leaching.[16] this compound's persistence has been shown to be related primarily to soil organic matter content.[15]
Caption: Interacting factors that determine the soil persistence of a herbicide.
Experimental Protocols
The evaluation of herbicide persistence in soil typically involves laboratory incubation studies under controlled conditions. These studies are essential for isolating the effects of individual factors on degradation rates.
1. Soil Collection and Preparation:
-
Soil is sampled from fields with no recent history of herbicide application to avoid confounding variables.[17][18]
-
The soil is sieved to ensure homogeneity and characterized for key physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.[17][19]
-
For studies aiming to differentiate between chemical and biological degradation, a portion of the soil is sterilized, often by autoclaving, to eliminate microbial activity.[7]
2. Herbicide Treatment and Incubation:
-
A precise amount of the herbicide, often a radiolabeled variant (e.g., ¹⁴C-labeled) for easier tracking, is applied to the soil samples.[7] The application rate is typically based on recommended field application rates.
-
Soil moisture is adjusted to a specific level, such as a percentage of field water holding capacity.
-
The treated soil samples are incubated in the dark at a constant temperature for a predetermined period, which can range from several weeks to months.[17][18] Sub-samples are collected at regular intervals (e.g., 0, 7, 14, 30, 60, 90 days) for analysis.[1][6][15]
3. Sample Extraction and Analysis:
-
The herbicide and any degradation products are extracted from the soil sub-samples using an appropriate organic solvent or solvent mixture.
-
The resulting extract is concentrated and cleaned up to remove interfering substances.
-
The concentration of the parent herbicide remaining in the sample is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector or, for radiolabeled studies, liquid scintillation counting.[2][5][6]
4. Data Analysis and Half-Life Calculation:
-
The dissipation of the herbicide over time is plotted.
-
The degradation kinetics are typically modeled using a first-order rate equation.
-
The half-life (DT50), the time required for 50% of the initial herbicide concentration to dissipate, is calculated from the degradation rate constant (k) using the formula: DT₅₀ = ln(2)/k.[7]
Caption: Standard experimental workflow for a soil persistence study.
Conclusion
Both this compound-ethyl and Metsulfuron-methyl exhibit variable but moderate persistence in the soil environment. Their degradation is fundamentally controlled by soil pH, microbial activity, temperature, and moisture. Metsulfuron-methyl can be rapidly degraded under warm, moist, acidic conditions but may persist significantly longer in cold, dry, or alkaline soils. This compound-ethyl's persistence is also highly dependent on these factors, with a notable sensitivity to soil organic matter. Researchers must consider these interacting factors when predicting the environmental fate of these herbicides and the potential for carryover injury to subsequent crops.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory simulated dissipation of metsulfuron methyl and this compound ethyl in soils and their residual fate in rice, wheat and soybean at harvest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 5. isws.org.in [isws.org.in]
- 6. Evaluation on persistence and mobility of metsulfuron-methyl at oil palm plantation: residue field trial experiment versus VARLEACH model - ProQuest [proquest.com]
- 7. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nre.tas.gov.au [nre.tas.gov.au]
- 10. theijes.com [theijes.com]
- 11. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. weedcontroljournal.org [weedcontroljournal.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Commercial Chlorimuron-ethyl Formulations for Weed Management
A comprehensive guide for researchers and agricultural scientists evaluating the performance of various commercial formulations of the herbicide Chlorimuron-ethyl. This report details experimental data on efficacy, crop safety, and provides standardized protocols for comparative trials.
This compound-ethyl, a sulfonylurea herbicide, is a widely utilized tool for the selective post-emergence control of broadleaf weeds in various crops, most notably soybeans. It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants, leading to the cessation of growth and eventual death of the weed. While the active ingredient is consistent, various commercial formulations are available, each with its own brand name and potentially different inert ingredients that could influence performance. This guide provides a comparative overview of the performance of several commercial formulations of this compound-ethyl based on available experimental data.
Performance Evaluation of Commercial Formulations
The efficacy of a herbicide is a critical determinant of its utility in agricultural systems. Key performance indicators include weed control efficiency, the spectrum of weeds controlled, crop yield response, and any observable phytotoxicity to the crop. The following tables summarize the performance data of different commercial formulations of this compound-ethyl from various studies.
Disclaimer: Direct comparative studies for all commercial formulations under identical environmental and experimental conditions are limited. The data presented below is compiled from individual studies and should be interpreted with this consideration.
Table 1: Efficacy of "Classic™" (25% WP) on Weed Control in Soybean
| Weed Species | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Crop Yield ( kg/ha ) | Source |
| Broadleaf Weeds & Cyperus rotundus | 12-24 | 15 Days After Sowing (DAS) | High | Significantly higher than weedy control | [1] |
| Barnyard Grass (Echinochloa crus-galli) | 12-24 | 15 DAS | Growth Cessation Only | Lower than hand weeding and other grass herbicides | [1] |
| Hairy Crabgrass (Digitaria ciliaris) & Dinebra spp. | 12-24 | 15 DAS | Effective Control | - | [1] |
Note: In the study, while "Classic™" effectively controlled broadleaf weeds and sedges, it did not control barnyard grass, which became dominant and limited overall crop yield compared to treatments that did control this grass species.[1]
Table 2: Efficacy of "Kloben" (25% WP) on Weed Control in Soybean
| Weed Species | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Soybean Seed Yield ( kg/ha ) | Source |
| Broadleaf Weeds & Sedges | 6, 9, 12 | 3-20 DAS | Effective Control | Highest at 9 g a.i./ha at 5 DAS (1468 kg/ha ) | [2] |
| Grassy Weeds (Echinochloa spp., Digitaria spp.) | 6, 9, 12 | 3-10 DAS | Effective Control | Highest at 12 g a.i./ha at 3 DAS (1747 kg/ha ) | [2] |
Note: The efficacy of "Kloben" on grassy weeds was observed to be higher with earlier applications.[2]
Table 3: Efficacy of Unspecified this compound-ethyl Formulations in Soybean
| Weed Species | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Soybean Seed Yield (t/ha) | Source |
| Monocot & Dicot Weeds | 24 + Mechanical Weeding | Early Post-emergence + 40 DAS | 83.0 (45 DAS), 79.2 (at harvest) | 1.61 | [3] |
| Non-grassy Weeds | 9 | 3 or 7 DAS | Effective | At par with weed-free treatment | [4] |
Note: Combining chemical control with mechanical weeding often results in superior weed management and crop yield.[3]
Crop Safety and Phytotoxicity
A critical aspect of herbicide performance is its safety on the target crop. This compound-ethyl generally exhibits good selectivity in soybeans. However, transient phytotoxicity can occur under certain conditions.
In a study evaluating "Classic™" 25% WP, temporary yellowing of soybean leaves and a cessation of growth were observed. These symptoms, however, disappeared within a week of application.[1] Studies on other formulations have reported no significant phytotoxicity on soybean plants when applied at recommended rates.[3][4]
Experimental Protocols
To ensure the reproducibility and comparability of herbicide efficacy studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for conducting a field trial to evaluate the performance of different herbicide formulations.
Standardized Field Trial Protocol for Herbicide Efficacy
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of three to four replications per treatment.
-
Plot Size: Sufficiently large to minimize edge effects, for example, 5 meters by 6 meters.
2. Treatments:
-
Include different commercial formulations of this compound-ethyl at various application rates (e.g., recommended rate, half rate, and double rate).
-
Incorporate a weedy check (untreated control) and a weed-free check (manual weeding) for comparison.
-
Include a standard commercial herbicide for benchmarking.
3. Crop and Weed Management:
-
Crop: Use a common cultivar of the target crop (e.g., soybean).
-
Sowing: Sow seeds at a uniform depth and density across all plots.
-
Weed Population: Ensure a uniform and representative weed population across the experimental area. If natural infestation is not uniform, consider artificial seeding of key weed species.
4. Herbicide Application:
-
Equipment: Use a calibrated backpack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform spray coverage.
-
Spray Volume: Maintain a constant spray volume per unit area (e.g., 500 liters per hectare).[4]
-
Timing: Apply herbicides at the specified crop and weed growth stages (e.g., post-emergence at 15-21 days after sowing).[1]
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application.
5. Data Collection:
-
Weed Density and Biomass: At specified intervals after application (e.g., 30 and 60 days after sowing), record weed density (number of weeds per square meter) and weed dry weight from randomly selected quadrats within each plot.
-
Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(Weed dry matter in weedy check - Weed dry matter in treated plot) / Weed dry matter in weedy check] x 100
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals after herbicide application (e.g., 7, 14, and 28 days after application) using a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete crop death).
-
Crop Yield: Harvest the crop from the net plot area of each treatment and record the grain yield. Adjust for moisture content as necessary.
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).
-
Use a suitable mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to compare treatment means at a specified significance level (e.g., p ≤ 0.05).
Visualizations
Signaling Pathway of this compound-ethyl
Caption: Mode of action of this compound-ethyl via inhibition of the ALS enzyme.
Experimental Workflow for Herbicide Efficacy Trial
Caption: Standard workflow for conducting a herbicide efficacy field trial.
Conclusion
The available data indicates that commercial formulations of this compound-ethyl, such as "Classic™" and "Kloben," are effective in controlling a broad spectrum of broadleaf weeds and sedges in soybeans. However, their efficacy on grassy weeds can be variable and often dependent on the timing of application. For comprehensive weed management, especially in fields with mixed weed populations, tank-mixing this compound-ethyl with herbicides that have activity against grasses or employing integrated weed management strategies like mechanical weeding is recommended. While generally safe for soybeans, transient phytotoxicity can occur, and users should adhere to the recommended application rates and timings to minimize the risk of crop injury. Future research should focus on direct, head-to-head comparisons of a wider range of commercial this compound-ethyl formulations to provide a more definitive evaluation of their relative performance.
References
A Comparative Guide to the Cross-Validation of Immunoassay and Chromatographic Methods for Chlorimuron Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of herbicides like Chlorimuron are of paramount importance for environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of two prominent analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This document delves into their experimental protocols, presents a comparative analysis of their performance data, and visualizes the respective workflows to aid in method selection and validation.
Introduction
This compound-ethyl (B22764) is a sulfonylurea herbicide used for broadleaf weed control. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection. Immunoassays, such as ELISA, and chromatographic techniques, like HPLC, are two of the most common approaches for the quantification of pesticide residues.
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or immunoglobulin. They are known for their high throughput, sensitivity, and typically lower cost.
Chromatographic methods , particularly HPLC, separate components in a mixture for identification, quantification, and purification. HPLC is a robust and versatile technique that provides high resolution and specificity.
The choice between these methods depends on various factors, including the required sensitivity, selectivity, sample matrix, sample throughput, and available resources. This guide presents a cross-validation of these two methods to assist researchers in making informed decisions.
Experimental Protocols
Immunoassay: Monoclonal Antibody-Based Indirect Competitive ELISA (icELISA)
This protocol is based on the development of monoclonal antibodies for the detection of this compound-ethyl.
Materials:
-
Monoclonal antibody (mAb) against this compound-ethyl
-
Coating antigen (this compound-ethyl conjugate)
-
Goat anti-mouse IgG-peroxidase
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS containing 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2 M H₂SO₄)
-
Microtiter plates
-
This compound-ethyl standard solutions
-
Sample extracts (water, soil)
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen in a coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed with the wash buffer to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: A mixture of the this compound-ethyl standard or sample and the monoclonal antibody is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free this compound-ethyl in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A goat anti-mouse IgG-peroxidase conjugate is added to each well and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: The plates are washed again to remove any unbound secondary antibody-enzyme conjugate.
-
Substrate Reaction: A substrate solution is added to the wells, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) at room temperature to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stopping solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound-ethyl in the sample is inversely proportional to the color intensity.
Chromatographic Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on an EPA method for the determination of this compound-ethyl residues in soil.[1]
Materials:
-
HPLC system with a UV detector
-
Analytical columns (e.g., Zorbax® SB-Cyano and Zorbax®-ODS)[1]
-
Acetonitrile (ACN), HPLC grade
-
Phosphate (B84403) buffer (0.03 M, pH 3.0)
-
This compound-ethyl standard solutions
-
Solid-phase extraction (SPE) cartridges (e.g., C8 Empore™)[1]
-
Ethyl acetate
Procedure:
-
Sample Extraction:
-
Chromatographic Conditions:
-
Mobile Phase: 65:35 0.03 M phosphate buffer (pH 3.0):Acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Columns: A two-column system with column switching ("heart-cutting") can be employed for enhanced cleanup. The first column is a "clean-up" column (e.g., Zorbax® SB-Cyano), and the second is an analytical column (e.g., Zorbax®-ODS).[1]
-
Detection: UV absorbance at 240 nm.[1]
-
-
Injection and Analysis:
-
A 200-µL sample is injected into the HPLC system.[1]
-
The peak corresponding to this compound-ethyl is identified based on its retention time compared to a standard.
-
Quantification is performed by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
-
Performance Data Comparison
The following tables summarize the quantitative performance data for the immunoassay and chromatographic methods based on published studies.
Table 1: Performance Characteristics of Immunoassay (ELISA) for this compound-ethyl Detection
| Parameter | icELISA-I[2][3] | icELISA-II[2][3] | CI-ELISA[4] |
| IC₅₀ | 11.6 ng/mL | 28.7 ng/mL | 54 ng/mL |
| Dynamic Range | 1.6 - 84 ng/mL | 2.2 - 372 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Not specified | Not specified | 2 ng/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 27 ng/mL |
| Recovery (Spiked Water) | 74 - 114% | 74 - 114% | Not specified |
| Recovery (Spiked Soil) | Not specified | 99 - 129% | >93% (with IAC) |
Table 2: Performance Characteristics of Chromatographic (HPLC) Method for this compound-ethyl Detection
| Parameter | HPLC-UV (Soil)[1] | RP-HPLC (Soil & Water)[5] | HPLC (Sediment)[6][7] |
| Limit of Detection (LOD) | 0.200 ppb (ng/g) | Not specified | 8.84 µg/L |
| Limit of Quantification (LOQ) | 0.400 ppb (ng/g) | Not specified | 29.48 µg/L |
| Linear Range | Not specified | Not specified | 5.0 - 1000.0 µg/L |
| Recovery | Not specified | 80 - 95% | 80 - 100% |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the ELISA and HPLC methods.
Caption: Workflow for the indirect competitive ELISA method.
Caption: Workflow for the HPLC with UV detection method.
Discussion
Immunoassay (ELISA):
-
Advantages: High sensitivity, high throughput, relatively low cost per sample, and simpler sample preparation for certain matrices (e.g., water).[2][3] The development of specific monoclonal antibodies can provide good selectivity.[2][3]
-
Disadvantages: Susceptible to matrix effects, which can interfere with the antibody-antigen binding and affect accuracy.[8][9] Cross-reactivity with structurally related compounds can be a concern, although studies on this compound-ethyl antibodies show low cross-reactivity with other sulfonylureas. The development of a specific antibody can be time-consuming and expensive.
Chromatographic Method (HPLC):
-
Advantages: High specificity and selectivity, allowing for the separation of the analyte from interfering compounds. It is a robust and well-established technique that can be adapted for the analysis of a wide range of compounds. It can also be used for the simultaneous determination of the parent compound and its metabolites.[5]
-
Disadvantages: Generally more expensive instrumentation, lower sample throughput compared to ELISA, and often requires more extensive and time-consuming sample preparation and cleanup procedures to remove matrix components that could damage the column or interfere with the detection.[8][9]
Cross-Validation Insights:
While a direct comparative study on the same this compound-ethyl samples was not found in the initial search, the available data allows for a reasonable cross-validation. The LOD and LOQ values for HPLC in soil (0.2 and 0.4 ppb respectively) are in a similar range to the detection capabilities of the described ELISAs (LOD of 2 ng/mL).[1][4] It is important to note that direct comparison of LOD/LOQ values across different studies and matrices should be done with caution.
For water samples, ELISA may be a more direct and faster method.[2][3] For complex matrices like soil and sediment, HPLC with a thorough cleanup procedure provides a high degree of confidence in the results.[1][6][7] However, the development of immunoassays with improved matrix tolerance, such as the icELISA-II mentioned, or the use of immunoaffinity chromatography (IAC) for sample cleanup prior to ELISA, can make immunoassays a viable option for these complex samples as well.[3][4][10]
Conclusion
Both immunoassay and chromatographic methods are valuable tools for the detection of this compound.
-
ELISA is well-suited for rapid screening of a large number of samples, particularly for cleaner matrices like water. Its high sensitivity and throughput make it a cost-effective choice for monitoring programs.
-
HPLC is the preferred method for confirmatory analysis and for studies requiring high specificity and the simultaneous analysis of metabolites. Its robustness and reliability are essential for regulatory purposes and in-depth research.
The choice of method should be guided by the specific research question, the nature of the sample, the required level of sensitivity and specificity, and the available resources. For a comprehensive analysis, a combination of both methods can be employed, using ELISA for initial screening and HPLC for the confirmation of positive results.
References
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Monoclonal Antibody-Based Enzyme-Linked Immunosorbent Assay for the Herbicide this compound-ethyl [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Analytical Method for Chromatographic Determination of this compound Ethyl Herbicide in Sediments - Open Access Library [oalib.com]
- 8. Comparison of in-house-developed ELISA with HPLC techniques for the analysis of atrazine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Transcriptomic Analysis of Plant Responses to Chlorimuron and Imazethapyr Herbicides
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic and physiological effects of two widely used acetolactate synthase (ALS)-inhibiting herbicides: Chlorimuron, a sulfonylurea, and Imazethapyr, an imidazolinone. While both herbicides share a primary mode of action, this analysis, based on available experimental data, highlights both common and distinct downstream molecular responses in plants.
At a Glance: this compound vs. Imazethapyr
| Feature | This compound (Sulfonylurea) | Imazethapyr (Imidazolinone) |
| Primary Target | Acetolactate Synthase (ALS) | Acetolactate Synthase (ALS) |
| Mechanism of Action | Inhibition of branched-chain amino acid (valine, leucine, isoleucine) biosynthesis, leading to cessation of cell division and plant growth.[1] | Inhibition of branched-chain amino acid (valine, leucine, isoleucine) biosynthesis, leading to cessation of cell division and plant growth. |
| Key Upregulated Genes/Pathways (based on proxy data) | Biotransferase activity (CYP450, ABC, GST for detoxification), antioxidant stress response (RBOH, WRKY, CDPK, MAPK, CAT, POD), lipid metabolism, and hormone-related genes (LOX3, ADH1, JAZ6, BIN2, ERF).[2] | Genes related to chemical stimulus, secondary metabolism, stress conditions, flavonoid biosynthesis, and epigenetic processes. |
| Key Downregulated Genes/Pathways | Genes involved in oxidation-reduction pathways and catalytic activity. In sensitive lines, a majority of differentially expressed genes are downregulated.[3] | Genes involved in photosynthetic electron transport and the carbon cycle. |
Core Mechanism of Action: ALS Inhibition
Both this compound and Imazethapyr function by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth. The disruption of this pathway is the primary cause of the herbicidal effects observed.
Figure 1: Shared mechanism of action of this compound and Imazethapyr.
Comparative Transcriptomic Insights
While the primary target is the same, the downstream transcriptomic responses to sulfonylurea and imidazolinone herbicides exhibit some distinct characteristics.
Response to Sulfonylureas (Proxy: Tribenuron-methyl)
A study on Brassica napus treated with the sulfonylurea herbicide Tribenuron-methyl revealed a significant number of differentially expressed genes (DEGs). In sensitive plants, the majority of DEGs were downregulated.[3] However, in resistant lines and as a general stress response, key upregulated genes were involved in:
-
Detoxification: Genes encoding for cytochrome P450 (CYP450), ABC transporters, and glutathione (B108866) S-transferases (GST) were upregulated, suggesting an active mechanism to metabolize and sequester the herbicide.[2]
-
Antioxidant Response: The treatment triggered the expression of genes related to oxidative stress, including respiratory burst oxidase homolog (RBOH), WRKY transcription factors, calcium-dependent protein kinases (CDPK), and mitogen-activated protein kinases (MAPK), as well as antioxidant enzymes like catalase (CAT) and peroxidase (POD).[2]
-
Hormonal and Lipid Metabolism: Genes associated with lipid and hormone metabolism were also affected, indicating a broader stress response.[2]
Response to Imazethapyr
Transcriptomic analysis of plants treated with Imazethapyr, primarily in Arabidopsis, has shown significant changes in gene expression. Key findings include:
-
Photosynthesis Inhibition: A significant downregulation of genes involved in the photosynthetic electron transport chain and the Calvin cycle has been observed.[4]
-
Metabolic Reprogramming: Untargeted metabolomic analysis complements the transcriptomic data, showing significant changes in metabolites related to carbohydrate, lipid, and amino acid metabolism.
-
Stress and Secondary Metabolism: Upregulated genes are often associated with general stress responses, secondary metabolism, and flavonoid biosynthesis.
Experimental Protocols: A Generalized Approach for Plant Transcriptomic Analysis (RNA-Seq)
The following protocol outlines a standard workflow for conducting a comparative transcriptomic analysis of herbicide-treated plants.
-
Plant Growth and Treatment:
-
Grow plants (e.g., Arabidopsis thaliana, Brassica napus) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).
-
At a specific developmental stage (e.g., 3-4 weeks old), apply the herbicides (this compound and Imazethapyr) and a mock control solution at predetermined concentrations.
-
Harvest plant tissues (e.g., leaves, roots) at various time points post-treatment (e.g., 6, 24, 48 hours).
-
Immediately freeze the collected samples in liquid nitrogen and store them at -80°C.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from the frozen plant tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA samples with DNase I to remove any genomic DNA contamination.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to check for RNA integrity (RIN values).
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
-
Read Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the herbicide-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to understand the biological processes and pathways affected by the herbicides.
-
Figure 2: Generalized experimental workflow for RNA-Seq analysis.
Comparative Downstream Effects
The inhibition of the ALS enzyme by both herbicides initiates a cascade of downstream events. While the initial effect is the depletion of branched-chain amino acids, the subsequent transcriptomic and physiological responses can vary.
Figure 3: Conceptual diagram of comparative downstream effects.
Conclusion
This compound and Imazethapyr, despite sharing a common primary target in the ALS enzyme, appear to elicit distinct downstream transcriptomic responses in plants. Based on available data, sulfonylureas (represented by Tribenuron-methyl) tend to trigger a more pronounced detoxification and oxidative stress response. In contrast, Imazethapyr treatment leads to a significant downregulation of photosynthesis-related genes and a broader reprogramming of primary metabolism.
These differences may have implications for the development of herbicide resistance and the overall physiological impact on non-target plants. Further research involving direct comparative transcriptomic analysis of this compound and Imazethapyr under identical conditions is warranted to fully elucidate their distinct molecular impacts.
References
- 1. pomais.com [pomais.com]
- 2. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surveillance and mapping of tribenuron-methyl-resistant weeds in wheat fields - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Chlorimuron in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Chlorimuron, a potent herbicide, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial, as improper disposal of pesticides is a violation of federal law[1].
I. Immediate Safety Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate first aid measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective eyewear to shield against potential splashes[1].
-
Skin Protection: Long-sleeved shirts, long pants, shoes with socks, and chemical-resistant gloves (e.g., polyethylene (B3416737) or polyvinyl chloride) are required[1].
-
Respiratory Protection: While normally not required, a respirator should be available for situations where dust or aerosols may be generated[1].
First Aid Measures:
-
If in Eyes: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. If contact lenses are present, remove them after the first 5 minutes and continue rinsing. Seek medical advice[1][2].
-
If on Skin or Clothing: Remove contaminated clothing and rinse the skin immediately with plenty of water for 15-20 minutes. Seek medical advice[1].
-
If Swallowed: Immediately call a poison control center or doctor for treatment advice. Do not induce vomiting unless instructed to do so[1].
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call emergency services and administer artificial respiration if possible[1].
II. This compound Waste Disposal Procedure
The primary principle of pesticide waste management is to minimize its generation. Whenever possible, use up small amounts of excess this compound by applying it according to its intended use in a controlled and appropriate experimental setting[3][4]. If disposal is necessary, follow these steps:
-
Excess this compound and Rinsate:
-
Spill Management:
-
Small Spills: Carefully vacuum or sweep up the material to avoid creating dust and place it in a labeled container for disposal[1].
-
Large Spills: Isolate the hazard area and prevent unnecessary personnel from entering. Avoid creating a dust cloud. Vacuum or sweep up the material and place it in a designated container for disposal. If a liquid is used for cleanup, use an absorbent material to pick it up and dispose of it as hazardous waste. Thoroughly flush the contaminated area with water, taking care to minimize runoff into sewers or open water[1].
-
In case of a significant spill, it is advisable to contact your state's Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance[1].
-
III. Empty Container Disposal
Empty containers must be properly decontaminated before disposal to prevent environmental contamination and accidental exposure. Never reuse empty pesticide containers for any other purpose[4][6].
Triple Rinsing Procedure:
The following table outlines the standardized triple-rinsing procedure for decontaminating empty this compound containers[1][5][7].
| Step | Action | Quantitative Details |
| 1 | Empty Container | Ensure the container is fully empty, allowing it to drain for an additional 10-30 seconds after the flow has ceased to drips[1][7]. |
| 2 | First Rinse | Fill the container approximately 1/4 (20-25%) full with water[1][7]. |
| 3 | Agitate | Securely recap the container and shake, roll, or invert it vigorously for at least 10-30 seconds to dislodge any residue[1][5][7]. |
| 4 | Collect Rinsate | Pour the rinsate into a designated chemical waste container for later disposal at an approved facility. Allow the container to drain for another 10-30 seconds[1][7]. |
| 5 | Repeat | Repeat the rinsing and collection steps (2-4) two more times to complete the triple rinse[1][7]. |
| 6 | Final Disposal | After the final rinse, puncture the container to prevent reuse[5]. The clean, empty container can then be offered for recycling if available, or disposed of in a sanitary landfill or by incineration, as permitted by state and local authorities. If burning is allowed, stay out of the smoke[1][3]. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its containers in a laboratory setting.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. earth911.com [earth911.com]
- 6. Disposal of Pesticides [npic.orst.edu]
- 7. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Chlorimuron
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Chlorimuron, a sulfonylurea herbicide, strict adherence to safety protocols is non-negotiable to prevent exposure and ensure operational integrity. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the formulation you are using.
| Task / Operation | Minimum PPE Requirement |
| Handling/Weighing Solid Compound | Chemical splash goggles, chemical-resistant gloves (e.g., nitrile, butyl rubber), lab coat or disposable overalls.[1][2][3][4][5] |
| Preparing Solutions (Mixing/Loading) | Chemical splash goggles or a face shield, elbow-length chemical-resistant gloves, chemical-resistant apron over a lab coat or overalls, and closed-toe shoes.[1][2][6] |
| Application/Use in Experiments | Goggles or safety glasses with side shields, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation.[2][6][7] |
| Spill Cleanup | Full protective clothing including coveralls, chemical-resistant gloves and boots, safety goggles or a face shield, and appropriate respiratory protection based on the spill size and potential for dust generation.[8][9] |
| Disposal of Waste/Containers | Long-sleeved shirt and long pants, waterproof gloves, and shoes plus socks.[1][10] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound minimizes risks. The following step-by-step guidance outlines the key phases of working with this compound in a laboratory setting.
Pre-Operational Checks
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound product.
-
Verify PPE: Ensure all required personal protective equipment is available, in good condition, and fits properly.[7]
-
Check Engineering Controls: Confirm that ventilation systems, such as fume hoods or local exhaust ventilation, are functioning correctly.[2][9]
-
Prepare Spill Kit: Have a spill kit readily accessible in the work area. The kit should contain absorbent materials, waste bags, and any neutralizing agents recommended in the SDS.
Safe Handling Procedures
-
Work in a Ventilated Area: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][9]
-
Measure Carefully: When weighing the solid compound, do so carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[11] In case of accidental contact, follow the first-aid measures outlined in the SDS.[1][8][10]
-
User Safety Recommendations:
Post-Handling and Cleanup
-
Decontaminate Surfaces: Clean and decontaminate all work surfaces and equipment after use.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately after.[1][9][11]
-
Store Properly: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][9]
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.[12][13]
-
Excess Product: Unused this compound should be disposed of as hazardous waste according to institutional, local, state, and federal regulations. Do not dispose of it down the drain.[13] Contact your institution's environmental health and safety department for specific guidance.
-
Empty Containers: Non-refillable containers should be triple-rinsed (or equivalent) promptly after emptying.[8][10] The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be disposed of in a sanitary landfill or by other approved procedures.[8]
-
Contaminated Materials: All disposable PPE and materials used for spill cleanup should be collected in a sealed, labeled bag and disposed of as hazardous waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. ag.fmc.com [ag.fmc.com]
- 3. benchchem.com [benchchem.com]
- 4. solutionsstores.com [solutionsstores.com]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. redeagleinternational.com [redeagleinternational.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. Disposal of Pesticides [npic.orst.edu]
- 13. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
